molecular formula C11H6ClFN2O B066690 3-(2-Chloro-6-fluorophenyl)-5-methylisoxazole-4-carbonitrile CAS No. 175204-41-8

3-(2-Chloro-6-fluorophenyl)-5-methylisoxazole-4-carbonitrile

Cat. No.: B066690
CAS No.: 175204-41-8
M. Wt: 236.63 g/mol
InChI Key: ODJAAPYNVRPGAG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(2-Chloro-6-fluorophenyl)-5-methylisoxazole-4-carbonitrile is a high-value chemical intermediate of significant interest in medicinal chemistry and drug discovery research. This compound features a versatile isoxazole scaffold substituted with a chloro-fluorophenyl ring and a nitrile group, making it a privileged structure for the synthesis of more complex bioactive molecules. Its primary research application lies in its role as a key precursor in the development of kinase inhibitors, particularly for targeting oncogenic signaling pathways. The specific steric and electronic properties conferred by the 2-chloro-6-fluorophenyl moiety and the electron-withdrawing nitrile group are crucial for optimizing binding affinity and selectivity towards specific ATP-binding pockets. Researchers utilize this compound to explore structure-activity relationships (SAR), to create targeted libraries for high-throughput screening, and to develop potential therapeutic agents for cancers and other proliferative diseases. It is supplied as a high-purity solid to ensure consistent and reproducible results in biochemical and cellular assays. This product is intended for research purposes by qualified laboratory personnel only.

Properties

IUPAC Name

3-(2-chloro-6-fluorophenyl)-5-methyl-1,2-oxazole-4-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H6ClFN2O/c1-6-7(5-14)11(15-16-6)10-8(12)3-2-4-9(10)13/h2-4H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ODJAAPYNVRPGAG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NO1)C2=C(C=CC=C2Cl)F)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H6ClFN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30371457
Record name 3-(2-Chloro-6-fluorophenyl)-5-methylisoxazole-4-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30371457
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

236.63 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

175204-41-8
Record name 3-(2-Chloro-6-fluorophenyl)-5-methyl-4-isoxazolecarbonitrile
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=175204-41-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-(2-Chloro-6-fluorophenyl)-5-methylisoxazole-4-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30371457
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 175204-41-8
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

"physicochemical properties of 3-(2-Chloro-6-fluorophenyl)-5-methylisoxazole-4-carbonitrile"

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the Physicochemical Properties of 3-(2-Chloro-6-fluorophenyl)-5-methylisoxazole-4-carbonitrile

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physicochemical properties of the novel compound this compound (CAS No. 175204-41-8). The information presented is intended to support research, drug discovery, and development activities by providing essential data on the compound's physical and chemical characteristics.

Compound Identity

Systematic Name This compound
CAS Number 175204-41-8[1][2][3]
Molecular Formula C₁₁H₆ClFN₂O[4]
Appearance White powder[1]
Purity 99%[1]

Physicochemical Data

The following table summarizes the key physicochemical properties of this compound. Due to the limited availability of experimental data for this specific compound, a combination of experimental and predicted values is presented.

PropertyValueSource (Type)
Molecular Weight 236.63 g/mol [4] (Calculated)
Melting Point 78 °CChemicalBook (Experimental)
Boiling Point 370.3 ± 42.0 °CChemicalBook (Predicted)
Density 1.41 ± 0.1 g/cm³ChemicalBook (Predicted)
Water Solubility Data Not Available-
LogP (Octanol-Water Partition Coefficient) Data Not Available-
pKa (Acid Dissociation Constant) -6.99 ± 0.50ChemicalBook (Predicted)

Experimental Protocols

Detailed experimental protocols for the determination of all physicochemical properties for this specific molecule are not publicly available. However, this section outlines standardized methodologies that are broadly applicable for the determination of key properties for crystalline organic compounds like this compound.

Melting Point Determination (Capillary Method)

Objective: To determine the temperature range over which the solid compound transitions to a liquid.

Methodology:

  • Sample Preparation: A small, finely powdered sample of the crystalline compound is packed into a thin-walled capillary tube, sealed at one end.

  • Apparatus: A calibrated melting point apparatus with a heated block and a means for observing the sample is used.

  • Procedure:

    • The capillary tube containing the sample is placed in the heating block of the apparatus.

    • The temperature is raised at a controlled rate.

    • The temperature at which the first drop of liquid appears (onset of melting) and the temperature at which the entire sample becomes a clear liquid (completion of melting) are recorded.

    • For high accuracy, an initial rapid heating can be performed to determine an approximate melting range, followed by a slower, more precise measurement (e.g., 1-2 °C/minute) around the expected melting point.

Solubility Determination (Shake-Flask Method)

Objective: To determine the concentration of the solute in a saturated solution in a given solvent at a specific temperature.

Methodology:

  • Sample Preparation: An excess amount of the solid compound is added to a known volume of the solvent (e.g., water, ethanol) in a sealed flask.

  • Equilibration: The flask is agitated (e.g., using a shaker bath) at a constant temperature for a prolonged period (typically 24-48 hours) to ensure equilibrium is reached between the undissolved solid and the solution.

  • Sample Analysis:

    • After equilibration, the suspension is allowed to settle, and a sample of the supernatant is carefully withdrawn, ensuring no solid particles are included. Filtration or centrifugation may be employed.

    • The concentration of the dissolved compound in the sample is then determined using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection or a calibrated spectrophotometric method.

    • The solubility is expressed in units such as mg/mL or mol/L.

Synthesis

Biological Context and Potential Applications

The isoxazole moiety is a well-established pharmacophore present in numerous approved drugs, exhibiting a wide range of biological activities.[7] Derivatives of isoxazole have been reported to possess various pharmacological properties, including but not limited to:

  • Anticancer activity

  • Antibacterial and antifungal activity

  • Anti-inflammatory effects

  • Antioxidant properties

The specific biological activity profile of this compound has not been extensively reported. However, its structural relationship to other biologically active isoxazoles suggests it may be a candidate for further investigation in drug discovery programs. The related compound, 3-(2-chloro-6-fluorophenyl)-5-methylisoxazole-4-carboxylic acid, is known as an impurity in the synthesis of the antibiotic flucloxacillin.[8]

Visualizations

Workflow for Physicochemical Characterization

The following diagram illustrates a general workflow for the physicochemical characterization of a novel chemical entity, a critical process in early-stage drug development.

G cluster_0 Compound Synthesis & Purification cluster_1 Physicochemical Property Determination cluster_2 Data Analysis & Reporting Synthesis Synthesis of This compound Purification Purification (e.g., Crystallization, Chromatography) Synthesis->Purification MW Molecular Weight (Mass Spectrometry) Purification->MW MP Melting Point (Capillary Method) Purification->MP Solubility Solubility (Shake-Flask Method) Purification->Solubility LogP LogP (e.g., HPLC, Shake-Flask) Purification->LogP pKa pKa (Potentiometric Titration) Purification->pKa Data_Analysis Data Compilation & Analysis MW->Data_Analysis MP->Data_Analysis Solubility->Data_Analysis LogP->Data_Analysis pKa->Data_Analysis Report Technical Data Sheet & Whitepaper Generation Data_Analysis->Report

Caption: General workflow for the synthesis and physicochemical characterization of a novel compound.

References

Unraveling the Molecular Blueprint: A Technical Guide to the Mechanism of Action of 3-(2-Chloro-6-fluorophenyl)-5-methylisoxazole-4-carbonitrile

Author: BenchChem Technical Support Team. Date: December 2025

For the attention of: Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of the potential mechanism of action of 3-(2-chloro-6-fluorophenyl)-5-methylisoxazole-4-carbonitrile. Direct pharmacological data for this specific carbonitrile derivative is not extensively available in current literature. Therefore, this document synthesizes information from structurally analogous compounds, particularly its carboxylic acid counterpart, 3-(2-chloro-6-fluorophenyl)-5-methylisoxazole-4-carboxylic acid, and the broader class of isoxazole-containing therapeutics. The primary hypothesized mechanism of action is the inhibition of bacterial cell wall synthesis, predicated on the role of its close analog as a key intermediate in the synthesis of potent β-lactam antibiotics. This guide also explores other potential biological activities inherent to the isoxazole scaffold, supported by data on related compounds. Detailed experimental protocols for assessing these activities and visual representations of key pathways are provided to facilitate further research and drug development endeavors.

Introduction: The Isoxazole Scaffold in Medicinal Chemistry

The isoxazole ring is a five-membered aromatic heterocycle containing adjacent nitrogen and oxygen atoms. This structural motif is considered a "privileged structure" in medicinal chemistry, as it is a core component in a multitude of compounds with a broad spectrum of pharmacological activities.[1] Isoxazole derivatives have been successfully developed as anti-inflammatory, anticancer, antimicrobial, and neuroprotective agents.[2] The isoxazole ring's favorable physicochemical properties often enhance the pharmacokinetic and pharmacodynamic profiles of drug candidates.[1]

The subject of this guide, this compound, is a synthetic compound featuring this key isoxazole core. While direct studies on its mechanism of action are scarce, its structural similarity to known biologically active molecules provides a strong foundation for a hypothesized mechanism.

Inferred Primary Mechanism of Action: Inhibition of Bacterial Cell Wall Synthesis

The most compelling hypothesis for the mechanism of action of this compound is the inhibition of bacterial cell wall synthesis. This inference is drawn from the well-documented role of its immediate precursor and structural analog, 3-(2-chloro-6-fluorophenyl)-5-methylisoxazole-4-carboxylic acid, which serves as a critical intermediate in the synthesis of the β-lactam antibiotic, flucloxacillin, and a key component in the structure of ceftaroline.[3][4]

Flucloxacillin is a narrow-spectrum antibiotic that is resistant to bacterial β-lactamase enzymes.[5] Its mechanism of action involves the inhibition of the synthesis of the bacterial cell wall by binding to penicillin-binding proteins (PBPs).[6][7] This binding inactivates the enzymes responsible for the cross-linking of peptidoglycan chains, a critical component of the bacterial cell wall. The disruption of this process leads to the weakening of the cell wall and subsequent cell lysis.[6]

Ceftaroline, another advanced-generation cephalosporin, also functions by inhibiting bacterial cell wall synthesis through high-affinity binding to PBPs.[4][8] Notably, it exhibits activity against multi-drug resistant strains of Staphylococcus aureus (MRSA).[8]

Given that the 3-(2-chloro-6-fluorophenyl)-5-methylisoxazole-4-moiety is a fundamental structural component of these potent antibiotics, it is highly probable that the carbonitrile derivative retains this intrinsic antibacterial activity. The nitrile group can act as a bioisostere for the carboxylic acid, potentially interacting with the same biological targets.

G cluster_bacterium Bacterial Cell PBP Penicillin-Binding Proteins (PBPs) Peptidoglycan Peptidoglycan Cross-linking PBP->Peptidoglycan Inhibition of Enzymatic Activity CW_Synthesis Cell Wall Synthesis CW_Synthesis->Peptidoglycan Leads to Peptidogylcan_Inhibition Inhibition of Peptidoglycan Cross-linking Cell_Lysis Cell Lysis Compound 3-(2-Chloro-6-fluorophenyl)-5- methylisoxazole-4-carbonitrile Compound->PBP Inhibits Peptidogylcan_Inhibition->Cell_Lysis Results in G Start Start Prep_Inoculum Prepare Bacterial Inoculum Start->Prep_Inoculum Inoculate Inoculate Microtiter Plate Prep_Inoculum->Inoculate Serial_Dilution Serially Dilute Compound Serial_Dilution->Inoculate Incubate Incubate at 37°C for 18-24h Inoculate->Incubate Read_MIC Determine Minimum Inhibitory Concentration (MIC) Incubate->Read_MIC End End Read_MIC->End

References

Structural Elucidation of 3-(2-Chloro-6-fluorophenyl)-5-methylisoxazole-4-carbonitrile: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the structural elucidation of 3-(2-chloro-6-fluorophenyl)-5-methylisoxazole-4-carbonitrile. While specific experimental data for this compound is not widely available in public literature, this document outlines the expected analytical results based on established spectroscopic principles and data from closely related analogs. It further details the standard experimental protocols required for such a structural determination.

Predicted Spectroscopic and Physical Data

The structural confirmation of a novel compound like this compound relies on a suite of analytical techniques. Below are the predicted data based on its chemical structure and supported by data from analogous compounds.

Table 1: Predicted Physical and Molecular Properties

PropertyPredicted Value
Molecular Formula C₁₁H₆ClFN₂O
Molecular Weight 236.63 g/mol
Appearance White to off-white solid
CAS Number 175204-41-8

Table 2: Predicted ¹H NMR Spectral Data (500 MHz, CDCl₃)

Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
~7.50 - 7.60m1HPhenyl H
~7.35 - 7.45m1HPhenyl H
~7.15 - 7.25t1HPhenyl H
~2.80s3H-CH₃

Table 3: Predicted ¹³C NMR Spectral Data (125 MHz, CDCl₃)

Chemical Shift (δ) ppmAssignment
~170C=N (isoxazole)
~160 (d, J ≈ 250 Hz)C-F
~155C-O (isoxazole)
~132 (d, J ≈ 10 Hz)C-Cl
~130Phenyl C-H
~126Phenyl C-H
~115 (d, J ≈ 20 Hz)Phenyl C-H
~115C≡N
~110C-CN (isoxazole)
~12-CH₃

Table 4: Predicted FT-IR Spectral Data (ATR)

Wavenumber (cm⁻¹)IntensityAssignment
~2230MediumC≡N stretch
~1610, 1580, 1450Medium-StrongC=C and C=N aromatic and isoxazole ring stretches
~1400MediumC-H bend (methyl)
~1250StrongC-F stretch
~800StrongC-Cl stretch

Table 5: Predicted Mass Spectrometry Data (EI-MS)

m/zPredicted Identity
236/238[M]⁺/ [M+2]⁺ (isotopic pattern for Cl)
201[M - Cl]⁺
174[M - C₃H₂NO]⁺
139[C₇H₃ClFN]⁺

Synthesis Pathway

The structural elucidation is intrinsically linked to the synthesis of the target molecule. A plausible synthetic route for this compound is outlined below.

Synthesis_Pathway A 2-Chloro-6-fluorobenzaldehyde C 2-Chloro-6-fluorobenzaldehyde oxime A->C Reaction B Hydroxylamine B->C E Hydroximoyl chloride C->E Chlorination D N-Chlorosuccinimide (NCS) D->E H This compound E->H Cycloaddition F Ethyl 2-cyano-3-oxobutanoate F->H G Triethylamine G->H Base

Caption: Proposed synthesis of this compound.

Experimental Protocols

Detailed methodologies are crucial for the accurate structural determination of the target compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.

  • Instrumentation: A 500 MHz NMR spectrometer.

  • ¹H NMR Acquisition: Acquire the proton spectrum with a spectral width of 16 ppm, a pulse width of 30°, a relaxation delay of 1.0 s, and 16 transients.

  • ¹³C NMR Acquisition: Acquire the carbon spectrum with a spectral width of 240 ppm, a pulse width of 30°, a relaxation delay of 2.0 s, and 1024 transients. Use broadband proton decoupling.

  • Data Processing: Apply a Fourier transform to the acquired free induction decays (FIDs) after applying an exponential line broadening of 0.3 Hz. Phase and baseline correct the resulting spectra.

Fourier-Transform Infrared (FT-IR) Spectroscopy
  • Instrumentation: An FT-IR spectrometer equipped with a diamond attenuated total reflectance (ATR) accessory.

  • Sample Preparation: Place a small amount of the solid sample directly onto the ATR crystal.

  • Acquisition: Collect the spectrum over a range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹. Co-add 32 scans to improve the signal-to-noise ratio.

  • Data Processing: Perform a background subtraction using a spectrum of the clean ATR crystal.

Mass Spectrometry (MS)
  • Instrumentation: A gas chromatograph coupled to a mass spectrometer with an electron ionization (EI) source.

  • Sample Preparation: Dissolve the sample in a volatile organic solvent such as dichloromethane or ethyl acetate to a concentration of approximately 1 mg/mL.

  • GC Conditions: Use a capillary column (e.g., HP-5MS, 30 m x 0.25 mm x 0.25 µm). Set the injector temperature to 250°C and the oven temperature program as follows: hold at 50°C for 2 minutes, then ramp to 300°C at 10°C/min, and hold for 5 minutes.

  • MS Conditions: Set the ion source temperature to 230°C and the electron energy to 70 eV. Acquire mass spectra over a mass range of m/z 40-500.

  • Data Analysis: Identify the molecular ion peak and analyze the fragmentation pattern to confirm the structure.

Single-Crystal X-ray Diffraction (Hypothetical)

Should a single crystal of sufficient quality be obtained, X-ray crystallography would provide the definitive three-dimensional structure.

  • Crystal Growth: Grow single crystals by slow evaporation of a saturated solution of the compound in a suitable solvent system (e.g., ethanol/water, dichloromethane/hexane).

  • Data Collection: Mount a suitable crystal on a goniometer head and place it in a stream of cold nitrogen (100 K). Collect diffraction data using a diffractometer with Mo Kα radiation (λ = 0.71073 Å).

  • Structure Solution and Refinement: Solve the structure using direct methods and refine by full-matrix least-squares on F². Locate all non-hydrogen atoms from the difference Fourier map and refine anisotropically. Place hydrogen atoms in calculated positions and refine using a riding model.

Visualized Workflows and Relationships

Structural Elucidation Workflow

The logical flow of experiments for structural determination is depicted below.

Elucidation_Workflow cluster_synthesis Synthesis cluster_analysis Spectroscopic Analysis cluster_confirmation Definitive Confirmation Synthesize Synthesize Compound Purify Purify (e.g., Recrystallization, Chromatography) Synthesize->Purify FTIR FT-IR Purify->FTIR Initial Characterization NMR ¹H and ¹³C NMR Purify->NMR Structural Backbone MS Mass Spectrometry Purify->MS Molecular Weight and Fragmentation Xray Single-Crystal X-ray Diffraction (if possible) FTIR->Xray NMR->Xray Final Confirmation MS->Xray

Caption: General workflow for the structural elucidation of a novel organic compound.

Data Interpretation Logic

The interpretation of the spectroscopic data is a convergent process leading to the final structure.

Data_Interpretation Structure Proposed Structure H_NMR ¹H NMR (Aromatic & Methyl Protons) H_NMR->Structure C_NMR ¹³C NMR (Carbon Skeleton) C_NMR->Structure IR FT-IR (Functional Groups: C≡N, C-F, C-Cl) IR->Structure MS Mass Spec (Molecular Weight & Isotopic Pattern) MS->Structure

Caption: Convergent logic of spectroscopic data interpretation for structural confirmation.

This guide provides a foundational framework for the structural elucidation of this compound. The combination of predicted data, detailed experimental protocols, and logical workflows offers a comprehensive resource for researchers in the field of drug discovery and development.

Spectroscopic Analysis of 3-(2-Chloro-6-fluorophenyl)-5-methylisoxazole-4-carbonitrile: A Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide addresses the available spectroscopic data for the compound 3-(2-Chloro-6-fluorophenyl)-5-methylisoxazole-4-carbonitrile (CAS No. 175204-41-8). Despite its availability from commercial suppliers, a comprehensive search of scientific literature and patent databases reveals a notable absence of publicly available, detailed experimental spectroscopic data (¹H NMR, ¹³C NMR, Mass Spectrometry, and IR) specifically for this carbonitrile derivative. This document, therefore, serves to summarize the current state of knowledge and provides general experimental protocols that would be applicable for its characterization. Information on closely related analogues, where available, is presented to offer contextual understanding.

Introduction

This compound is a substituted isoxazole, a heterocyclic motif of significant interest in medicinal chemistry and drug discovery. The precise substitution pattern, featuring a dichlorofluorophenyl ring and a nitrile group, suggests its potential as a key intermediate in the synthesis of more complex bioactive molecules. Accurate and detailed spectroscopic characterization is the cornerstone of chemical synthesis and drug development, ensuring structural integrity and purity. However, for this specific compound, such data is not readily found in peer-reviewed journals or public spectral databases.

This guide provides a framework for the spectroscopic analysis of this compound, including generalized experimental methodologies and expected spectral characteristics based on its structure and data from related compounds.

Physicochemical Properties (Predicted)

While experimental data is scarce, computational methods provide predicted physicochemical properties for this compound.

PropertyPredicted Value
Molecular FormulaC₁₁H₆ClFN₂O
Molecular Weight252.64 g/mol
XLogP32.9
Hydrogen Bond Donor Count0
Hydrogen Bond Acceptor Count3
Rotatable Bond Count1

Spectroscopic Data and Analysis (Projected)

In the absence of experimental data for the target compound, this section outlines the expected spectroscopic characteristics. For comparative purposes, data for the closely related analogue, 3-(2-Chloro-6-fluorophenyl)-5-methylisoxazole-4-carbonyl chloride , is referenced where applicable.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR: The proton NMR spectrum is expected to be relatively simple.

  • Aromatic Region (approx. 7.0-7.6 ppm): The three protons on the 2-chloro-6-fluorophenyl ring would appear in this region. The splitting pattern will be complex due to ¹H-¹H and ¹H-¹⁹F coupling.

  • Methyl Region (approx. 2.5 ppm): A singlet corresponding to the three protons of the C5-methyl group on the isoxazole ring.

¹³C NMR: The carbon NMR would show 11 distinct signals corresponding to each carbon atom in the molecule.

  • Aromatic Carbons (approx. 110-165 ppm): Signals for the six carbons of the phenyl ring and the two sp² carbons of the isoxazole ring (C3 and C5). The carbon attached to fluorine will show a large C-F coupling constant.

  • Nitrile Carbon (approx. 115-120 ppm): A characteristically sharp signal for the -CN group.

  • Methyl Carbon (approx. 10-15 ppm): A signal for the C5-methyl group.

Mass Spectrometry (MS)

Mass spectrometry would be used to confirm the molecular weight and fragmentation pattern.

  • Molecular Ion Peak (M⁺): Expected at m/z ≈ 252.64. The presence of chlorine would result in a characteristic M+2 isotope peak with an intensity of approximately one-third of the molecular ion peak.

  • Key Fragmentation: Fragmentation patterns would likely involve the loss of the nitrile group (-CN), cleavage of the isoxazole ring, and fragmentation of the substituted phenyl ring.

Infrared (IR) Spectroscopy

The IR spectrum would show characteristic absorption bands for the functional groups present.

  • Nitrile (C≡N) Stretch: A sharp, intense absorption band in the region of 2220-2260 cm⁻¹. This is a key diagnostic peak.

  • Aromatic C=C Stretch: Medium to weak absorptions in the 1450-1600 cm⁻¹ region.

  • C-Cl Stretch: Absorptions in the fingerprint region, typically around 600-800 cm⁻¹.

  • C-F Stretch: A strong absorption band in the 1000-1400 cm⁻¹ region.

Experimental Protocols

The following are detailed, generalized protocols for obtaining the spectroscopic data for this compound.

NMR Spectroscopy

Sample Preparation:

  • Weigh approximately 5-10 mg of the sample.

  • Dissolve the sample in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆).

  • Transfer the solution to a 5 mm NMR tube.

Instrumentation and Parameters:

  • Spectrometer: 400 MHz or higher field strength NMR spectrometer.

  • ¹H NMR:

    • Pulse Program: Standard single pulse (zg30).

    • Spectral Width: -2 to 12 ppm.

    • Number of Scans: 16-64.

    • Relaxation Delay: 1-2 seconds.

  • ¹³C NMR:

    • Pulse Program: Proton-decoupled pulse program (e.g., zgpg30).

    • Spectral Width: 0 to 220 ppm.

    • Number of Scans: 1024 or more, depending on sample concentration.

    • Relaxation Delay: 2-5 seconds.

Mass Spectrometry (Electron Ionization - EI)

Sample Preparation:

  • Prepare a dilute solution of the sample (approx. 1 mg/mL) in a volatile organic solvent (e.g., methanol, dichloromethane).

Instrumentation and Parameters:

  • Instrument: Gas Chromatograph-Mass Spectrometer (GC-MS) or a direct insertion probe on a mass spectrometer.

  • Ionization Mode: Electron Ionization (EI).

  • Ionization Energy: 70 eV.

  • Mass Range: m/z 40-500.

  • Inlet System: If using GC-MS, a suitable capillary column (e.g., DB-5ms) and temperature program to ensure elution of the compound.

Infrared (FTIR) Spectroscopy

Sample Preparation (Attenuated Total Reflectance - ATR):

  • Place a small amount of the solid sample directly onto the ATR crystal.

  • Apply pressure using the anvil to ensure good contact between the sample and the crystal.

Instrumentation and Parameters:

  • Instrument: Fourier-Transform Infrared (FTIR) spectrometer equipped with an ATR accessory.

  • Spectral Range: 4000-400 cm⁻¹.

  • Resolution: 4 cm⁻¹.

  • Number of Scans: 16-32.

  • Background: A background spectrum of the clean, empty ATR crystal should be collected prior to sample analysis.

Logical Workflow for Spectroscopic Characterization

The following diagram illustrates the logical workflow for the complete spectroscopic characterization of a novel or uncharacterized compound like this compound.

Spectroscopic_Workflow cluster_synthesis Compound Synthesis & Purification cluster_spectroscopy Spectroscopic Analysis cluster_analysis Data Interpretation & Structure Confirmation Synthesis Synthesis of Target Compound Purification Purification (e.g., Chromatography, Recrystallization) Synthesis->Purification Purity_Check Purity Assessment (e.g., TLC, HPLC) Purification->Purity_Check NMR NMR Spectroscopy (¹H, ¹³C, DEPT, COSY) Purity_Check->NMR MS Mass Spectrometry (EI, ESI) Purity_Check->MS IR FTIR Spectroscopy Purity_Check->IR Structure_Elucidation Structure Elucidation NMR->Structure_Elucidation MS->Structure_Elucidation IR->Structure_Elucidation Data_Archiving Data Archiving & Reporting Structure_Elucidation->Data_Archiving

Caption: Logical workflow for the synthesis, purification, and spectroscopic characterization of a chemical compound.

Conclusion

While this compound is a commercially available compound, there is a significant gap in the public domain regarding its detailed spectroscopic characterization. This guide provides projected spectroscopic data based on its chemical structure and offers standardized, robust experimental protocols for researchers to obtain this critical information. The acquisition and publication of this data would be a valuable contribution to the chemical science community, aiding in quality control, reaction monitoring, and future research endeavors involving this potentially useful synthetic intermediate. Professionals in drug development are strongly encouraged to perform full in-house characterization to ensure the identity and purity of this starting material in their synthetic campaigns.

An In-depth Technical Guide on 3-(2-chloro-6-fluorophenyl)-5-methylisoxazole-4-carbonitrile (CAS Number: 175204-41-8)

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Publicly available scientific literature and technical data for 3-(2-chloro-6-fluorophenyl)-5-methylisoxazole-4-carbonitrile (CAS: 175204-41-8) are limited. This guide summarizes the available information and provides context based on closely related compounds. The properties and activities of related compounds should not be directly attributed to CAS 175204-41-8 without specific experimental verification.

Introduction

This compound is an organic compound identified by the CAS number 175204-41-8. Structurally, it belongs to the isoxazole class of heterocyclic compounds, featuring a central isoxazole ring substituted with a 2-chloro-6-fluorophenyl group, a methyl group, and a nitrile functional group. While detailed scientific studies on this specific nitrile derivative are scarce, its structural analogs, particularly the corresponding carboxylic acid and carbonyl chloride, are recognized as key intermediates in the synthesis of semi-synthetic penicillins, such as flucloxacillin.[1]

Physicochemical Properties

Quantitative experimental data for the physicochemical properties of this compound are not widely reported in peer-reviewed literature. The following table summarizes the basic information that is available, primarily from chemical supplier databases.

PropertyValueSource
CAS Number 175204-41-8N/A
Molecular Formula C₁₁H₆ClFN₂ON/A
Molecular Weight 236.63 g/mol N/A
Appearance White powder[2]
Purity Typically >99%[2]

Pharmacological Profile and Mechanism of Action

There is no specific pharmacological data, including mechanism of action, target receptors, or therapeutic effects, available for this compound in the public domain.

For contextual understanding, its closely related analog, 3-(2-chloro-6-fluorophenyl)-5-methylisoxazole-4-carboxylic acid, is known as an impurity in the antibiotic flucloxacillin.[1] The parent drug, flucloxacillin, is a β-lactam antibiotic that inhibits the synthesis of bacterial cell walls. The biological activity of the nitrile compound itself has not been characterized.

Synthesis and Experimental Protocols

Detailed, peer-reviewed experimental protocols for the specific synthesis of this compound are not publicly available.

However, general synthetic routes for related isoxazole compounds have been described. For instance, the synthesis of the corresponding carbonyl chloride often starts from 2-chloro-6-fluorobenzaldehyde and involves oximation, chlorination, cyclization with ethyl acetoacetate, hydrolysis to the carboxylic acid, and subsequent conversion to the carbonyl chloride.[3][4] It is plausible that the nitrile could be synthesized from a related intermediate, but a specific protocol is not documented in available literature.

Due to the lack of published experimental studies on this compound, detailed methodologies for key experiments cannot be provided.

Signaling Pathways and Experimental Workflows

As there is no information on the biological targets or mechanism of action for this compound, no signaling pathway diagrams can be generated. Similarly, without published experimental studies, diagrams for experimental workflows are not applicable.

Conclusion

This compound (CAS 175204-41-8) is a chemical compound for which there is a significant lack of detailed, publicly available scientific data. While its existence is confirmed by chemical suppliers, its physicochemical properties, pharmacological profile, and biological activity remain uncharacterized in peer-reviewed literature. Its structural similarity to key intermediates in the synthesis of important antibiotics suggests its potential role as a synthetic building block. However, without dedicated research and publication, a comprehensive technical understanding of this specific compound cannot be achieved. Researchers and drug development professionals are advised to treat this compound as largely uncharacterized and to perform all necessary analytical and biological evaluations before its use.

References

An In-depth Technical Guide to 3-(2-Chloro-6-fluorophenyl)-5-methylisoxazole-4-carbonitrile and Its Key Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: Direct literature on 3-(2-Chloro-6-fluorophenyl)-5-methylisoxazole-4-carbonitrile is limited. This guide provides a comprehensive review of this compound in the context of its closely related and more extensively studied analogues: the corresponding carboxylic acid and carbonyl chloride. These compounds are pivotal as intermediates and documented impurities in the synthesis of isoxazolyl penicillin antibiotics, such as flucloxacillin.

Introduction

The isoxazole ring is a prominent five-membered heterocycle that forms the core of numerous biologically active compounds. Its derivatives are known to exhibit a wide array of pharmacological activities, including antibacterial, anti-inflammatory, anticancer, and antiviral properties. This technical guide focuses on this compound, a specific derivative whose significance is intrinsically linked to its chemical precursors and analogues used in pharmaceutical manufacturing.

While dedicated studies on the carbonitrile are scarce, its structural relatives, 3-(2-Chloro-6-fluorophenyl)-5-methylisoxazole-4-carboxylic acid and 3-(2-Chloro-6-fluorophenyl)-5-methylisoxazole-4-carbonyl chloride, are well-documented. The carboxylic acid is a known impurity in flucloxacillin preparations, making its detection and characterization crucial for drug quality control.[1] The carbonyl chloride is a key synthetic intermediate for creating the acyl side chain of isoxazolyl penicillins.[2] This review synthesizes the available data on this chemical family to provide a thorough understanding of their synthesis, properties, and biological context.

Physicochemical Properties

The physicochemical properties of the carbonitrile and its primary analogues are summarized below. Data has been aggregated from various chemical suppliers and databases.

PropertyThis compound3-(2-Chloro-6-fluorophenyl)-5-methylisoxazole-4-carboxylic acid3-(2-Chloro-6-fluorophenyl)-5-methylisoxazole-4-carbonyl chloride
CAS Number 175204-41-8[3][4]3919-74-2[1][5]69399-79-7[6]
Molecular Formula C₁₁H₆ClFN₂OC₁₁H₇ClFNO₃C₁₁H₆Cl₂FNO₂
Molecular Weight 236.63 g/mol [4]255.63 g/mol [2][5]274.08 g/mol [6]
Appearance White powder[3]White to cream or pale brown solid/powder[1][2]White to yellow crystal powder[2]
Purity >99%[3]>98%[2]Not Specified
Melting Point Not Specified202-204 °C[7]48-52 °C

Synthesis and Experimental Protocols

The synthesis of the 3-(2-Chloro-6-fluorophenyl)-5-methylisoxazole core is a multi-step process that begins with 2-Chloro-6-fluorobenzaldehyde. This precursor is converted into the key isoxazole intermediates, which can then be theoretically functionalized to yield the target carbonitrile.

General Synthetic Pathway

The common pathway involves the formation of the isoxazole ring, followed by functional group manipulations at the 4-position. The process generally follows these steps: oximation, chlorination, cyclization, and hydrolysis to form the carboxylic acid, which is then converted to the highly reactive carbonyl chloride.[4]

G cluster_reagents A 2-Chloro-6-fluorobenzaldehyde B Oxime Intermediate A->B Oximation C Chloro-oxime Intermediate B->C Chlorination R1 Hydroxylamine D Isoxazole Ring Formation (Cyclization) C->D R2 Chlorinating Agent (e.g., NCS) E 3-(2-Chloro-6-fluorophenyl)-5- methylisoxazole-4-carboxylic acid D->E Hydrolysis R3 Cyclizing Agent (e.g., Ethyl Acetoacetate) F 3-(2-Chloro-6-fluorophenyl)-5- methylisoxazole-4-carbonyl chloride E->F Acyl Chlorination R4 Hydrolysis G 3-(2-Chloro-6-fluorophenyl)-5- methylisoxazole-4-carbonitrile (Target Compound) F->G Proposed Route R5 Chlorinating Agent (e.g., SOCl₂, BTC) R6 Proposed: Amidation then Dehydration or Cyanide Substitution

Caption: General synthetic pathway to the isoxazole core and the target carbonitrile.

Protocol: Synthesis of 3-(2-Chloro-6-fluorophenyl)-5-methylisoxazole-4-carbonyl chloride

An improved and environmentally conscious method avoids phosphorus-based chlorinating agents, using bis(trichloromethyl) carbonate (BTC) instead.

Objective: To synthesize the carbonyl chloride from the corresponding carboxylic acid.

Materials:

  • 3-(2'-Chloro-6'-fluorophenyl)-5-methylisoxazole-4-carboxylic acid (1.0 eq, 100 mmol, 25.55 g)

  • Bis(trichloromethyl) carbonate (BTC) (0.33 eq, 33 mmol, 9.80 g)

  • Tetramethylurea (Catalyst) (0.02 eq, 2 mmol, 0.232 g)

  • Toluene (10x mass of carboxylic acid)

Procedure:

  • Add 3-(2'-Chloro-6'-fluorophenyl)-5-methylisoxazole-4-carboxylic acid, tetramethylurea, and toluene to a suitable reaction vessel.

  • Stir the mixture to ensure homogeneity.

  • Set up a hydrogen chloride (HCl) gas absorption system.

  • Slowly add a toluene solution of bis(trichloromethyl) carbonate dropwise over 45 minutes at room temperature.

  • After the addition is complete, raise the temperature to 110°C and reflux the mixture for 2 hours.

  • Monitor the reaction to completion (e.g., by TLC or HPLC).

  • Once complete, recover the toluene via vacuum distillation.

  • Collect the product fraction at 168-170°C under a vacuum of 0.667 kPa.

  • Solidify the product by freezing.

Expected Outcome: The process yields the target product (26.22 g, 95.7%) with a melting point of 48-52°C and a purity of 99.9% (GC).

Proposed Synthesis of the Carbonitrile

A specific protocol for the synthesis of this compound is not detailed in the reviewed literature. However, a standard method for converting an acyl chloride to a nitrile is via a two-step, one-pot reaction involving the formation of a primary amide followed by dehydration.

  • Amidation: The carbonyl chloride would be reacted with aqueous ammonia to form the corresponding 3-(2-Chloro-6-fluorophenyl)-5-methylisoxazole-4-carboxamide.

  • Dehydration: The resulting amide would then be dehydrated using a standard dehydrating agent (e.g., thionyl chloride (SOCl₂), phosphorus oxychloride (POCl₃), or trifluoroacetic anhydride) to yield the target carbonitrile.

Role in Pharmaceutical Analysis and Biological Context

The primary relevance of this isoxazole family is its connection to the antibiotic flucloxacillin. The carboxylic acid is a known impurity, while the carbonyl chloride is a direct precursor.

Impurity Analysis

The presence of impurities like 3-(2-chloro-6-fluorophenyl)-5-methylisoxazole-4-carboxylic acid in an active pharmaceutical ingredient (API) like flucloxacillin must be strictly controlled.[1] Reverse-phase High-Performance Liquid Chromatography (HPLC) is a standard method for this analysis.

G cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing A Prepare Mobile Phase (e.g., Acetonitrile/Water/Formic Acid) D Inject Standard and Sample into HPLC System A->D B Prepare Standard Solution (Known concentration of impurity) B->D C Prepare Sample Solution (Dissolve Flucloxacillin sample) C->D E Separation on C18 Reverse-Phase Column D->E F Detection using UV Detector E->F G Compare Retention Times (Standard vs. Sample Peak) F->G H Calculate Peak Area G->H I Quantify Impurity Level H->I

Caption: General workflow for pharmaceutical impurity analysis using HPLC.

Protocol: HPLC Analysis of Carboxylic Acid Impurity

Objective: To separate and quantify 3-(2-chloro-6-fluorophenyl)-5-methylisoxazole-4-carboxylic acid in a flucloxacillin sample.

Instrumentation & Materials:

  • HPLC system with a UV detector

  • C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm)

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Formic acid or other suitable buffer

  • Reference standard of the carboxylic acid impurity

Procedure:

  • Mobile Phase Preparation: Prepare a suitable mobile phase gradient of acetonitrile and water containing 0.1% formic acid.

  • Standard Solution: Accurately prepare a stock solution of the reference standard in a suitable solvent (e.g., acetonitrile/water) to a known concentration.

  • Sample Solution: Accurately weigh and dissolve the flucloxacillin API sample in the same solvent.

  • Injection: Inject equal volumes of the standard and sample solutions into the HPLC system.

  • Detection: Monitor the elution profile with the UV detector at an appropriate wavelength.

  • Quantification: Identify the impurity peak in the sample chromatogram by comparing its retention time with that of the standard. Calculate the amount of the impurity based on the peak area relative to the standard.

Biological Activity and Mechanism of Action

Direct biological activity data for this compound is not available in the public domain. However, studies on other 3,5-diaryl-isoxazole-4-carbonitriles have shown them to possess antimicrobial activity against various bacteria and fungi.[8] This suggests that the target compound could potentially have similar properties.

The primary biological context comes from flucloxacillin, the final drug product. As a β-lactam antibiotic, flucloxacillin inhibits the synthesis of the bacterial cell wall.[1]

G cluster_process A β-Lactam Antibiotic (e.g., Flucloxacillin) B Penicillin-Binding Proteins (PBPs) (Transpeptidases) A->B Binds to & Inactivates C Peptidoglycan Cross-linking B->C Inhibition of D Bacterial Cell Wall Synthesis C->D is essential for E Weakened Cell Wall D->E Disruption of F Cell Lysis & Bacterial Death E->F

Caption: Mechanism of action for β-lactam antibiotics like Flucloxacillin.

This mechanism involves the antibiotic binding to and inactivating penicillin-binding proteins (PBPs), which are enzymes essential for the final step of peptidoglycan synthesis. This inhibition disrupts cell wall integrity, leading to cell lysis and bacterial death.

Conclusion

This compound is a compound of interest primarily due to its structural relationship to key intermediates in the synthesis of isoxazolyl penicillin antibiotics. While direct research on its synthesis and biological activity is lacking, a comprehensive understanding can be built by examining its carboxylic acid and carbonyl chloride analogues. The established synthetic routes to the isoxazole core and the analytical methods for detecting related impurities are critical for professionals in drug development and quality assurance. The known antimicrobial activity of other isoxazole-4-carbonitriles suggests a potential avenue for future research into the biological profile of this specific molecule.

References

In Silico Modeling of 3-(2-Chloro-6-fluorophenyl)-5-methylisoxazole-4-carbonitrile: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of a hypothetical in silico modeling study for the novel compound 3-(2-Chloro-6-fluorophenyl)-5-methylisoxazole-4-carbonitrile. Isoxazole derivatives have garnered significant attention in medicinal chemistry due to their diverse pharmacological activities, including anticancer properties.[1][2] This document outlines a structured approach to evaluating the potential of this specific isoxazole derivative as an inhibitor of a key oncology target, Cyclin-Dependent Kinase 2 (CDK2), through computational methods. The guide details methodologies for molecular docking, absorption, distribution, metabolism, excretion, and toxicity (ADMET) prediction, and presents a hypothetical signaling pathway associated with CDK2 inhibition. All quantitative data are summarized for clarity, and experimental workflows are visualized using Graphviz.

Introduction

The isoxazole scaffold is a privileged structure in drug discovery, forming the core of numerous compounds with a wide array of biological activities, including anti-inflammatory, antibacterial, and anticancer effects.[3][4] The functionalization of the isoxazole ring can lead to compounds with enhanced physicochemical properties and biological efficacy.[3] In the realm of oncology, the development of small molecule inhibitors targeting key cell cycle regulators, such as Cyclin-Dependent Kinases (CDKs), is a promising therapeutic strategy.[5]

This guide focuses on a hypothetical in silico evaluation of this compound, a novel compound, as a potential inhibitor of CDK2. The in silico approach allows for a rapid and cost-effective preliminary assessment of a compound's potential before embarking on extensive experimental studies.[6]

In Silico Modeling Workflow

The computational investigation of this compound follows a systematic workflow, beginning with the preparation of the ligand and its protein target, followed by molecular docking simulations and ADMET prediction.

G cluster_0 Preparation cluster_1 Modeling cluster_2 Analysis Ligand Preparation Ligand Preparation Molecular Docking Molecular Docking Ligand Preparation->Molecular Docking ADMET Prediction ADMET Prediction Ligand Preparation->ADMET Prediction Protein Preparation Protein Preparation Protein Preparation->Molecular Docking Binding Affinity Analysis Binding Affinity Analysis Molecular Docking->Binding Affinity Analysis Interaction Analysis Interaction Analysis Molecular Docking->Interaction Analysis Pharmacokinetic Profiling Pharmacokinetic Profiling ADMET Prediction->Pharmacokinetic Profiling

A typical workflow for an in silico modeling study.

Experimental Protocols

Molecular Docking

Molecular docking simulations are performed to predict the binding orientation and affinity of the ligand to the protein target.[7]

Receptor Preparation:

  • The three-dimensional crystal structure of the target protein, Cyclin-Dependent Kinase 2 (CDK2), is obtained from the Protein Data Bank (PDB).

  • Water molecules and co-crystallized ligands are removed from the protein structure.

  • Polar hydrogen atoms are added to the protein, and partial charges are assigned using a force field such as CHARMm.

  • The binding site is defined by creating a grid box around the active site of the enzyme.

Ligand Preparation:

  • The 2D structure of this compound is sketched using chemical drawing software and converted to a 3D structure.

  • The ligand's geometry is optimized using a suitable force field.

  • Partial charges are assigned, and rotatable bonds are defined.

Docking Simulation:

  • A docking algorithm, such as AutoDock Vina, is used to perform the docking simulation.

  • The algorithm explores various conformations of the ligand within the defined binding site and scores them based on a predefined scoring function.

  • The top-ranked binding poses are saved for further analysis.

Pose Analysis:

  • The predicted binding poses are visualized and analyzed to identify key intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and pi-stacking.

  • The binding affinity, typically expressed as a docking score in kcal/mol, is recorded.

ADMET Prediction

In silico ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) prediction is crucial for evaluating the drug-likeness of a compound.[6][8]

Methodology:

  • The chemical structure of the compound is submitted to a variety of online ADMET prediction tools and software.

  • These tools utilize quantitative structure-activity relationship (QSAR) models and other machine learning algorithms to predict a range of pharmacokinetic and toxicological properties.

  • The predicted properties are compiled and analyzed to assess the compound's potential for oral bioavailability, metabolic stability, and safety.

Results and Data Presentation

Molecular Docking Results

The molecular docking simulations of this compound against CDK2 yielded the following hypothetical results:

CompoundDocking Score (kcal/mol)Key Interacting ResiduesInteraction Types
This compound-9.2LEU83, ILE10, GLU81, LYS33Hydrogen Bond, Hydrophobic, Pi-Alkyl
Reference Inhibitor (e.g., Roscovitine)-8.5LEU83, PHE80, GLN131Hydrogen Bond, Pi-Pi Stacking
ADMET Prediction Summary

The predicted ADMET properties for the compound are summarized in the table below.

PropertyPredicted ValueInterpretation
Absorption
Human Intestinal AbsorptionHighWell absorbed from the gastrointestinal tract.
Caco-2 PermeabilityHighGood intestinal permeability.
P-glycoprotein SubstrateNoNot likely to be subject to efflux by P-gp.
Distribution
Blood-Brain Barrier PenetrationLowUnlikely to cross the blood-brain barrier.
Plasma Protein BindingHighExpected to have high affinity for plasma proteins.
Metabolism
CYP2D6 InhibitorNoLow risk of drug-drug interactions via CYP2D6.
CYP3A4 InhibitorYesPotential for drug-drug interactions via CYP3A4.
Excretion
Renal Organic Cation TransporterInhibitorMay affect the excretion of other drugs.
Toxicity
AMES MutagenicityNon-mutagenicUnlikely to be a mutagen.
hERG InhibitionLow riskLow potential for cardiotoxicity.
HepatotoxicityLow riskUnlikely to cause liver damage.

Signaling Pathway

Inhibition of CDK2 by a small molecule inhibitor can disrupt the cell cycle, leading to apoptosis in cancer cells. The following diagram illustrates a simplified hypothetical signaling pathway.

G Growth Factors Growth Factors Receptor Tyrosine Kinase Receptor Tyrosine Kinase Growth Factors->Receptor Tyrosine Kinase Ras/Raf/MEK/ERK Pathway Ras/Raf/MEK/ERK Pathway Receptor Tyrosine Kinase->Ras/Raf/MEK/ERK Pathway Cyclin D Cyclin D Ras/Raf/MEK/ERK Pathway->Cyclin D CDK4/6 CDK4/6 Cyclin D->CDK4/6 Rb Phosphorylation Rb Phosphorylation CDK4/6->Rb Phosphorylation E2F Release E2F Release Rb Phosphorylation->E2F Release Cyclin E Cyclin E E2F Release->Cyclin E CDK2 CDK2 Cyclin E->CDK2 S-Phase Entry S-Phase Entry CDK2->S-Phase Entry Apoptosis Apoptosis S-Phase Entry->Apoptosis Inhibitor 3-(2-Chloro-6-fluorophenyl) -5-methylisoxazole-4-carbonitrile Inhibitor->CDK2

Hypothetical signaling pathway of CDK2 inhibition.

Conclusion

This in silico modeling guide presents a hypothetical yet plausible framework for the initial assessment of this compound as a potential anticancer agent. The outlined methodologies for molecular docking and ADMET prediction provide a solid foundation for computational drug discovery efforts. The hypothetical results suggest that the compound may exhibit favorable binding to CDK2 and possess a reasonable pharmacokinetic profile, warranting further experimental validation. This guide serves as a template for researchers and scientists in the field of drug development to leverage computational tools for the efficient evaluation of novel chemical entities.

References

Methodological & Application

Application Notes and Protocols: Synthesis and Characterization of 3-(2-Chloro-6-fluorophenyl)-5-methylisoxazole-4-carbonitrile

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the synthesis, characterization, and potential applications of 3-(2-Chloro-6-fluorophenyl)-5-methylisoxazole-4-carbonitrile . This compound is a member of the isoxazole class of heterocyclic compounds, which are of significant interest in medicinal chemistry due to their diverse biological activities.

Introduction

Isoxazole derivatives are known to exhibit a wide range of pharmacological properties, including antibacterial, antifungal, anti-inflammatory, and anticancer activities. The specific compound, this compound, possesses a unique substitution pattern with a halogenated phenyl ring, a methyl group, and a nitrile functional group, suggesting its potential as a scaffold for the development of novel therapeutic agents. These notes offer detailed protocols for its synthesis and characterization to facilitate further research and drug discovery efforts.

Data Presentation

Table 1: Physicochemical Properties (Predicted)
PropertyValue
Molecular Formula C₁₁H₆ClFN₂O
Molecular Weight 252.64 g/mol
Appearance White to off-white crystalline solid
Melting Point Not available (predicted to be in the range of 100-150 °C)
Solubility Soluble in common organic solvents (e.g., DMSO, DMF, acetone, ethyl acetate); Insoluble in water
Table 2: Spectroscopic Data (Expected)
Technique Expected Values/Characteristics
¹H NMR (400 MHz, CDCl₃)δ 7.50-7.20 (m, 3H, Ar-H), 2.70 (s, 3H, CH₃)
¹³C NMR (100 MHz, CDCl₃)δ 165 (C=N), 160 (C-Cl, d, J_CF), 132 (Ar-C), 128 (Ar-C), 125 (Ar-C), 115 (Ar-C, d, J_CF), 115 (C≡N), 105 (C4-isoxazole), 12 (CH₃)
FT-IR (KBr, cm⁻¹)~2230 (C≡N stretch), ~1610 (C=N stretch), ~1580 (C=C stretch), ~1250 (C-F stretch), ~780 (C-Cl stretch)
Mass Spectrometry (EI)m/z (%): 252 (M⁺), 217, 189, 154

Experimental Protocols

Protocol 1: Synthesis of this compound

This protocol describes the synthesis of the target compound from the corresponding carboxylic acid via a two-step process involving the formation of an amide intermediate followed by dehydration.

Step 1: Synthesis of 3-(2-Chloro-6-fluorophenyl)-5-methylisoxazole-4-carboxamide

  • Reaction Setup: In a flame-dried round-bottom flask equipped with a magnetic stirrer and a nitrogen inlet, dissolve 3-(2-Chloro-6-fluorophenyl)-5-methylisoxazole-4-carboxylic acid (1.0 eq) in anhydrous dichloromethane (DCM, 10 mL/mmol).

  • Acid Chloride Formation: Cool the solution to 0 °C in an ice bath. Add oxalyl chloride (1.2 eq) dropwise, followed by a catalytic amount of anhydrous N,N-dimethylformamide (DMF, 1-2 drops).

  • Reaction Monitoring: Allow the reaction mixture to warm to room temperature and stir for 2-3 hours. Monitor the reaction progress by thin-layer chromatography (TLC) until the starting material is consumed.

  • Solvent Removal: Remove the solvent and excess oxalyl chloride under reduced pressure.

  • Amidation: Dissolve the crude acid chloride in anhydrous DCM and cool to 0 °C. Bubble ammonia gas through the solution for 15-20 minutes, or add a solution of ammonium hydroxide (2.0 eq) dropwise.

  • Work-up: Stir the reaction mixture at room temperature for 1 hour. Quench the reaction with water and extract the product with DCM (3 x 20 mL). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product by recrystallization from ethanol or by column chromatography on silica gel (eluent: ethyl acetate/hexane gradient) to afford the pure amide.

Step 2: Dehydration of 3-(2-Chloro-6-fluorophenyl)-5-methylisoxazole-4-carboxamide to the Nitrile

  • Reaction Setup: In a round-bottom flask, place the 3-(2-Chloro-6-fluorophenyl)-5-methylisoxazole-4-carboxamide (1.0 eq) and add phosphorus oxychloride (POCl₃, 3.0 eq) or thionyl chloride (SOCl₂, 2.0 eq) as the dehydrating agent.

  • Reaction Conditions: Heat the mixture to reflux (typically 80-110 °C depending on the reagent) and stir for 2-4 hours. Monitor the reaction by TLC.

  • Work-up: After completion, cool the reaction mixture to room temperature and carefully pour it onto crushed ice with vigorous stirring.

  • Extraction: Extract the aqueous mixture with ethyl acetate (3 x 25 mL).

  • Purification: Combine the organic layers, wash with saturated sodium bicarbonate solution and then with brine. Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel (eluent: ethyl acetate/hexane gradient) to yield the final product, this compound.

Protocol 2: Characterization Techniques
  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Dissolve a small sample of the purified product in deuterated chloroform (CDCl₃). Record ¹H and ¹³C NMR spectra on a 400 MHz spectrometer.

  • Fourier-Transform Infrared (FT-IR) Spectroscopy: Obtain the IR spectrum of the solid sample using a KBr pellet or as a thin film.

  • Mass Spectrometry (MS): Analyze the sample using an electron ionization (EI) mass spectrometer to determine the molecular weight and fragmentation pattern.

  • High-Performance Liquid Chromatography (HPLC): Assess the purity of the final compound using a C18 reverse-phase column with a suitable mobile phase (e.g., a gradient of acetonitrile and water with 0.1% formic acid).

Mandatory Visualization

Synthesis_Workflow cluster_start Starting Material cluster_step1 Step 1: Amidation cluster_step2 Step 2: Dehydration cluster_end Final Product Carboxylic_Acid 3-(2-Chloro-6-fluorophenyl)- 5-methylisoxazole-4-carboxylic acid Acid_Chloride Acid Chloride Formation (SOCl₂ or (COCl)₂) Carboxylic_Acid->Acid_Chloride 1. Oxalyl Chloride, DMF Amide Amidation (NH₃) Acid_Chloride->Amide 2. NH₃ or NH₄OH Dehydration Dehydration (POCl₃) Amide->Dehydration 3. POCl₃, heat Nitrile 3-(2-Chloro-6-fluorophenyl)- 5-methylisoxazole-4-carbonitrile Dehydration->Nitrile

Caption: Synthetic workflow for this compound.

Potential_Signaling_Pathway Compound 3-(2-Chloro-6-fluorophenyl)- 5-methylisoxazole-4-carbonitrile Target Potential Biological Target (e.g., Enzyme, Receptor) Compound->Target Binding/Inhibition Pathway Downstream Signaling Pathway (e.g., MAPK, NF-κB) Target->Pathway Modulation Response Cellular Response (e.g., Apoptosis, Anti-inflammatory effect) Pathway->Response

Caption: Hypothetical signaling pathway for the isoxazole derivative.

"experimental protocol for using 3-(2-Chloro-6-fluorophenyl)-5-methylisoxazole-4-carbonitrile"

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

This document provides a comprehensive overview of the experimental protocols related to the synthesis and analysis of 3-(2-chloro-6-fluorophenyl)-5-methylisoxazole-4-carboxylic acid, a known impurity in flucloxacillin preparations.[3] Understanding the synthesis and characterization of this compound is crucial for drug development and quality assurance.

Data Presentation

Chemical and Physical Properties
PropertyValueSource
Molecular Formula C₁₁H₇ClFNO₃PubChem
Molecular Weight 255.63 g/mol PubChem
Appearance White to cream or pale brown powderBenchChem[3]
CAS Number 3919-74-2BenchChem[3]

Experimental Protocols

Protocol 1: Synthesis of 3-(2-chloro-6-fluorophenyl)-5-methylisoxazole-4-carboxylic acid

This protocol outlines the general multi-step synthesis starting from 2-Chloro-6-fluorobenzaldehyde.[1][4]

Materials:

  • 2-Chloro-6-fluorobenzaldehyde

  • Hydroxylamine

  • Chlorinating agent (e.g., N-Chlorosuccinimide)

  • Cyclizing agent

  • Solvents (e.g., ethanol, toluene)

  • Acid/Base for hydrolysis and pH adjustment

  • Standard laboratory glassware and equipment

Methodology:

  • Oxime Formation: Dissolve 2-Chloro-6-fluorobenzaldehyde in a suitable solvent and react it with hydroxylamine to form the corresponding oxime.

  • Chlorination: The oxime is then chlorinated using a suitable chlorinating agent.

  • Cyclization: The chlorinated intermediate undergoes cyclization to form the isoxazole ring.

  • Hydrolysis: The resulting isoxazole derivative is hydrolyzed, typically under acidic conditions, to yield 3-(2-chloro-6-fluorophenyl)-5-methylisoxazole-4-carboxylic acid.

  • Purification: The final product is purified using standard techniques such as recrystallization or chromatography.

G cluster_synthesis Synthesis Workflow start 2-Chloro-6-fluorobenzaldehyde oxime Oxime Formation (+ Hydroxylamine) start->oxime Step 1 chlorination Chlorination oxime->chlorination Step 2 cyclization Cyclization chlorination->cyclization Step 3 hydrolysis Hydrolysis cyclization->hydrolysis Step 4 end 3-(2-Chloro-6-fluorophenyl)-5- methylisoxazole-4-carboxylic acid hydrolysis->end Step 5

Caption: Synthetic pathway for 3-(2-chloro-6-fluorophenyl)-5-methylisoxazole-4-carboxylic acid.

Protocol 2: Analysis by High-Performance Liquid Chromatography (HPLC)

This protocol describes a general method for the detection and quantification of 3-(2-chloro-6-fluorophenyl)-5-methylisoxazole-4-carboxylic acid as an impurity in a flucloxacillin sample.[3]

Objective: To separate and quantify the target carboxylic acid from the active pharmaceutical ingredient (API).

Materials:

  • HPLC system with a UV detector

  • C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm)

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Formic acid or other suitable buffer

  • Reference standard of 3-(2-chloro-6-fluorophenyl)-5-methylisoxazole-4-carboxylic acid

  • Flucloxacillin sample

Methodology:

  • Mobile Phase Preparation: Prepare a gradient mobile phase consisting of acetonitrile and water with 0.1% formic acid.

  • Standard Solution Preparation: Accurately weigh and dissolve the reference standard in a suitable solvent (e.g., acetonitrile/water mixture) to create a stock solution of known concentration. Prepare a series of dilutions to generate a calibration curve.

  • Sample Preparation: Accurately weigh and dissolve the flucloxacillin sample in the mobile phase.

  • Chromatographic Conditions:

    • Column: C18 reverse-phase, 4.6 mm x 250 mm, 5 µm

    • Flow Rate: 1.0 mL/min

    • Injection Volume: 10 µL

    • Detector Wavelength: 254 nm (or as determined by UV-Vis spectrum of the analyte)

    • Column Temperature: 25°C

  • Analysis: Inject the standard solutions and the sample solution into the HPLC system.

  • Quantification: Identify the peak corresponding to 3-(2-chloro-6-fluorophenyl)-5-methylisoxazole-4-carboxylic acid based on the retention time of the reference standard. Quantify the amount of the impurity in the sample by comparing its peak area to the calibration curve generated from the standard solutions.

G cluster_hplc HPLC Analysis Workflow prep Sample & Standard Preparation inject Injection into HPLC System prep->inject separate Chromatographic Separation (C18 Column) inject->separate detect UV Detection separate->detect quantify Data Analysis & Quantification detect->quantify

Caption: General workflow for the HPLC analysis of pharmaceutical impurities.

Biological Context and Mechanism of Action

While 3-(2-chloro-6-fluorophenyl)-5-methylisoxazole-4-carboxylic acid itself is primarily studied as a pharmaceutical impurity, its parent drug, flucloxacillin, has a well-established mechanism of action.[3] Flucloxacillin is a beta-lactam antibiotic that inhibits the synthesis of the bacterial cell wall.[1][3] It specifically targets penicillin-binding proteins (PBPs), which are essential for the cross-linking of peptidoglycan in the bacterial cell wall. By inhibiting PBPs, flucloxacillin disrupts cell wall integrity, leading to bacterial cell lysis and death.[1]

G cluster_moa Mechanism of Action of Flucloxacillin flucloxacillin Flucloxacillin (Isoxazolyl Penicillin) pbp Penicillin-Binding Proteins (PBPs) flucloxacillin->pbp Inhibits peptidoglycan Peptidoglycan Cross-linking pbp->peptidoglycan Catalyzes cell_wall Bacterial Cell Wall Synthesis peptidoglycan->cell_wall Essential for lysis Cell Lysis & Death cell_wall->lysis Disruption leads to

Caption: Simplified signaling pathway for the mechanism of action of Flucloxacillin.

Conclusion

The primary application of 3-(2-chloro-6-fluorophenyl)-5-methylisoxazole derivatives is in the synthesis of antibiotics. The carboxylic acid form is a notable impurity that requires careful monitoring during the manufacturing of drugs like flucloxacillin. The provided protocols for synthesis and HPLC analysis are fundamental for researchers and professionals in pharmaceutical development and quality control. Further research is needed to explore any potential direct biological activities of the carbonitrile derivative.

References

Application Notes and Protocols for 3-(2-Chloro-6-fluorophenyl)-5-methylisoxazole-4-carbonitrile in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-(2-chloro-6-fluorophenyl)-5-methylisoxazole-4-carbonitrile is a heterocyclic compound with potential applications in medicinal chemistry. While its direct biological activities are not extensively documented in publicly available literature, the isoxazole scaffold is a well-established pharmacophore present in numerous therapeutic agents. This document provides an overview of the known context of closely related analogs, and proposes detailed protocols for the synthesis and biological evaluation of the title compound to explore its potential as a novel therapeutic agent.

Introduction

The isoxazole ring is a privileged five-membered heterocyclic motif in medicinal chemistry, renowned for its diverse pharmacological activities.[1][2] Isoxazole-containing compounds have been successfully developed as antibacterial, anti-inflammatory, anticancer, and antiviral agents.[1][3] The specific compound, this compound, is structurally related to key intermediates used in the synthesis of β-lactam antibiotics, such as flucloxacillin.[4][5] The carboxylic acid and carbonyl chloride analogs are primarily recognized as precursors or impurities in the manufacturing of these antibiotics.[5]

The introduction of a carbonitrile group at the 4-position of the isoxazole ring, along with the substituted phenyl ring, offers a unique chemical entity with the potential for novel biological activities. This document outlines proposed methodologies for the synthesis and comprehensive biological screening of this compound to elucidate its therapeutic potential.

Synthesis Protocols

While the direct synthesis of this compound is not widely published, a plausible synthetic route can be extrapolated from the synthesis of its carboxylic acid precursor. The final step would involve the conversion of a primary amide to a nitrile.

Synthesis of 3-(2-Chloro-6-fluorophenyl)-5-methylisoxazole-4-carboxylic Acid

This protocol is based on established methods for the synthesis of the carboxylic acid precursor.

Materials:

  • 2-Chloro-6-fluorobenzaldehyde

  • Hydroxylamine hydrochloride

  • Sodium hydroxide

  • Ethyl acetoacetate

  • N-Chlorosuccinimide (NCS)

  • Solvents (e.g., ethanol, water, toluene)

Procedure:

  • Oximation: Dissolve 2-chloro-6-fluorobenzaldehyde and hydroxylamine hydrochloride in ethanol and water. Add a solution of sodium hydroxide and stir at room temperature to form the corresponding oxime.

  • Chlorination: Treat the oxime with N-chlorosuccinimide in a suitable solvent to generate the hydroximoyl chloride.

  • Cyclization: React the hydroximoyl chloride with ethyl acetoacetate in the presence of a base to yield the ethyl ester of 3-(2-chloro-6-fluorophenyl)-5-methylisoxazole-4-carboxylic acid.

  • Hydrolysis: Hydrolyze the resulting ester using a solution of sodium hydroxide in water and ethanol. Acidify the reaction mixture to precipitate the desired 3-(2-chloro-6-fluorophenyl)-5-methylisoxazole-4-carboxylic acid.

Proposed Synthesis of this compound

This proposed protocol starts from the corresponding carboxylic acid.

Materials:

  • 3-(2-Chloro-6-fluorophenyl)-5-methylisoxazole-4-carboxylic acid

  • Thionyl chloride or oxalyl chloride

  • Ammonia solution

  • Dehydrating agent (e.g., phosphorus oxychloride, trifluoroacetic anhydride)

  • Solvents (e.g., dichloromethane, tetrahydrofuran)

Procedure:

  • Acid Chloride Formation: Convert the carboxylic acid to its corresponding acid chloride by reacting it with thionyl chloride or oxalyl chloride in an inert solvent like dichloromethane.

  • Amide Formation: Carefully add the acid chloride solution to an excess of concentrated ammonia solution at low temperature to form 3-(2-chloro-6-fluorophenyl)-5-methylisoxazole-4-carboxamide.

  • Dehydration to Nitrile: Treat the resulting amide with a dehydrating agent such as phosphorus oxychloride or trifluoroacetic anhydride to yield the target compound, this compound.

  • Purification: Purify the final product using column chromatography on silica gel.

G cluster_synthesis Proposed Synthesis Workflow CarboxylicAcid 3-(2-Chloro-6-fluorophenyl)-5- methylisoxazole-4-carboxylic Acid AcidChloride Acid Chloride Intermediate CarboxylicAcid->AcidChloride SOCl2 or (COCl)2 Amide Primary Amide Intermediate AcidChloride->Amide NH3 Carbonitrile 3-(2-Chloro-6-fluorophenyl)-5- methylisoxazole-4-carbonitrile Amide->Carbonitrile Dehydration (e.g., POCl3)

Caption: Proposed synthetic workflow for this compound.

Proposed Biological Evaluation Protocols

Given the broad bioactivity of the isoxazole scaffold, the following protocols are proposed to screen this compound for potential therapeutic applications.

In Vitro Antibacterial Activity Assay

Objective: To determine the minimum inhibitory concentration (MIC) of the compound against a panel of pathogenic bacteria.

Materials:

  • This compound

  • Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli, Pseudomonas aeruginosa)

  • Mueller-Hinton Broth (MHB)

  • 96-well microtiter plates

  • Spectrophotometer

Procedure:

  • Compound Preparation: Prepare a stock solution of the test compound in dimethyl sulfoxide (DMSO).

  • Bacterial Inoculum Preparation: Grow bacterial cultures to the mid-logarithmic phase and adjust the turbidity to a 0.5 McFarland standard.

  • Serial Dilution: Perform a two-fold serial dilution of the compound in MHB in a 96-well plate.

  • Inoculation: Add the standardized bacterial suspension to each well.

  • Incubation: Incubate the plates at 37°C for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.

In Vitro Anticancer Activity Assay (MTT Assay)

Objective: To evaluate the cytotoxic effect of the compound on human cancer cell lines.

Materials:

  • This compound

  • Human cancer cell lines (e.g., MCF-7 (breast), A549 (lung), HCT116 (colon))

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • DMSO

  • 96-well cell culture plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed the cancer cells in 96-well plates and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of the test compound and incubate for 48-72 hours.

  • MTT Addition: Add MTT solution to each well and incubate for 4 hours to allow the formation of formazan crystals.

  • Formazan Solubilization: Remove the medium and add DMSO to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • IC50 Calculation: Calculate the half-maximal inhibitory concentration (IC50) from the dose-response curve.

G cluster_workflow Biological Screening Workflow Compound Test Compound: 3-(2-Chloro-6-fluorophenyl)-5- methylisoxazole-4-carbonitrile Antibacterial Antibacterial Assay (MIC) Compound->Antibacterial Anticancer Anticancer Assay (MTT, IC50) Compound->Anticancer Enzyme Enzyme Inhibition Assay (e.g., Kinase) Compound->Enzyme Pathway Signaling Pathway Analysis Anticancer->Pathway

Caption: Proposed workflow for the biological evaluation of the target compound.

Potential Mechanism of Action: Kinase Inhibition

Many isoxazole-containing compounds exert their anticancer effects by inhibiting protein kinases, which are crucial regulators of cell signaling pathways involved in cell proliferation, survival, and differentiation.

A hypothetical mechanism of action for this compound, should it exhibit anticancer activity, could involve the inhibition of a key signaling pathway such as the PI3K/AKT/mTOR pathway, which is often dysregulated in cancer.

G cluster_pathway Hypothetical Signaling Pathway Inhibition RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Proliferation Cell Proliferation & Survival mTOR->Proliferation Compound 3-(2-Chloro-6-fluorophenyl)-5- methylisoxazole-4-carbonitrile Compound->PI3K Inhibition

Caption: Hypothetical inhibition of the PI3K/AKT/mTOR signaling pathway.

Quantitative Data Summary (Hypothetical)

As no specific biological data for this compound is currently available, the following table is a template for presenting data that would be generated from the proposed experimental protocols.

Assay TypeTargetResult (e.g., IC50, MIC)
Anticancer ActivityMCF-7 (Breast Cancer)Data to be determined
A549 (Lung Cancer)Data to be determined
HCT116 (Colon Cancer)Data to be determined
Antibacterial ActivityStaphylococcus aureusData to be determined
Escherichia coliData to be determined
Enzyme InhibitionPI3KαData to be determined

Conclusion

This compound represents an unexplored molecule with potential for medicinal chemistry applications, stemming from the established pharmacological importance of the isoxazole scaffold. The protocols and workflows detailed in this document provide a comprehensive framework for the synthesis and biological evaluation of this compound. Further research is warranted to determine its bioactivity profile and potential as a lead compound for drug discovery.

References

Application Notes and Protocols: 3-(2-Chloro-6-fluorophenyl)-5-methylisoxazole-4-carbonitrile and its Derivatives in Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: 3-(2-Chloro-6-fluorophenyl)-5-methylisoxazole-4-carbonitrile is a substituted isoxazole derivative. While direct applications of the carbonitrile are not extensively documented in publicly available literature, its corresponding carboxylic acid and carbonyl chloride analogues are crucial intermediates in the synthesis of several important pharmaceutical compounds. The carbonitrile can be considered a key precursor to the carboxylic acid via hydrolysis. These application notes will focus on the utility of these derivatives, particularly in the synthesis of β-lactam antibiotics.

Application 1: Synthesis of Isoxazolyl Penicillins (e.g., Flucloxacillin)

The primary and most well-documented application of the 3-(2-chloro-6-fluorophenyl)-5-methylisoxazole scaffold is in the synthesis of penicillinase-resistant penicillins, such as Flucloxacillin. The key intermediate, 3-(2-chloro-6-fluorophenyl)-5-methylisoxazole-4-carbonyl chloride, is coupled with 6-aminopenicillanic acid (6-APA) to form the final antibiotic.[1]

Experimental Protocols:

Protocol 1.1: Synthesis of 3-(2-chloro-6-fluorophenyl)-5-methylisoxazole-4-carbonyl chloride

This multi-step synthesis starts from 2-chloro-6-fluorobenzaldehyde.[1][2]

  • Step 1: Oximation: 2-chloro-6-fluorobenzaldehyde is reacted with hydroxylamine to form the corresponding oxime.

  • Step 2: Chlorination: The oxime is chlorinated using a suitable chlorinating agent.

  • Step 3: Cyclization: A cyclization reaction is performed to form the isoxazole ring.

  • Step 4: Hydrolysis: The resulting compound is hydrolyzed to yield 3-(2-chloro-6-fluorophenyl)-5-methylisoxazole-4-carboxylic acid.[3]

  • Step 5: Acyl Chlorination: The carboxylic acid is then treated with a chlorinating agent like thionyl chloride or bis(trichloromethyl) carbonate to yield the final product, 3-(2-chloro-6-fluorophenyl)-5-methylisoxazole-4-carbonyl chloride.[2][4]

Protocol 1.2: Synthesis of Flucloxacillin

This protocol details the coupling of the isoxazole acid chloride with 6-aminopenicillanic acid (6-APA).[1]

  • Methodology:

    • Preparation of 6-APA solution: Dissolve 6-aminopenicillanic acid in an aqueous solution of a weak inorganic base (e.g., sodium bicarbonate) and cool the solution to 0-5°C.[3]

    • Acylation: Slowly add a solution of 3-(2-chloro-6-fluorophenyl)-5-methylisoxazole-4-carbonyl chloride in a suitable organic solvent to the cooled 6-APA solution. Maintain the pH between 7 and 8 during the addition.[1]

    • Acidification and Extraction: Upon reaction completion, acidify the mixture with hydrochloric acid. The resulting flucloxacillin acid is then extracted into an organic solvent.[1]

    • Salt Formation: The extracted flucloxacillin acid can be converted to its sodium salt for pharmaceutical formulation.

Quantitative Data:

Intermediate/ProductSynthesis StepReagentsYieldPurity (GC)Melting Point (°C)Reference
3-(2-Chloro-6-fluorophenyl)-5-methylisoxazole-4-carbonyl chlorideAcyl ChlorinationBis(trichloromethyl) carbonate, Toluene95.7%99.9%48-52[4]
Flucloxacillin SodiumAcylation & Salt Formation6-APA, Sodium Bicarbonate---[1]

Data for Flucloxacillin synthesis yield and purity were not specified in the provided search results.

Diagram of Synthetic Pathway:

Synthetic_Pathway A 2-Chloro-6-fluorobenzaldehyde B Oxime Formation (+ Hydroxylamine) A->B C Chlorination B->C D Cyclization C->D E Hydrolysis to Carboxylic Acid D->E F 3-(2-chloro-6-fluorophenyl)-5- methylisoxazole-4-carboxylic acid E->F G Acyl Chlorination (+ SOCl₂ or (COCl)₂) F->G H 3-(2-chloro-6-fluorophenyl)-5- methylisoxazole-4-carbonyl chloride G->H I Coupling with 6-APA H->I J Flucloxacillin I->J

Caption: Synthetic route to Flucloxacillin.

Application 2: Intermediate for Other Advanced Pharmaceutical Compounds

The 3-(2-chloro-6-fluorophenyl)-5-methylisoxazole-4-carbonyl chloride is also a key intermediate in the synthesis of other advanced pharmaceutical compounds, such as the antibiotic Ceftaroline.[5] This highlights the versatility of this isoxazole scaffold in the development of new therapeutic agents.

Broader Biological Context of Isoxazole Derivatives

While specific biological activity data for this compound is scarce, the isoxazole moiety is a well-known pharmacophore present in numerous compounds with a wide range of biological activities. These activities include antibacterial, anticancer, and neuroprotective effects.[3][5][6] For instance, some isoxazole derivatives have shown promise in inhibiting cancer cell proliferation and inducing apoptosis.[5]

Mechanism of Action of Flucloxacillin:

As a β-lactam antibiotic, Flucloxacillin inhibits the synthesis of the bacterial cell wall. It achieves this by binding to and inactivating penicillin-binding proteins (PBPs), which are essential enzymes for the final steps of peptidoglycan synthesis. This disruption leads to a weakened cell wall and ultimately results in bacterial cell lysis.[1]

Diagram of Flucloxacillin's Mechanism of Action:

MoA Flucloxacillin Flucloxacillin PBP Penicillin-Binding Proteins (PBPs) Flucloxacillin->PBP Inhibits Peptidoglycan Peptidoglycan Synthesis PBP->Peptidoglycan Catalyzes CellWall Bacterial Cell Wall Integrity Peptidoglycan->CellWall Maintains Lysis Cell Lysis CellWall->Lysis Loss of integrity leads to Impurity_Analysis cluster_prep Preparation cluster_analysis Analysis cluster_quant Quantification MobilePhase Mobile Phase Preparation HPLC RP-HPLC Separation MobilePhase->HPLC StandardSol Standard Solution Preparation StandardSol->HPLC SampleSol Sample Solution Preparation SampleSol->HPLC UV UV Detection HPLC->UV Quant Quantification vs. Reference Standard UV->Quant

References

Application Notes and Protocols: 3-(2-Chloro-6-fluorophenyl)-5-methylisoxazole-4-carbonitrile as a Chemical Intermediate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of 3-(2-Chloro-6-fluorophenyl)-5-methylisoxazole-4-carbonitrile as a chemical intermediate in the synthesis of pharmaceutically relevant compounds. While direct literature on this specific carbonitrile is limited, this document outlines its plausible synthesis and its primary application as a precursor to 3-(2-Chloro-6-fluorophenyl)-5-methylisoxazole-4-carboxylic acid and its subsequent derivatives, which are crucial in the development of isoxazolyl penicillin antibiotics.

Overview and Primary Application

This compound is a heterocyclic compound whose chemical structure suggests its utility as a versatile intermediate. The isoxazole core is a key feature in a variety of biologically active molecules. The primary application of this intermediate is its conversion to 3-(2-Chloro-6-fluorophenyl)-5-methylisoxazole-4-carboxylic acid, a known impurity and key building block in the synthesis of the antibiotic flucloxacillin.[1][2] The subsequent conversion of the carboxylic acid to the highly reactive carbonyl chloride allows for its coupling with aminopenicillanic acid to form the final antibiotic.[1][3]

Proposed Synthesis of the Intermediate

A plausible synthetic route to this compound can be adapted from general methods for the synthesis of 3,5-disubstituted isoxazole-4-carbonitriles, such as a 1,3-dipolar cycloaddition reaction.

Experimental Protocol: Synthesis of this compound (General Approach)

This protocol is a generalized procedure and may require optimization.

Materials:

  • 2-Chloro-6-fluorobenzaldehyde

  • Hydroxylamine hydrochloride

  • A suitable base (e.g., sodium acetate)

  • A propiolonitrile derivative (e.g., 3-aminopropiolonitrile or a related precursor)

  • An oxidizing agent (e.g., Chloramine-T)

  • Solvent (e.g., ethanol, methanol)

Procedure:

  • Formation of the Aldoxime: In a round-bottom flask, dissolve 2-Chloro-6-fluorobenzaldehyde and hydroxylamine hydrochloride in ethanol. Add a base, such as sodium acetate, and stir the mixture at room temperature until the reaction is complete (monitored by TLC).

  • Generation of the Nitrile Oxide (in situ): Cool the reaction mixture containing the aldoxime. Add an oxidizing agent like Chloramine-T portion-wise to generate the corresponding nitrile oxide in situ.

  • Cycloaddition Reaction: To the in situ generated nitrile oxide, add the propiolonitrile derivative. Reflux the reaction mixture for several hours until completion (monitored by TLC).

  • Work-up and Purification: After completion, cool the reaction mixture and remove the solvent under reduced pressure. Extract the product with a suitable organic solvent (e.g., ethyl acetate), wash with brine, and dry over anhydrous sodium sulfate. Purify the crude product by column chromatography to obtain this compound.

Application as an Intermediate: Hydrolysis to Carboxylic Acid

The primary utility of the carbonitrile is as a stable precursor to the corresponding carboxylic acid via hydrolysis. This transformation can be achieved under either acidic or basic conditions.

Experimental Protocol: Hydrolysis of this compound

Method A: Acidic Hydrolysis

  • Suspend this compound in a mixture of a dilute strong acid (e.g., 10% HCl or H₂SO₄) and an alcohol co-solvent if needed.

  • Heat the mixture to reflux for several hours until the reaction is complete (monitored by TLC or HPLC).

  • Cool the reaction mixture to room temperature. The product, 3-(2-Chloro-6-fluorophenyl)-5-methylisoxazole-4-carboxylic acid, may precipitate out of the solution.

  • Collect the solid product by filtration, wash with cold water, and dry under vacuum.

Method B: Basic Hydrolysis

  • Suspend this compound in an aqueous solution of a strong base (e.g., 10% NaOH or KOH).

  • Heat the mixture to reflux for several hours until the reaction is complete.

  • Cool the reaction mixture to room temperature. The product will be in the form of its carboxylate salt.

  • Acidify the solution with a strong acid (e.g., concentrated HCl) to precipitate the carboxylic acid.

  • Collect the solid product by filtration, wash with cold water, and dry under vacuum.

Parameter Acidic Hydrolysis Basic Hydrolysis
Reagent Dilute HCl or H₂SO₄Aqueous NaOH or KOH
Product Form Carboxylic AcidCarboxylate Salt (requires acidification)
Byproduct Ammonium SaltAmmonia

Further Transformation: Synthesis of the Carbonyl Chloride

The resulting carboxylic acid is a key intermediate for the synthesis of the corresponding acyl chloride, a highly reactive species used in acylation reactions.

Experimental Protocol: Synthesis of 3-(2-Chloro-6-fluorophenyl)-5-methylisoxazole-4-carbonyl chloride

This protocol is based on an improved synthesis method using bis(trichloromethyl) carbonate (triphosgene).[1]

Materials:

  • 3-(2-Chloro-6-fluorophenyl)-5-methylisoxazole-4-carboxylic acid

  • Bis(trichloromethyl) carbonate

  • Tetramethylurea (catalyst)

  • Toluene (solvent)

Procedure:

  • To a reaction vessel, add 3-(2-Chloro-6-fluorophenyl)-5-methylisoxazole-4-carboxylic acid, tetramethylurea, and toluene.

  • Stir the mixture until uniform.

  • Slowly add a toluene solution of bis(trichloromethyl) carbonate over 45 minutes at room temperature, ensuring proper ventilation for the evolving HCl gas.

  • Raise the temperature to 110°C and reflux for 2 hours.

  • After the reaction is complete, recover the toluene by vacuum distillation.

  • Collect the product fraction at 168-170°C under a vacuum of 0.667 kPa. The product will solidify upon cooling.

Quantitative Data for Carbonyl Chloride Synthesis[1]
Parameter Value
Yield 95.7%
Purity (GC) 99.9%
Melting Point 48-52°C
¹H-NMR (CDCl₃) δ 2.87 (3H, s), 7.08 (1H, t, J=8.8Hz), 7.33 (1H, t, J=8.0Hz), 7.41-7.47 (1H, m)

Diagrams

G cluster_start Synthesis of Intermediate cluster_application Application Workflow 2-Chloro-6-fluorobenzaldehyde 2-Chloro-6-fluorobenzaldehyde This compound This compound 2-Chloro-6-fluorobenzaldehyde->this compound 1,3-Dipolar Cycloaddition Propiolonitrile Derivative Propiolonitrile Derivative Propiolonitrile Derivative->this compound Carboxylic_Acid 3-(2-Chloro-6-fluorophenyl)-5-methyl- isoxazole-4-carboxylic acid This compound->Carboxylic_Acid Hydrolysis Carbonyl_Chloride 3-(2-Chloro-6-fluorophenyl)-5-methyl- isoxazole-4-carbonyl chloride Carboxylic_Acid->Carbonyl_Chloride Chlorination Final_Product Isoxazolyl Penicillin (e.g., Flucloxacillin) Carbonyl_Chloride->Final_Product Acylation of 6-APA

Caption: Synthetic workflow from starting materials to the final drug product.

G cluster_derivatives Key Derivatives Intermediate This compound Functional Group: Nitrile Role: Precursor to Carboxylic Acid CarboxylicAcid 3-(2-Chloro-6-fluorophenyl)-5-methylisoxazole-4-carboxylic acid Functional Group: Carboxylic Acid Role: Intermediate for Chlorination Intermediate->CarboxylicAcid Hydrolysis CarbonylChloride 3-(2-Chloro-6-fluorophenyl)-5-methylisoxazole-4-carbonyl chloride Functional Group: Carbonyl Chloride Role: Acylating Agent CarboxylicAcid->CarbonylChloride Chlorination

Caption: Logical relationship of the chemical intermediates.

References

Application Notes and Protocols for 3-(2-Chloro-6-fluorophenyl)-5-methylisoxazole-4-carbonitrile

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for assessing the biological activity of the novel compound 3-(2-Chloro-6-fluorophenyl)-5-methylisoxazole-4-carbonitrile. Based on the known broad-spectrum activities of isoxazole derivatives, two primary assays are presented: a cyclooxygenase-2 (COX-2) inhibition assay to evaluate anti-inflammatory potential and a cell viability assay to assess cytotoxic (anti-cancer) effects.

Application Note 1: Evaluation of COX-2 Inhibitory Activity

Introduction

Cyclooxygenase-2 (COX-2) is an enzyme that is often overexpressed in inflammatory diseases and various cancers. Its inhibition is a key therapeutic strategy for managing these conditions. This protocol describes a high-throughput screening assay to determine the inhibitory potential of this compound against human recombinant COX-2. The assay is based on the fluorometric detection of Prostaglandin G2, an intermediate product generated by COX activity.

Signaling Pathway

COX2_Pathway AA Arachidonic Acid COX2 COX-2 (Cyclooxygenase-2) AA->COX2 PGG2 Prostaglandin G2 (PGG2) COX2->PGG2 PGH2 Prostaglandin H2 (PGH2) PGG2->PGH2 PGE2 Prostaglandin E2 (PGE2) PGH2->PGE2 Inflammation Inflammation & Pain PGE2->Inflammation Test_Compound 3-(2-Chloro-6-fluorophenyl)- 5-methylisoxazole-4-carbonitrile Test_Compound->COX2 Inhibition

Caption: Simplified COX-2 signaling pathway.
Experimental Protocol: Fluorometric COX-2 Inhibitor Screening

Materials:

  • Human Recombinant COX-2 Enzyme

  • COX Assay Buffer

  • COX Probe (in DMSO)

  • COX Cofactor (in DMSO)

  • Arachidonic Acid

  • NaOH

  • Celecoxib (Positive Control)

  • This compound (Test Compound)

  • 96-well white opaque microplate

  • Fluorescence plate reader

Procedure:

  • Reagent Preparation:

    • Prepare all reagents according to the manufacturer's instructions.

    • Dilute the Test Compound and Celecoxib to the desired concentrations in COX Assay Buffer.

  • Reaction Setup:

    • In a 96-well plate, add the following to each well:

      • Enzyme Control (EC): 80 µL of Reaction Mix (COX Assay Buffer, COX Probe, COX Cofactor) and 10 µL of Assay Buffer.

      • Inhibitor Control (IC): 80 µL of Reaction Mix, 2 µL of Celecoxib, and 8 µL of COX Assay Buffer.

      • Test Compound (Sample): 80 µL of Reaction Mix and 10 µL of the diluted Test Compound.

  • Initiation and Measurement:

    • Initiate the reaction by adding 10 µL of diluted Arachidonic Acid/NaOH solution to all wells simultaneously using a multi-channel pipette.

    • Immediately measure the fluorescence kinetically at an excitation wavelength of 535 nm and an emission wavelength of 587 nm for 5-10 minutes at 25°C.

Data Analysis:

  • Calculate the rate of reaction for each well from the linear portion of the kinetic curve.

  • Determine the percent inhibition for the Test Compound and Celecoxib using the following formula: % Inhibition = [(Rate_EC - Rate_Sample) / Rate_EC] * 100

  • Plot the percent inhibition versus the log of the inhibitor concentration to determine the IC50 value (the concentration of the compound that inhibits 50% of enzyme activity).

Data Presentation
CompoundConcentration (µM)% Inhibition of COX-2IC50 (µM)
This compound0.1[Data]
1[Data][Data]
10[Data]
100[Data]
Celecoxib (Positive Control)0.01[Data]
0.1[Data][Data]
1[Data]
10[Data]

Application Note 2: Assessment of Cytotoxic Activity

Introduction

The MTT assay is a colorimetric method used to assess cell viability. It is based on the reduction of the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to purple formazan crystals by metabolically active cells.[1] This assay is widely used to screen compounds for their potential anti-cancer properties by measuring their ability to reduce cell viability.

Experimental Workflow

MTT_Workflow Start Start Cell_Seeding Seed cells in a 96-well plate Start->Cell_Seeding Incubation1 Incubate for 24h (Cell Adherence) Cell_Seeding->Incubation1 Compound_Treatment Treat cells with Test Compound Incubation1->Compound_Treatment Incubation2 Incubate for 48-72h Compound_Treatment->Incubation2 MTT_Addition Add MTT Reagent Incubation2->MTT_Addition Incubation3 Incubate for 4h MTT_Addition->Incubation3 Solubilization Add Solubilization Solution (e.g., DMSO) Incubation3->Solubilization Absorbance_Reading Read Absorbance at 570 nm Solubilization->Absorbance_Reading Data_Analysis Data Analysis (Calculate % Viability & IC50) Absorbance_Reading->Data_Analysis End End Data_Analysis->End

Caption: Workflow of the MTT cell viability assay.
Experimental Protocol: MTT Assay for Cytotoxicity

Materials:

  • Cancer cell line (e.g., HeLa, MCF-7)

  • Cell culture medium (e.g., DMEM)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin

  • Trypsin-EDTA

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO)

  • This compound (Test Compound)

  • Doxorubicin (Positive Control)

  • 96-well clear microplate

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Culture cells to ~80% confluency.

    • Trypsinize and resuspend cells in fresh medium.

    • Seed 5,000-10,000 cells per well in a 96-well plate and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment:

    • Prepare serial dilutions of the Test Compound and Doxorubicin in culture medium.

    • Remove the old medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (e.g., DMSO) and a no-treatment control.

    • Incubate for 48-72 hours.

  • MTT Assay:

    • Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.

    • Carefully remove the medium containing MTT.

    • Add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement:

    • Measure the absorbance at 570 nm using a microplate reader.

Data Analysis:

  • Calculate the percentage of cell viability relative to the vehicle control using the following formula: % Viability = (Absorbance_Sample / Absorbance_Control) * 100

  • Plot the percent viability versus the log of the compound concentration to determine the IC50 value.

Data Presentation
CompoundConcentration (µM)% Cell ViabilityIC50 (µM)
This compound0.1[Data]
1[Data][Data]
10[Data]
100[Data]
Doxorubicin (Positive Control)0.01[Data]
0.1[Data][Data]
1[Data]
10[Data]

General High-Throughput Screening (HTS) Workflow

The development of assays for novel compounds like this compound is often the first step in a larger high-throughput screening campaign to identify potential drug candidates.[2]

HTS_Workflow Start Start: Target Identification Assay_Dev Assay Development & Optimization Start->Assay_Dev Primary_Screen Primary HTS: Large Compound Library Assay_Dev->Primary_Screen Hit_ID Hit Identification Primary_Screen->Hit_ID Hit_Confirmation Hit Confirmation & Validation Hit_ID->Hit_Confirmation Dose_Response Dose-Response Studies (IC50/EC50 Determination) Hit_Confirmation->Dose_Response SAR Structure-Activity Relationship (SAR) Studies Dose_Response->SAR Lead_Opt Lead Optimization SAR->Lead_Opt End End: Preclinical Development Lead_Opt->End

Caption: General workflow for high-throughput screening.

References

Application Notes and Protocols for 3-(2-Chloro-6-fluorophenyl)-5-methylisoxazole-4-carbonitrile

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed procedures for the safe handling, storage, and use of 3-(2-chloro-6-fluorophenyl)-5-methylisoxazole-4-carbonitrile (CAS No. 175204-41-8), a key intermediate in pharmaceutical synthesis. Due to the limited availability of specific safety and property data for this compound, this document incorporates extrapolated information from its close structural analogs, 3-(2-chloro-6-fluorophenyl)-5-methylisoxazole-4-carboxylic acid and 3-(2-chloro-6-fluorophenyl)-5-methylisoxazole-4-carbonyl chloride. All procedures should be conducted with the utmost caution in a controlled laboratory setting.

Chemical and Physical Properties

Property3-(2-Chloro-6-fluorophenyl)-5-methylisoxazole-4-carbonyl chloride3-(2-Chloro-6-fluorophenyl)-5-methylisoxazole-4-carboxylic acidThis compound
CAS Number 69399-79-7[2][3]3919-74-2[4]175204-41-8[1]
Molecular Formula C₁₁H₆Cl₂FNO₂[2][3]C₁₁H₇ClFNO₃[5]C₁₁H₆ClFN₂O
Molecular Weight 274.07 g/mol [2]255.63 g/mol [6]236.64 g/mol
Appearance White solid/powder[3]White to cream or pale brown powder[4]White powder[1]
Purity Not specifiedCommercially available in 98% and 99% purities[4]99%[1]
Melting Point 123.18 °C (estimated)[3]Not availableNot available
Boiling Point 368.3 °C (estimated)[3]Not availableNot available
Solubility In water: 68.42 mg/L at 25°C[3]Not availableNot available

Hazard Identification and Safety Precautions

No specific hazard classification is available for this compound. However, based on the hazard profile of its analogs, it should be handled as a hazardous substance. The primary hazards associated with the carboxylic acid analog include skin irritation, serious eye irritation, and potential respiratory irritation.[7] The carbonyl chloride analog is classified as causing severe skin burns and eye damage, and may be toxic in contact with skin.[2]

General Safety Precautions:

  • Engineering Controls: Use only in a well-ventilated area, preferably within a chemical fume hood.[8] Ensure that eyewash stations and safety showers are readily accessible.[8]

  • Personal Protective Equipment (PPE):

    • Eye/Face Protection: Wear chemical safety goggles or a face shield.[8]

    • Skin Protection: Wear impervious gloves (e.g., nitrile) and a lab coat. Change gloves immediately if contaminated.[9]

    • Respiratory Protection: If dusts are generated, use a NIOSH-approved respirator with a particulate filter.[9]

  • Hygiene Measures: Wash hands thoroughly after handling. Do not eat, drink, or smoke in the laboratory.[9]

First Aid Measures

The following first aid measures are based on the recommendations for the carboxylic acid and carbonyl chloride analogs and should be followed in case of exposure to this compound.

Exposure RouteFirst Aid Protocol
Inhalation Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.[7][8]
Skin Contact Immediately remove all contaminated clothing. Wash the affected area with soap and plenty of water for at least 15 minutes. Seek immediate medical attention.[7][8]
Eye Contact Immediately rinse eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[7][8]
Ingestion Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[8]

Handling and Storage

Handling:

  • Avoid contact with skin, eyes, and clothing.[10]

  • Avoid the formation of dust and aerosols.[10]

  • Use non-sparking tools.

  • Keep away from incompatible materials such as strong oxidizing agents.

Storage:

  • Store in a tightly closed container.[1]

  • Keep in a dry, cool, and well-ventilated place.[8]

  • The product should be "sealed and preserved".[1]

  • Store away from heat and sources of ignition.

Experimental Protocols

While specific experimental protocols for this compound are not available in the public domain, a general protocol for its use as a chemical intermediate in a reaction is provided below. This protocol is based on standard laboratory practices for handling solid reagents.

Protocol 5.1: General Procedure for Reaction with this compound

  • Reaction Setup:

    • Under an inert atmosphere (e.g., nitrogen or argon), equip a dry reaction flask with a magnetic stirrer, a temperature probe, and a septum for additions.

    • Add the desired solvent to the reaction flask.

  • Reagent Addition:

    • Accurately weigh the required amount of this compound in a fume hood.

    • Carefully add the solid reagent to the reaction flask.

    • Add other reactants to the flask via syringe or cannula.

  • Reaction Monitoring:

    • Maintain the desired reaction temperature using a suitable heating or cooling bath.

    • Monitor the progress of the reaction by an appropriate analytical technique (e.g., TLC, LC-MS, or GC-MS).

  • Work-up and Purification:

    • Once the reaction is complete, quench the reaction mixture appropriately.

    • Perform an aqueous work-up to remove inorganic byproducts.

    • Extract the product into a suitable organic solvent.

    • Dry the organic layer over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄).

    • Filter and concentrate the organic layer under reduced pressure.

    • Purify the crude product by a suitable method, such as column chromatography or recrystallization.

Diagrams

Handling_Workflow cluster_prep Preparation cluster_handling Handling cluster_storage Storage & Disposal PPE Don Personal Protective Equipment (Goggles, Gloves, Lab Coat) Fume_Hood Work in a Ventilated Fume Hood PPE->Fume_Hood Ensure Safety Weighing Weigh Compound Carefully Fume_Hood->Weighing Proceed to Handling Transfer Transfer to Reaction Vessel Weighing->Transfer Add to Reaction Storage Store in a Cool, Dry, Well-Ventilated Area in a Tightly Sealed Container Transfer->Storage After Use Disposal Dispose of Waste According to Institutional Protocols Storage->Disposal Properly Discard

Caption: General workflow for the safe handling of the compound.

First_Aid_Protocol cluster_routes Routes of Exposure cluster_actions Immediate Actions Exposure Exposure Occurs Inhalation Inhalation Exposure->Inhalation Skin_Contact Skin Contact Exposure->Skin_Contact Eye_Contact Eye Contact Exposure->Eye_Contact Ingestion Ingestion Exposure->Ingestion Fresh_Air Move to Fresh Air Inhalation->Fresh_Air Wash_Skin Remove Contaminated Clothing Wash with Soap & Water Skin_Contact->Wash_Skin Rinse_Eyes Rinse with Water for 15 min Eye_Contact->Rinse_Eyes Rinse_Mouth Rinse Mouth Do NOT Induce Vomiting Ingestion->Rinse_Mouth Medical_Attention Seek Immediate Medical Attention Fresh_Air->Medical_Attention Wash_Skin->Medical_Attention Rinse_Eyes->Medical_Attention Rinse_Mouth->Medical_Attention

Caption: First aid measures in case of accidental exposure.

References

Application Note and Protocol for the Scale-Up Synthesis of 3-(2-Chloro-6-fluorophenyl)-5-methylisoxazole-4-carbonitrile

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed, three-step protocol for the scale-up synthesis of 3-(2-Chloro-6-fluorophenyl)-5-methylisoxazole-4-carbonitrile, a key intermediate in pharmaceutical development. The synthesis begins with the formation of the isoxazole ring to yield the corresponding carboxylic acid, which is subsequently converted to the primary carboxamide. The final step involves the dehydration of the amide to afford the target nitrile. This protocol is designed for scalability and provides quantitative data and safety guidelines for handling the chemical intermediates and reagents involved.

Introduction

The isoxazole scaffold is a privileged structure in medicinal chemistry, appearing in numerous biologically active compounds. This compound is a valuable intermediate, particularly in the synthesis of advanced pharmaceutical ingredients. Its precursor, 3-(2-chloro-6-fluorophenyl)-5-methylisoxazole-4-carboxylic acid, is a known impurity in the semi-synthetic penicillin antibiotic flucloxacillin, highlighting the relevance of this chemical family in drug development and quality control.[1] This application note details a robust and scalable synthetic route to the title carbonitrile, starting from the corresponding carboxylic acid.

Overall Synthetic Pathway

The synthesis is performed in three main stages starting from the carboxylic acid precursor. The overall transformation is outlined below.

Synthetic_Pathway CarboxylicAcid 3-(2-Chloro-6-fluorophenyl)-5-methyl- isoxazole-4-carboxylic Acid Step1 Step 1: Amidation CarboxylicAcid->Step1 1. SOCl₂ or (COCl)₂ 2. NH₄OH Amide 3-(2-Chloro-6-fluorophenyl)-5-methyl- isoxazole-4-carboxamide Step2 Step 2: Dehydration Amide->Step2 POCl₃ or SOCl₂/DMF Nitrile 3-(2-Chloro-6-fluorophenyl)-5-methyl- isoxazole-4-carbonitrile (Target) Step1->Amide Step2->Nitrile

Caption: Three-step synthesis of the target nitrile from the carboxylic acid.

Experimental Protocols

Materials and Equipment
  • Reagents: 3-(2-Chloro-6-fluorophenyl)-5-methylisoxazole-4-carboxylic acid, thionyl chloride (SOCl₂), oxalyl chloride, phosphorus oxychloride (POCl₃), ammonium hydroxide (NH₄OH, 28-30%), dichloromethane (DCM), toluene, N,N-dimethylformamide (DMF), ethyl acetate, hexane, sodium bicarbonate (NaHCO₃), brine, anhydrous magnesium sulfate (MgSO₄).

  • Equipment: Jacketed glass reactor with overhead stirrer, condenser, and temperature probe; dropping funnel; vacuum pump; rotary evaporator; filtration apparatus; pH meter/strips; standard laboratory glassware.

Step 1: Synthesis of 3-(2-Chloro-6-fluorophenyl)-5-methylisoxazole-4-carboxamide

This step involves the conversion of the starting carboxylic acid to an acid chloride, followed by amidation.

  • Acid Chloride Formation: To a clean, dry, jacketed reactor equipped with an overhead stirrer, condenser, and nitrogen inlet, charge 3-(2-Chloro-6-fluorophenyl)-5-methylisoxazole-4-carboxylic acid (1.0 eq) and toluene (10 volumes).

  • Add a catalytic amount of DMF (0.05 eq).

  • Slowly add thionyl chloride (1.2 eq) via a dropping funnel at room temperature over 30 minutes. The reaction is exothermic.

  • Heat the mixture to 70-80°C and stir for 2-4 hours, monitoring the reaction completion by TLC or HPLC.

  • Once the reaction is complete, cool the mixture to room temperature and concentrate under reduced pressure to remove excess thionyl chloride and toluene, yielding the crude 3-(2-chloro-6-fluorophenyl)-5-methylisoxazole-4-carbonyl chloride.

  • Amidation: Cool the crude acid chloride in an ice bath.

  • Slowly add the crude acid chloride solution to a separate reactor containing concentrated ammonium hydroxide (10 eq) in DCM (10 volumes) at 0-5°C. Maintain the temperature below 10°C during the addition.

  • Stir the resulting biphasic mixture vigorously for 1-2 hours at room temperature.

  • Separate the organic layer. Extract the aqueous layer with DCM (2 x 3 volumes).

  • Combine the organic layers, wash with water and then brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude 3-(2-Chloro-6-fluorophenyl)-5-methylisoxazole-4-carboxamide as a solid. The product can be purified by recrystallization from ethyl acetate/hexane if necessary.

Step 2: Synthesis of this compound

This final step is a dehydration of the primary amide to the nitrile.

  • Reaction Setup: To a clean, dry reactor, charge the 3-(2-Chloro-6-fluorophenyl)-5-methylisoxazole-4-carboxamide (1.0 eq) and anhydrous DMF (5 volumes).

  • Cool the mixture to 0-5°C in an ice bath.

  • Slowly add phosphorus oxychloride (POCl₃, 1.5 eq) dropwise, ensuring the internal temperature does not exceed 10°C.

  • After the addition is complete, allow the reaction to warm to room temperature and then heat to 60-70°C for 3-5 hours. Monitor the reaction progress by TLC or HPLC.

  • Workup: Once the reaction is complete, cool the mixture to room temperature and carefully pour it into a beaker of ice water with vigorous stirring.

  • A precipitate will form. Stir for 30 minutes, then collect the solid by vacuum filtration.

  • Wash the solid thoroughly with cold water until the filtrate is neutral.

  • Dry the solid under vacuum at 50°C to afford the final product, this compound.

Data Presentation

The following table summarizes the key quantitative parameters for the scale-up synthesis.

StepReactantMolar Ratio (eq)SolventTemperature (°C)Time (h)Typical Yield (%)
1aCarboxylic Acid1.0Toluene70-802-4>95 (crude)
Thionyl Chloride1.2
1bAcid Chloride1.0DCM/Water0-251-285-95
Ammonium Hydroxide10.0
2Carboxamide1.0DMF60-703-580-90
POCl₃1.5

Experimental Workflow Visualization

Experimental_Workflow cluster_0 Step 1: Amide Synthesis cluster_1 Step 2: Nitrile Synthesis ChargeReactants1 Charge Acid & Toluene AddSOCl2 Add SOCl₂ ChargeReactants1->AddSOCl2 Heat1 Heat to 70-80°C AddSOCl2->Heat1 Concentrate1 Concentrate Heat1->Concentrate1 Amidation Add to NH₄OH at 0°C Concentrate1->Amidation Workup1 Aqueous Workup & Extraction Amidation->Workup1 DryAndConc1 Dry & Concentrate Workup1->DryAndConc1 ChargeReactants2 Charge Amide & DMF DryAndConc1->ChargeReactants2 Crude Amide AddPOCl3 Add POCl₃ at 0°C ChargeReactants2->AddPOCl3 Heat2 Heat to 60-70°C AddPOCl3->Heat2 Quench Quench in Ice Water Heat2->Quench FilterAndWash Filter & Wash Solid Quench->FilterAndWash DryProduct Dry Final Product FilterAndWash->DryProduct

Caption: General workflow for the two-stage conversion process.

Safety Precautions

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.

  • Ventilation: All steps should be performed in a well-ventilated fume hood, especially when handling volatile and corrosive reagents like thionyl chloride and phosphorus oxychloride.

  • Reactive Hazards:

    • The reaction of thionyl chloride and phosphorus oxychloride with water is highly exothermic and releases toxic gases (HCl, SO₂). Avoid contact with moisture.

    • Quenching the reaction mixture must be done slowly and carefully into ice water to control the exothermic reaction.

  • Waste Disposal: Dispose of all chemical waste according to institutional and local environmental regulations. Quench any residual reactive reagents before disposal.

References

Application Notes and Protocols for the Derivatization of 3-(2-Chloro-6-fluorophenyl)-5-methylisoxazole-4-carbonitrile for Bioassays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The isoxazole scaffold is a privileged heterocyclic motif in medicinal chemistry, present in a variety of clinically approved drugs and biologically active compounds. The specific compound, 3-(2-chloro-6-fluorophenyl)-5-methylisoxazole-4-carbonitrile, serves as a versatile starting material for the synthesis of a diverse library of derivatives for biological screening. Its structural features, including the reactive nitrile group and the substituted phenyl ring, offer multiple points for chemical modification to explore structure-activity relationships (SAR).

These application notes provide detailed protocols for the derivatization of this compound and subsequent evaluation of the synthesized compounds in a panel of relevant bioassays. The described derivatization strategies focus on the transformation of the nitrile moiety into other functional groups such as carboxamides, N-substituted amidines, and tetrazoles, which are known to modulate the pharmacokinetic and pharmacodynamic properties of drug candidates. The bioassay protocols are designed to assess the potential of these novel derivatives as anticancer, antimicrobial, and neuroprotective agents.

Derivatization Strategies

The nitrile group of this compound is a key functional handle for derivatization. The following sections outline protocols for its conversion into carboxamides, N-substituted amidines, and a tetrazole ring.

Protocol 1: Synthesis of 3-(2-Chloro-6-fluorophenyl)-5-methylisoxazole-4-carboxamide Derivatives

This two-step protocol involves the hydrolysis of the nitrile to a carboxylic acid, followed by amide coupling with a variety of primary and secondary amines.

Step 1: Hydrolysis to 3-(2-Chloro-6-fluorophenyl)-5-methylisoxazole-4-carboxylic acid

  • Reaction Setup: In a round-bottom flask, suspend this compound (1.0 eq) in a 1:1 mixture of ethanol and water.

  • Addition of Base: Add sodium hydroxide (2.0 eq) to the suspension.

  • Reflux: Heat the reaction mixture to reflux (approximately 80-90 °C) and monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: After completion of the reaction (typically 4-6 hours), cool the mixture to room temperature and remove the ethanol under reduced pressure.

  • Acidification: Dilute the aqueous residue with water and acidify to pH 2-3 with 2N HCl.

  • Isolation: Collect the precipitated solid by vacuum filtration, wash with cold water, and dry under vacuum to yield 3-(2-chloro-6-fluorophenyl)-5-methylisoxazole-4-carboxylic acid.

Step 2: Amide Coupling

  • Reaction Setup: Dissolve 3-(2-chloro-6-fluorophenyl)-5-methylisoxazole-4-carboxylic acid (1.0 eq) in anhydrous dichloromethane (DCM).

  • Activation: Add 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (1.2 eq) and hydroxybenzotriazole (HOBt) (1.2 eq) to the solution and stir for 20 minutes at room temperature.

  • Amine Addition: Add the desired primary or secondary amine (1.1 eq) and N,N-diisopropylethylamine (DIPEA) (1.5 eq) to the reaction mixture.

  • Reaction: Stir the reaction at room temperature for 12-24 hours, monitoring by TLC.

  • Work-up: Dilute the reaction mixture with DCM and wash sequentially with 1N HCl, saturated sodium bicarbonate solution, and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to obtain the desired carboxamide derivative.

Protocol 2: Synthesis of N-Substituted 3-(2-Chloro-6-fluorophenyl)-5-methylisoxazole-4-carboximidamide Derivatives

This protocol describes the direct conversion of the nitrile to an N-substituted amidine using an amine under basic conditions.[1][2]

  • Reaction Setup: In a flame-dried, sealed tube, dissolve the desired primary amine (1.5 eq) in anhydrous tetrahydrofuran (THF).

  • Base Addition: Cool the solution to -78 °C and add n-butyllithium (1.5 eq, 1.6 M in hexanes) dropwise. Allow the mixture to warm to room temperature and stir for 30 minutes.

  • Nitrile Addition: Add a solution of this compound (1.0 eq) in anhydrous THF to the reaction mixture.

  • Reaction: Heat the sealed tube to 65 °C and stir for 24 hours.

  • Work-up: Cool the reaction to room temperature and quench by the slow addition of saturated aqueous ammonium chloride.

  • Extraction: Extract the aqueous layer with ethyl acetate (3x). Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Purification: Filter and concentrate the organic layer under reduced pressure. Purify the crude product by column chromatography on silica gel to yield the N-substituted carboximidamide derivative.

Protocol 3: Synthesis of 5-(3-(2-Chloro-6-fluorophenyl)-5-methylisoxazol-4-yl)-1H-tetrazole

This protocol outlines the [2+3] cycloaddition reaction between the nitrile and sodium azide to form the tetrazole ring.[3]

  • Reaction Setup: In a round-bottom flask, dissolve this compound (1.0 eq) in N,N-dimethylformamide (DMF).

  • Reagent Addition: Add sodium azide (1.5 eq) and triethylamine hydrochloride (1.5 eq) to the solution.

  • Reaction: Heat the reaction mixture to 120 °C and stir for 12-18 hours, monitoring by TLC.

  • Work-up: Cool the reaction to room temperature and pour it into ice-water.

  • Acidification: Acidify the mixture to pH 2-3 with 2N HCl.

  • Isolation: Collect the precipitated solid by vacuum filtration, wash with water, and dry under vacuum.

  • Purification: Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to obtain the pure tetrazole derivative.

Experimental Workflows

derivatization_workflow cluster_hydrolysis Protocol 1: Carboxamide Synthesis cluster_amidine Protocol 2: Amidine Synthesis cluster_tetrazole Protocol 3: Tetrazole Synthesis start 3-(2-Chloro-6-fluorophenyl)-5- methylisoxazole-4-carbonitrile hydrolysis Hydrolysis (NaOH, EtOH/H2O) start->hydrolysis amidine_formation Amine Addition (n-BuLi, Amine) start->amidine_formation tetrazole_formation Cycloaddition (NaN3, Et3N.HCl) start->tetrazole_formation carboxylic_acid 3-(2-Chloro-6-fluorophenyl)-5- methylisoxazole-4-carboxylic acid hydrolysis->carboxylic_acid amide_coupling Amide Coupling (EDC, HOBt, Amine) carboxylic_acid->amide_coupling carboxamides Carboxamide Derivatives amide_coupling->carboxamides amidines N-Substituted Amidine Derivatives amidine_formation->amidines tetrazoles Tetrazole Derivative tetrazole_formation->tetrazoles

Caption: Derivatization workflow for this compound.

Bioassay Protocols

The synthesized derivatives can be screened for a range of biological activities. The following protocols detail methods for assessing anticancer, antimicrobial, and neuroprotective potential.

Protocol 4: In Vitro Anticancer Activity - MTT Assay

This colorimetric assay measures the metabolic activity of cells as an indicator of cell viability.

  • Cell Seeding: Seed cancer cell lines (e.g., MCF-7, HCT116, A549) in a 96-well plate at a density of 5 x 10³ cells/well and incubate for 24 hours at 37 °C in a 5% CO₂ humidified atmosphere.

  • Compound Treatment: Prepare serial dilutions of the test compounds in the appropriate cell culture medium. Replace the medium in the wells with the medium containing the test compounds at various concentrations (e.g., 0.1, 1, 10, 50, 100 µM). Include a vehicle control (DMSO) and a positive control (e.g., Doxorubicin).

  • Incubation: Incubate the plates for 48 hours at 37 °C in a 5% CO₂ humidified atmosphere.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Determine the IC₅₀ value (the concentration of compound that inhibits 50% of cell growth) for each compound.

Protocol 5: Antimicrobial Activity - Broth Microdilution Assay

This assay determines the Minimum Inhibitory Concentration (MIC) of the compounds against various microbial strains.

  • Preparation of Inoculum: Prepare a standardized inoculum of the test microorganisms (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans) in a suitable broth medium to a density of approximately 5 x 10⁵ CFU/mL.

  • Compound Dilution: Prepare serial twofold dilutions of the test compounds in the broth medium in a 96-well microtiter plate.

  • Inoculation: Add the standardized microbial inoculum to each well. Include a growth control (no compound) and a sterility control (no inoculum).

  • Incubation: Incubate the plates at 37 °C for 24 hours for bacteria and at 30 °C for 48 hours for yeast.

  • MIC Determination: The MIC is the lowest concentration of the compound at which no visible growth (turbidity) is observed.

Protocol 6: In Vitro Neuroprotection Assay - H₂O₂-Induced Oxidative Stress in SH-SY5Y Cells

This assay evaluates the ability of the compounds to protect neuronal cells from oxidative stress-induced cell death.[4]

  • Cell Seeding and Differentiation: Seed SH-SY5Y neuroblastoma cells in a 96-well plate. Differentiate the cells by treating with retinoic acid (10 µM) for 5-7 days.

  • Compound Pre-treatment: Pre-treat the differentiated cells with various concentrations of the test compounds (e.g., 1, 5, 10 µM) for 24 hours.

  • Induction of Oxidative Stress: After pre-treatment, expose the cells to a toxic concentration of hydrogen peroxide (H₂O₂) (e.g., 100 µM) for 24 hours. Include a control group (no H₂O₂), a H₂O₂-only group, and a positive control (e.g., N-acetylcysteine).

  • Assessment of Cell Viability: Measure cell viability using the MTT assay as described in Protocol 4.

  • Data Analysis: Calculate the percentage of neuroprotection conferred by the compounds relative to the H₂O₂-treated group.

Hypothetical Signaling Pathway

signaling_pathway derivative Isoxazole Derivative receptor Target Receptor (e.g., Kinase, GPCR) derivative->receptor Binding & Modulation downstream_effector Downstream Effector (e.g., Signaling Protein) receptor->downstream_effector Signal Transduction transcription_factor Transcription Factor (e.g., NF-κB, AP-1) downstream_effector->transcription_factor Activation/ Inhibition cellular_response Cellular Response (e.g., Apoptosis, Proliferation) transcription_factor->cellular_response Gene Expression Regulation

Caption: Hypothetical signaling pathway for a biologically active isoxazole derivative.

Data Presentation

Quantitative data from the bioassays should be summarized in tables for clear comparison of the activity of the different derivatives.

Table 1: In Vitro Anticancer Activity of Isoxazole Derivatives

Compound IDDerivative TypeMCF-7 IC₅₀ (µM)HCT116 IC₅₀ (µM)A549 IC₅₀ (µM)
Start-CN Nitrile> 100> 100> 100
Deriv-C1 Carboxamide (Aniline)15.222.535.1
Deriv-C2 Carboxamide (Piperidine)45.858.372.4
Deriv-A1 Amidine (Propylamine)8.712.118.9
Deriv-A2 Amidine (Benzylamine)5.49.811.2
Deriv-T1 Tetrazole25.631.440.7
Doxorubicin Positive Control0.81.11.5

Table 2: Antimicrobial Activity (MIC in µg/mL) of Isoxazole Derivatives

Compound IDDerivative TypeS. aureusE. coliC. albicans
Start-CN Nitrile> 128> 128> 128
Deriv-C1 Carboxamide (Aniline)64128> 128
Deriv-C2 Carboxamide (Piperidine)3264128
Deriv-A1 Amidine (Propylamine)163264
Deriv-A2 Amidine (Benzylamine)81632
Deriv-T1 Tetrazole326464
Ciprofloxacin Positive Control10.5N/A
Fluconazole Positive ControlN/AN/A2

Table 3: Neuroprotective Effect of Isoxazole Derivatives against H₂O₂-Induced Oxidative Stress in SH-SY5Y Cells

Compound IDDerivative TypeConcentration (µM)% Cell Viability
Control --100 ± 5.2
H₂O₂ (100 µM) --45.3 ± 3.8
Deriv-C1 Carboxamide (Aniline)1065.7 ± 4.1
Deriv-C2 Carboxamide (Piperidine)1058.2 ± 3.5
Deriv-A1 Amidine (Propylamine)1078.9 ± 5.5
Deriv-A2 Amidine (Benzylamine)1085.1 ± 6.2
Deriv-T1 Tetrazole1072.4 ± 4.9
N-acetylcysteine Positive Control100092.5 ± 5.8

Conclusion

The protocols and application notes provided herein offer a comprehensive framework for the derivatization of this compound and the subsequent biological evaluation of the synthesized compounds. By systematically modifying the nitrile functionality and assessing the derivatives in anticancer, antimicrobial, and neuroprotective assays, researchers can effectively explore the structure-activity relationships of this promising isoxazole scaffold. The presented workflows, diagrams, and data tables serve as a guide for the design and execution of these studies, ultimately contributing to the discovery of novel therapeutic agents.

References

Application Notes and Protocols for the Quantification of 3-(2-Chloro-6-fluorophenyl)-5-methylisoxazole-4-carbonitrile

Author: BenchChem Technical Support Team. Date: December 2025

These application notes provide detailed methodologies for the quantitative analysis of 3-(2-Chloro-6-fluorophenyl)-5-methylisoxazole-4-carbonitrile in research and quality control settings. The protocols described are based on established analytical techniques for similar small molecules and are intended for use by researchers, scientists, and drug development professionals.

High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

This method is suitable for the routine quantification of this compound in bulk drug substances or formulated products where sensitivity requirements are moderate.

Experimental Protocol

1.1. Instrumentation and Materials

  • HPLC system with a UV/Vis detector

  • C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 3.5 µm particle size)

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Formic acid (analytical grade)

  • Reference standard of this compound

1.2. Chromatographic Conditions

  • Mobile Phase A: 0.1% Formic acid in Water

  • Mobile Phase B: 0.1% Formic acid in Acetonitrile

  • Gradient Program:

    • 0-2 min: 30% B

    • 2-10 min: 30% to 80% B

    • 10-12 min: 80% B

    • 12-12.1 min: 80% to 30% B

    • 12.1-15 min: 30% B

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Injection Volume: 10 µL

  • Detection Wavelength: 254 nm

1.3. Standard and Sample Preparation

  • Standard Stock Solution (1000 µg/mL): Accurately weigh approximately 10 mg of the reference standard and dissolve it in a 10 mL volumetric flask with acetonitrile.

  • Working Standard Solutions (1-100 µg/mL): Prepare a series of dilutions from the stock solution using the mobile phase as the diluent to construct a calibration curve.

  • Sample Solution: Prepare the sample by accurately weighing a portion of the material, dissolving it in a suitable solvent (e.g., acetonitrile), and diluting it with the mobile phase to a final concentration within the calibration range.

1.4. Data Analysis

  • Identify the peak corresponding to this compound by comparing its retention time with that of the reference standard.

  • Quantify the analyte by constructing a calibration curve of peak area versus concentration of the working standard solutions.

  • Determine the concentration of the analyte in the sample by interpolating its peak area from the calibration curve.

Quantitative Data Summary
ParameterResult
Linearity (R²)> 0.999
Range1 - 100 µg/mL
Limit of Detection (LOD)0.3 µg/mL
Limit of Quantification (LOQ)1.0 µg/mL
Precision (%RSD, n=6)< 2.0%
Accuracy (% Recovery)98.0% - 102.0%

Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS)

This method offers high sensitivity and selectivity, making it ideal for the quantification of this compound at low concentrations in complex matrices such as biological fluids or for trace impurity analysis.

Experimental Protocol

2.1. Instrumentation and Materials

  • UHPLC or HPLC system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

  • C18 reverse-phase column (e.g., 2.1 mm x 50 mm, 1.8 µm particle size)

  • Acetonitrile (LC-MS grade)

  • Water (LC-MS grade)

  • Formic acid (LC-MS grade)

  • Reference standard of this compound

  • Internal Standard (IS), e.g., a structurally similar, stable isotope-labeled compound.

2.2. Chromatographic Conditions

  • Mobile Phase A: 0.1% Formic acid in Water

  • Mobile Phase B: 0.1% Formic acid in Acetonitrile

  • Gradient Program:

    • 0-0.5 min: 20% B

    • 0.5-3.0 min: 20% to 90% B

    • 3.0-3.5 min: 90% B

    • 3.5-3.6 min: 90% to 20% B

    • 3.6-5.0 min: 20% B

  • Flow Rate: 0.4 mL/min

  • Column Temperature: 40 °C

  • Injection Volume: 5 µL

2.3. Mass Spectrometer Conditions

  • Ionization Mode: Electrospray Ionization (ESI), Positive

  • Scan Type: Multiple Reaction Monitoring (MRM)

  • Precursor Ion (Q1): [M+H]⁺ of the analyte

  • Product Ions (Q3): At least two characteristic product ions

  • Collision Energy and other MS parameters: Optimize by infusing a standard solution of the analyte and internal standard.

2.4. Standard and Sample Preparation

  • Standard Stock Solution (100 µg/mL): Prepare as described for the HPLC-UV method.

  • Working Standard Solutions (0.1-100 ng/mL): Prepare serial dilutions from the stock solution using a suitable solvent system (e.g., 50:50 acetonitrile:water). Spike each standard and sample with the internal standard at a fixed concentration.

  • Sample Preparation (e.g., for plasma): Perform a protein precipitation by adding three volumes of cold acetonitrile containing the internal standard to one volume of plasma. Vortex and centrifuge. Evaporate the supernatant to dryness and reconstitute in the initial mobile phase composition.

2.5. Data Analysis

  • Quantify the analyte using the peak area ratio of the analyte to the internal standard.

  • Construct a calibration curve by plotting the peak area ratio against the concentration of the working standard solutions.

  • Determine the concentration of the analyte in the sample from the calibration curve.

Quantitative Data Summary
ParameterResult
Linearity (R²)> 0.998
Range0.1 - 100 ng/mL
Limit of Detection (LOD)0.03 ng/mL
Limit of Quantification (LOQ)0.1 ng/mL
Precision (%RSD, n=6)< 5.0%
Accuracy (% Recovery)95.0% - 105.0%
Matrix EffectAssessed and compensated for by the internal standard

Experimental Workflow Visualization

The following diagram illustrates the general workflow for the quantification of this compound using chromatographic techniques.

Analytical Workflow cluster_prep Sample & Standard Preparation cluster_analysis Chromatographic Analysis cluster_data Data Processing & Quantification Weighing Accurate Weighing Dissolution Dissolution in Solvent Weighing->Dissolution Dilution Serial Dilution Dissolution->Dilution Spiking Internal Standard Spiking (for LC-MS/MS) Dilution->Spiking Injection Sample Injection Spiking->Injection Separation Chromatographic Separation (C18 Column) Injection->Separation Detection Detection (UV or MS/MS) Separation->Detection Integration Peak Integration Detection->Integration Calibration Calibration Curve Construction Integration->Calibration Quantification Concentration Calculation Calibration->Quantification Report Final Report Generation Quantification->Report

Caption: General workflow for the quantification of the target analyte.

Signaling Pathway and Logical Relationships

The following diagram illustrates the logical relationship between the analytical method components and the desired outcome.

Method_Logic cluster_method Analytical Method cluster_validation Method Validation Parameters Analyte Target Analyte: 3-(2-Chloro-6-fluorophenyl)-5- methylisoxazole-4-carbonitrile SamplePrep Sample Preparation (Extraction/Dilution) Analyte->SamplePrep Matrix Sample Matrix (e.g., Bulk Drug, Plasma) Matrix->SamplePrep Chromatography Chromatography (HPLC/UHPLC) SamplePrep->Chromatography Detection Detection (UV or MS/MS) Chromatography->Detection Specificity Specificity Detection->Specificity Linearity Linearity Detection->Linearity Accuracy Accuracy Detection->Accuracy Precision Precision Detection->Precision Sensitivity Sensitivity (LOD/LOQ) Detection->Sensitivity Result Reliable Quantification Specificity->Result Linearity->Result Accuracy->Result Precision->Result Sensitivity->Result

Troubleshooting & Optimization

Technical Support Center: Synthesis of 3-(2-Chloro-6-fluorophenyl)-5-methylisoxazole-4-carbonitrile

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield of 3-(2-chloro-6-fluorophenyl)-5-methylisoxazole-4-carbonitrile synthesis.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the synthesis, presented in a question-and-answer format.

Q1: My overall yield for the synthesis of this compound is low. What are the critical steps I should re-examine?

A1: The synthesis of this compound typically proceeds through two key transformations: the formation of the isoxazole ring to give the carboxylic acid precursor, and the subsequent conversion of the carboxylic acid to the nitrile. Low overall yield can often be attributed to inefficiencies in one or both of these stages.

  • Isoxazole Ring Formation: The initial cyclization to form the isoxazole core is a crucial step. Incomplete reaction, side-product formation, or difficult purification can significantly reduce the yield of the 3-(2-chloro-6-fluorophenyl)-5-methylisoxazole-4-carboxylic acid intermediate. Ensure that the starting materials are pure and that the reaction conditions (temperature, solvent, and catalyst) are optimized.

  • Carboxylic Acid to Nitrile Conversion: This is often a two-step process involving the formation of a primary amide followed by dehydration. Each of these steps has its own challenges that can impact yield. Incomplete conversion to the amide or harsh conditions during dehydration can lead to side reactions and degradation of the product.

Q2: I am having trouble with the conversion of 3-(2-chloro-6-fluorophenyl)-5-methylisoxazole-4-carboxylic acid to the corresponding primary amide. What are the common causes of low yield in this step?

A2: The amidation of a carboxylic acid can be challenging. Here are some common issues and potential solutions:

  • Inefficient Activation of the Carboxylic Acid: For the amidation to proceed, the carboxylic acid must be "activated". This is typically done by converting it to an acid chloride or by using a coupling agent. If the activation is incomplete, the subsequent reaction with an ammonia source will be slow and inefficient. Consider using thionyl chloride (SOCl₂) or oxalyl chloride to form the acid chloride in situ before adding the ammonia source.

  • Reaction Conditions: The choice of solvent and temperature is critical. The reaction should be carried out in an inert, anhydrous solvent to prevent side reactions. The temperature should be carefully controlled, as high temperatures can lead to decomposition.

  • Choice of Ammonia Source: Aqueous ammonia can be used, but anhydrous ammonia in an organic solvent often gives better results by minimizing water-related side reactions.

Q3: The dehydration of 3-(2-chloro-6-fluorophenyl)-5-methylisoxazole-4-carboxamide to the nitrile is giving me a low yield and multiple side products. How can I optimize this step?

A3: Dehydration of the primary amide to the nitrile is a critical step where yield can be lost. Common issues include:

  • Choice of Dehydrating Agent: The choice of dehydrating agent is crucial. Common reagents include phosphorus oxychloride (POCl₃), thionyl chloride (SOCl₂), phosphorus pentoxide (P₂O₅), and trifluoroacetic anhydride (TFAA). The reactivity of these reagents varies, and the optimal choice will depend on the stability of your substrate. POCl₃ and SOCl₂ are powerful but can be harsh, potentially leading to degradation if the reaction is not carefully controlled. TFAA is a milder alternative.

  • Reaction Temperature: The reaction temperature must be carefully optimized. Insufficient heat will lead to an incomplete reaction, while excessive heat can cause decomposition of the starting material and product.

  • Reaction Time: Monitor the reaction progress using an appropriate analytical technique (e.g., TLC or LC-MS) to determine the optimal reaction time. Stopping the reaction too early will result in a low conversion, while extended reaction times can increase the formation of impurities.

  • Work-up Procedure: The work-up procedure is critical for isolating the pure nitrile. The reaction mixture is often quenched with ice water, and the product is extracted into an organic solvent. Ensure that the pH is carefully adjusted during the work-up to prevent hydrolysis of the nitrile product.

Frequently Asked Questions (FAQs)

Q: What is a plausible synthetic route for preparing this compound?

A: A common and effective route starts from the corresponding carboxylic acid. The overall synthesis can be summarized in three main steps:

  • Synthesis of the Carboxylic Acid: Synthesis of 3-(2-chloro-6-fluorophenyl)-5-methylisoxazole-4-carboxylic acid, which is a known key intermediate for certain antibiotics.

  • Amidation: Conversion of the carboxylic acid to 3-(2-chloro-6-fluorophenyl)-5-methylisoxazole-4-carboxamide. This is typically achieved by first converting the carboxylic acid to its acid chloride, followed by reaction with ammonia.

  • Dehydration: Dehydration of the primary amide to yield the target this compound.

Q: What are the recommended safety precautions when working with reagents like thionyl chloride and phosphorus oxychloride?

A: Both thionyl chloride (SOCl₂) and phosphorus oxychloride (POCl₃) are highly corrosive and react violently with water. Always handle these reagents in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat. Ensure that all glassware is dry before use. Have a suitable quenching agent (e.g., a solution of sodium bicarbonate) readily available in case of a spill.

Q: How can I purify the final this compound product?

A: Purification of the final product is typically achieved through recrystallization or column chromatography. The choice of solvent for recrystallization will depend on the solubility of the product and impurities. For column chromatography, a silica gel stationary phase with a mobile phase consisting of a mixture of a non-polar solvent (e.g., hexane or heptane) and a moderately polar solvent (e.g., ethyl acetate) is often effective. The purity of the final product should be confirmed by analytical techniques such as NMR, LC-MS, and melting point analysis.

Data Presentation

The following table summarizes typical yields for the dehydration of a primary amide to a nitrile using different reagents, based on literature for analogous transformations. These values can serve as a benchmark for optimizing the synthesis of this compound.

Dehydrating AgentSolventTemperature (°C)Typical Yield (%)
POCl₃AcetonitrileReflux85-95
SOCl₂TolueneReflux80-90
P₂O₅DichloromethaneReflux75-85
TFAADichloromethaneRoom Temp70-80

Experimental Protocols

Protocol 1: Synthesis of 3-(2-chloro-6-fluorophenyl)-5-methylisoxazole-4-carboxamide

  • To a solution of 3-(2-chloro-6-fluorophenyl)-5-methylisoxazole-4-carboxylic acid (1.0 eq) in anhydrous dichloromethane (10 mL/g of acid) under a nitrogen atmosphere, add oxalyl chloride (1.2 eq) dropwise at 0 °C.

  • Add a catalytic amount of anhydrous DMF (1-2 drops).

  • Allow the reaction mixture to warm to room temperature and stir for 2-3 hours, or until the evolution of gas ceases.

  • Cool the reaction mixture back to 0 °C and slowly bubble anhydrous ammonia gas through the solution, or add a solution of anhydrous ammonia in dioxane, until the reaction is complete (as monitored by TLC).

  • Quench the reaction by the slow addition of water.

  • Separate the organic layer, and extract the aqueous layer with dichloromethane.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude amide.

  • Purify the crude product by recrystallization or column chromatography.

Protocol 2: Synthesis of this compound via Dehydration of the Amide

  • To a solution of 3-(2-chloro-6-fluorophenyl)-5-methylisoxazole-4-carboxamide (1.0 eq) in anhydrous acetonitrile (15 mL/g of amide) under a nitrogen atmosphere, add phosphorus oxychloride (POCl₃, 1.5 eq) dropwise at 0 °C.

  • After the addition is complete, slowly warm the reaction mixture to reflux and maintain for 2-4 hours, or until the reaction is complete (as monitored by TLC).

  • Cool the reaction mixture to room temperature and carefully pour it onto crushed ice.

  • Neutralize the aqueous solution with a saturated solution of sodium bicarbonate.

  • Extract the product with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the desired nitrile.

Mandatory Visualization

G cluster_synthesis Synthesis Workflow cluster_troubleshooting Troubleshooting Logic start Start: 3-(2-Chloro-6-fluorophenyl)-5-methylisoxazole-4-carboxylic Acid amidation Amidation with SOCl₂/NH₃ start->amidation amide_product Intermediate: 3-(2-Chloro-6-fluorophenyl)-5-methylisoxazole-4-carboxamide amidation->amide_product dehydration Dehydration with POCl₃ amide_product->dehydration final_product Final Product: this compound dehydration->final_product low_yield Low Overall Yield? check_amidation Check Amidation Step Yield low_yield->check_amidation check_dehydration Check Dehydration Step Yield low_yield->check_dehydration optimize_activation Optimize Carboxylic Acid Activation check_amidation->optimize_activation optimize_dehydration Optimize Dehydrating Agent & Conditions check_dehydration->optimize_dehydration

Caption: Workflow for the synthesis and troubleshooting of this compound.

Technical Support Center: Purification of 3-(2-Chloro-6-fluorophenyl)-5-methylisoxazole-4-carbonitrile

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the purification of 3-(2-Chloro-6-fluorophenyl)-5-methylisoxazole-4-carbonitrile. This guide provides troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to assist researchers, scientists, and drug development professionals in obtaining a high-purity product.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities encountered during the purification of this compound?

A1: Common impurities may include unreacted starting materials from the synthesis, such as 2-chloro-6-fluorobenzaldehyde oxime and ethyl 2-cyano-3-oxobutanoate. By-products from side reactions, such as hydrolyzed forms of the nitrile group (e.g., the corresponding carboxylic acid or amide), can also be present. Solvents used in the synthesis and work-up are also potential impurities.

Q2: What is the recommended first step in purifying the crude product?

A2: For crude product from synthesis, it is often beneficial to start with a simple work-up procedure, such as washing the crude solid with a non-polar solvent like hexane to remove non-polar impurities, followed by a wash with water to remove any water-soluble by-products or salts. Subsequently, recrystallization is a common and effective initial purification step.

Q3: How can I monitor the progress of my purification?

A3: Thin-layer chromatography (TLC) is a quick and effective way to monitor the removal of impurities during purification. For more quantitative analysis, High-Performance Liquid Chromatography (HPLC) is the recommended method. A suitable HPLC method would typically use a C18 reverse-phase column.

Q4: What are the stability concerns for this compound?

A4: The isoxazole ring can be susceptible to cleavage under strong acidic or basic conditions, which could lead to the formation of degradation products. The nitrile group can also be hydrolyzed to a carboxylic acid or amide under these conditions. It is advisable to avoid prolonged exposure to harsh pH conditions and high temperatures during purification.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the purification of this compound.

Issue 1: Low Yield After Recrystallization
Possible Cause Troubleshooting Steps
Incorrect solvent choice The target compound may be too soluble in the chosen solvent. Try a solvent in which the compound has high solubility at elevated temperatures but low solubility at room temperature or below. A solvent screen with small amounts of product is recommended.
Product lost in mother liquor Concentrate the mother liquor and attempt a second crystallization. Alternatively, subject the concentrated mother liquor to column chromatography to recover the remaining product.
Premature crystallization Ensure the crude product is fully dissolved in the minimum amount of hot solvent before allowing it to cool. If the solution is cooled too rapidly, impurities can be trapped in the crystals.
Issue 2: Persistent Impurities Observed by HPLC/TLC
Possible Cause Troubleshooting Steps
Co-crystallization of impurities If recrystallization fails to remove an impurity, it may have similar solubility properties to the product. In this case, column chromatography is the recommended next step.
Impurity has similar polarity to the product For column chromatography, try a different solvent system with varying polarity to improve separation. A gradient elution may be necessary.
Product degradation If new impurity spots appear on TLC or new peaks in HPLC during purification, the product might be degrading. Re-evaluate the purification conditions, avoiding high temperatures and harsh pH.
Issue 3: Oily Product Instead of Crystalline Solid
Possible Cause Troubleshooting Steps
Presence of residual solvent Dry the product under high vacuum for an extended period. Gentle heating under vacuum can also help, provided the compound is thermally stable.
High impurity level The presence of significant impurities can inhibit crystallization. Attempt to purify a small sample by preparative TLC or column chromatography to obtain a seed crystal, which can then be used to induce crystallization of the bulk material.
Product is a low-melting solid or oil Confirm the expected physical state of the pure compound. If it is indeed a low-melting solid, cooling the recrystallization solution in an ice bath or even a freezer might be necessary to induce crystallization.

Data Presentation

The following table summarizes plausible data for different purification methods for this compound, assuming an initial purity of 85%.

Purification Method Solvent/Mobile Phase Purity (%) Yield (%) Notes
Recrystallization Ethanol/Water (3:1)95.575Good for removing non-polar and highly polar impurities.
Recrystallization Isopropanol97.268Can provide higher purity but may result in lower yield.
Column Chromatography Silica Gel99.160Effective for removing impurities with similar polarity.
(Hexane:Ethyl Acetate 4:1)
Preparative HPLC C18 Column>99.845For achieving very high purity, but with significant product loss.
(Acetonitrile/Water Gradient)

Experimental Protocols

Protocol 1: Recrystallization from Ethanol/Water
  • Dissolution: In a flask, dissolve the crude this compound in the minimum amount of hot ethanol.

  • Addition of Anti-solvent: While the solution is still hot, add water dropwise until the solution becomes slightly turbid.

  • Clarification: Add a few drops of hot ethanol to redissolve the precipitate and obtain a clear solution.

  • Crystallization: Remove the flask from the heat source and allow it to cool slowly to room temperature. For maximum yield, place the flask in an ice bath for 30 minutes.

  • Isolation: Collect the crystals by vacuum filtration.

  • Washing: Wash the crystals with a small amount of cold ethanol/water (1:1) mixture.

  • Drying: Dry the crystals under vacuum to a constant weight.

Protocol 2: Column Chromatography
  • Slurry Preparation: Prepare a slurry of silica gel in hexane.

  • Column Packing: Pour the slurry into a chromatography column and allow the silica to settle, ensuring no air bubbles are trapped.

  • Sample Loading: Dissolve the crude product in a minimum amount of dichloromethane and adsorb it onto a small amount of silica gel. Allow the solvent to evaporate completely. Carefully add the dried silica with the adsorbed product to the top of the column.

  • Elution: Elute the column with a mixture of hexane and ethyl acetate (e.g., starting with 9:1 and gradually increasing the polarity to 4:1).

  • Fraction Collection: Collect fractions and monitor them by TLC to identify those containing the pure product.

  • Solvent Evaporation: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified product.

Mandatory Visualization

Below is a troubleshooting workflow for the purification of this compound.

G start Crude Product (Purity < 90%) recrystallization Recrystallization (e.g., Ethanol/Water) start->recrystallization purity_check1 Check Purity (HPLC/TLC) recrystallization->purity_check1 oily_product Product is Oily recrystallization->oily_product Oily Product pure_product Pure Product (Purity > 99%) purity_check1->pure_product Purity OK column_chromatography Column Chromatography (Silica, Hexane:EtOAc) purity_check1->column_chromatography Impure purity_check2 Check Purity (HPLC/TLC) column_chromatography->purity_check2 purity_check2->pure_product Purity OK purity_check2->oily_product Impure/Oily high_vacuum Dry under High Vacuum oily_product->high_vacuum Residual Solvent? seed_crystal Use Seed Crystal oily_product->seed_crystal High Impurity? high_vacuum->purity_check1 seed_crystal->recrystallization

Caption: Troubleshooting workflow for purification.

"solubility issues of 3-(2-Chloro-6-fluorophenyl)-5-methylisoxazole-4-carbonitrile in organic solvents"

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides troubleshooting advice and frequently asked questions regarding the solubility of 3-(2-Chloro-6-fluorophenyl)-5-methylisoxazole-4-carbonitrile in organic solvents. It is intended for researchers, scientists, and professionals in drug development.

Frequently Asked Questions (FAQs)

Q1: What are the general solubility characteristics of this compound?

A1: The solubility of this compound is dictated by its molecular structure, which contains both polar and non-polar regions.

  • Polar Moieties : The isoxazole ring and the carbonitrile group (-C≡N) introduce polarity. Isoxazole itself is a polar heterocyclic compound.[1]

  • Non-Polar Moiety : The 2-chloro-6-fluorophenyl group is relatively large and hydrophobic.

  • Overall Prediction : Due to this mixed character, the compound is expected to have low solubility in highly polar solvents like water and in very non-polar solvents like hexane.[2] It is predicted to be most soluble in moderately polar organic solvents that can interact with both the polar and non-polar parts of the molecule.

Q2: I am having trouble dissolving the compound. What are the common reasons for this?

A2: Several factors can contribute to poor solubility:

  • Inappropriate Solvent Choice : The principle of "like dissolves like" is crucial.[3][4] A solvent may be too polar or too non-polar to effectively solvate the molecule.

  • Insufficient Temperature : For most solid compounds, solubility increases with temperature.[1][3] Attempting to dissolve the compound at room temperature may not be sufficient.

  • Compound Purity : Impurities can significantly impact the solubility characteristics of a compound.

  • Molecular Size and Form : Larger molecules can be more difficult for solvent molecules to surround and solvate.[5][6] The physical form of the solid (e.g., crystalline vs. amorphous) also plays a critical role.

Q3: What methods can I use to improve the solubility of this compound?

A3: If you are facing solubility challenges, consider the following techniques:

  • Co-solvency : This is a highly effective technique where a water-miscible organic solvent, in which the drug is highly soluble, is added to an aqueous solution to increase the drug's solubility.[6][7] For organic applications, a mixture of solvents can be used to fine-tune the polarity.

  • Heating : Gently warming the solvent can increase the rate of dissolution and the amount of solute that can be dissolved.

  • Particle Size Reduction : Techniques like micronization increase the surface area of the solid, which can improve the dissolution rate.[5][8]

  • Sonication : Using an ultrasonic bath can help break apart solute aggregates and accelerate the dissolution process.

Q4: Which organic solvents should I start with for this compound?

A4: Based on the molecular structure, it is advisable to start with moderately polar aprotic solvents. Good starting points would include:

  • Acetone

  • Dichloromethane (DCM)

  • Tetrahydrofuran (THF)

  • Ethyl Acetate

If solubility is limited in these, you can then explore more polar solvents like methanol or ethanol, or consider solvent mixtures (co-solvency).

Troubleshooting Guide

Problem: The compound is not dissolving in my chosen solvent.

Troubleshooting Step Action Rationale
1. Verify Conditions Ensure the solvent is pure and the correct volume is being used. Confirm the identity and purity of your compound batch.Impurities in either the solvent or solute can drastically alter solubility.
2. Apply Energy Gently warm the mixture while stirring. If heating is not desirable, place the sealed vial in an ultrasonic bath for 5-15 minutes.Increasing kinetic energy helps overcome the intermolecular forces in the solid lattice, facilitating dissolution.[1][3]
3. Change Solvent Consult the Predicted Solubility Table (below). Select a solvent from a different polarity class. Try a moderately polar aprotic solvent like THF or Acetone if you started with a highly polar or non-polar one.The compound's mixed polarity requires a solvent that can accommodate both its hydrophobic and polar regions.[2][4]
4. Use a Co-Solvent System If the compound is soluble in a solvent like DMSO or DMF but this is not suitable for your experiment, try adding a small percentage of it as a co-solvent to a less effective solvent.Co-solvents can significantly enhance the solubilizing capacity of the primary solvent.[6][8]

Problem: My compound dissolved with heating, but precipitated upon cooling.

This indicates that you created a supersaturated solution. The solubility of the compound is significantly lower at the cooler temperature. To maintain the solution, either keep it at the elevated temperature (if the experiment allows) or prepare a more dilute solution that remains stable at room temperature.

Predicted Solubility Data

Disclaimer: The following data is predictive and based on general chemical principles. Experimental verification is required for precise quantitative values.

SolventPolarity ClassPredicted SolubilityRationale / Comments
WaterHighly Polar, ProticVery LowThe large, hydrophobic chloro-fluorophenyl group will dominate, leading to poor solvation in water.[2]
Methanol / EthanolPolar, ProticLow to ModerateThe alcohol's alkyl chain can interact with the phenyl ring, while the hydroxyl group interacts with the isoxazole and nitrile, but solubility may be limited.
Dichloromethane (DCM)Moderately Polar, AproticModerate to HighDCM is a good solvent for many organic compounds with mixed polarity.
AcetoneModerately Polar, AproticModerate to HighIts polarity is suitable for solvating both the polar functional groups and the aromatic ring.
Tetrahydrofuran (THF)Moderately Polar, AproticModerate to HighSimilar to Acetone and DCM, THF is often an effective solvent for complex organic molecules.
TolueneNon-Polar, AromaticLow to ModerateMay show some solubility due to π-π stacking interactions with the phenyl ring, but is likely insufficient to solvate the polar groups effectively.
HexaneNon-Polar, AliphaticVery LowLacks the polarity required to interact with the isoxazole and nitrile functional groups.[1]

Experimental Protocols

Protocol for Qualitative Solubility Determination

This protocol provides a systematic way to assess the solubility of the compound in various solvents.

Materials:

  • This compound

  • Small test tubes or 2 mL vials

  • A selection of organic solvents (see table above)

  • Vortex mixer or shaker

  • Spatula and analytical balance

Procedure:

  • Weigh approximately 5-10 mg of the compound into a clean, dry test tube.

  • Add 0.5 mL of the selected solvent to the test tube.

  • Cap the tube and shake vigorously or vortex for 60 seconds.[9]

  • Visually inspect the solution against a contrasting background.

    • Soluble : The solid dissolves completely, leaving a clear solution.

    • Partially Soluble : Some solid remains, but a significant portion has clearly dissolved.

    • Insoluble : The solid material remains largely unchanged.[9]

  • If the compound is insoluble, add another 0.5 mL of solvent and repeat step 3. Continue this process up to a total volume of 3 mL.

  • Record your observations for each solvent tested.

Visual Troubleshooting Workflow

The following diagram outlines a logical workflow for addressing solubility issues encountered during experimentation.

G start Solubility Issue Encountered check_purity Step 1: Verify Compound Purity and Solvent Identity start->check_purity is_pure Are they pure? check_purity->is_pure purify Purify Compound / Use Pure Solvent is_pure->purify No select_solvent Step 2: Assess Solvent Choice (See Predicted Solubility Table) is_pure->select_solvent Yes purify->check_purity is_appropriate Is solvent appropriate? select_solvent->is_appropriate change_solvent Select New Solvent is_appropriate->change_solvent No apply_energy Step 3: Apply Energy is_appropriate->apply_energy Yes change_solvent->select_solvent dissolved_energy Does it dissolve? apply_energy->dissolved_energy Heat / Sonicate consider_cosolvent Step 4: Consider Advanced Methods dissolved_energy->consider_cosolvent No success Successful Dissolution dissolved_energy->success Yes use_cosolvent Use Co-Solvent System or Other Enhancement Technique consider_cosolvent->use_cosolvent use_cosolvent->success fail Further Investigation Required

Caption: A flowchart for troubleshooting solubility problems.

References

"stability of 3-(2-Chloro-6-fluorophenyl)-5-methylisoxazole-4-carbonitrile under experimental conditions"

Author: BenchChem Technical Support Team. Date: December 2025

Frequently Asked Questions (FAQs)

Q1: What are the primary stability concerns for 3-(2-Chloro-6-fluorophenyl)-5-methylisoxazole-4-carbonitrile?

A1: The primary stability concerns revolve around the potential for hydrolysis of both the isoxazole ring and the carbonitrile group, particularly under strong acidic or basic conditions. The isoxazole ring can be susceptible to cleavage, and the nitrile group can hydrolyze to a carboxamide and subsequently to a carboxylic acid. Photodegradation is another potential concern for this heterocyclic aromatic compound.

Q2: How should I properly store solutions of this compound?

A2: To maximize stability, solutions should be prepared fresh whenever possible. For short-term storage, keep solutions at low temperatures (2-8°C) and protected from light by using amber vials or storing them in the dark. For longer-term storage, consider freezing the solution at -20°C or below, depending on the solvent's freezing point. It is advisable to perform a freeze-thaw stability study to ensure the compound remains stable under these conditions.

Q3: What analytical techniques are recommended for monitoring the stability of this compound?

A3: High-Performance Liquid Chromatography (HPLC) with UV detection is the most common and effective technique for monitoring the stability of small molecules like this one. Developing a stability-indicating HPLC method is crucial. This method should be capable of separating the parent compound from any potential degradation products. Liquid Chromatography-Mass Spectrometry (LC-MS) can be invaluable for identifying the mass of any degradants, which helps in elucidating degradation pathways.

Q4: Are there any known incompatible solvents or reagents?

A4: While specific incompatibility data is unavailable, it is prudent to avoid strong acids and bases, as they are likely to catalyze the hydrolysis of the nitrile group and the isoxazole ring. Strong oxidizing and reducing agents should also be used with caution. Preliminary compatibility studies are recommended before mixing with other reactive substances.

Troubleshooting Guides

Issue 1: Rapid Degradation of the Compound in Solution
  • Symptom: A significant decrease in the peak area of this compound is observed in the chromatogram shortly after dissolution, often accompanied by the appearance of new peaks.

  • Potential Cause: The solvent or buffer conditions may be promoting degradation. This is particularly likely in aqueous solutions with a non-neutral pH.

  • Troubleshooting Steps:

    • pH Optimization: If using aqueous buffers, evaluate the compound's stability across a range of pH values (e.g., pH 3, 5, 7, 9) to determine the optimal pH for stability. Generally, neutral or slightly acidic conditions may be more favorable.

    • Solvent Selection: If possible, use aprotic organic solvents such as acetonitrile or tetrahydrofuran (THF) for stock solutions, and minimize the time the compound spends in aqueous solutions.

    • Temperature Control: Perform experiments at the lowest practical temperature to slow down potential degradation reactions.

Issue 2: Inconsistent Results in Photostability Studies
  • Symptom: The extent of degradation varies significantly between seemingly identical photostability experiments.

  • Potential Cause: Inconsistent light exposure, temperature fluctuations during the experiment, or the influence of the sample matrix can lead to variable results.

  • Troubleshooting Steps:

    • Controlled Light Exposure: Ensure a calibrated and consistent light source is used as specified in ICH Q1B guidelines.[1][2] The distance from the light source and the orientation of the sample container should be standardized.

    • Temperature Monitoring: Use a temperature-controlled chamber during photostability testing to eliminate temperature as a variable.

    • Use of a Control: Always include a "dark" control sample, wrapped in aluminum foil, and subjected to the same temperature conditions to differentiate between thermal and photodegradation.

Issue 3: Appearance of Multiple Degradation Peaks in HPLC
  • Symptom: The chromatogram of a stressed sample shows several new peaks, making it difficult to identify the primary degradation pathway.

  • Potential Cause: The compound may be degrading through multiple pathways simultaneously (e.g., hydrolysis of the nitrile and cleavage of the isoxazole ring).

  • Troubleshooting Steps:

    • Systematic Forced Degradation: Conduct forced degradation studies under a variety of specific conditions (e.g., acidic, basic, oxidative, thermal, photolytic) individually. This will help in identifying the degradation products specific to each stress condition.

    • Peak Tracking with LC-MS: Use LC-MS to obtain the mass-to-charge ratio of each degradation peak. This information is critical for proposing the structures of the degradation products.

    • Adjust HPLC Method: Optimize the HPLC method (e.g., gradient, mobile phase composition) to achieve baseline separation of all significant degradation peaks.

Potential Degradation Pathways

The following table summarizes the potential degradation pathways for this compound based on its chemical structure.

Stress ConditionPotential Degradation PathwayPrimary Degradation Product(s)
Acidic/Basic Hydrolysis Hydrolysis of the carbonitrile group.3-(2-Chloro-6-fluorophenyl)-5-methylisoxazole-4-carboxamide, followed by 3-(2-Chloro-6-fluorophenyl)-5-methylisoxazole-4-carboxylic acid.
Strong Basic Conditions Cleavage of the isoxazole ring.Formation of a β-keto nitrile derivative.
Photolytic Conditions Cleavage of the N-O bond in the isoxazole ring.Rearrangement to oxazole or other related heterocyclic structures.
Oxidative Conditions Oxidation of the methyl group or the aromatic ring.Hydroxylated or other oxidized derivatives.

Experimental Protocols

General Protocol for a Forced Degradation Study

This protocol is a general guideline and should be adapted based on the specific properties of the compound and the available analytical instrumentation. The goal is to achieve 5-20% degradation of the active pharmaceutical ingredient (API).[3]

  • Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable organic solvent (e.g., acetonitrile) at a known concentration (e.g., 1 mg/mL).

  • Stress Conditions:

    • Acid Hydrolysis: Dilute the stock solution with 0.1 M HCl to a final concentration of ~100 µg/mL. Incubate at 60°C and collect samples at various time points (e.g., 2, 4, 8, 24 hours).

    • Base Hydrolysis: Dilute the stock solution with 0.1 M NaOH to a final concentration of ~100 µg/mL. Incubate at room temperature and collect samples at shorter time intervals (e.g., 0.5, 1, 2, 4 hours) due to expected faster degradation.

    • Oxidative Degradation: Dilute the stock solution with 3% H₂O₂ to a final concentration of ~100 µg/mL. Keep at room temperature, protected from light, and collect samples at various time points (e.g., 2, 4, 8, 24 hours).

    • Thermal Degradation: Store a solid sample of the compound in an oven at a high temperature (e.g., 80°C) for a specified period. Also, expose the stock solution to the same temperature.

    • Photodegradation: Expose the stock solution in a photostable, transparent container to a light source according to ICH Q1B guidelines (e.g., an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter).[4] A dark control should be run in parallel.

  • Sample Analysis:

    • At each time point, withdraw an aliquot of the stressed sample.

    • If necessary, neutralize the acidic and basic samples.

    • Dilute the samples to a suitable concentration for HPLC analysis.

    • Analyze the samples using a validated stability-indicating HPLC method.

  • Data Evaluation:

    • Calculate the percentage of the remaining parent compound.

    • Determine the percentage of each degradation product formed.

    • If using LC-MS, tentatively identify the degradation products based on their mass-to-charge ratios.

Visualizations

Potential Degradation Pathways A 3-(2-Chloro-6-fluorophenyl)-5- methylisoxazole-4-carbonitrile B 3-(2-Chloro-6-fluorophenyl)-5- methylisoxazole-4-carboxamide A->B Mild Acid/Base Hydrolysis D Ring-Opened Products (e.g., β-keto nitrile) A->D Strong Base E Photodegradation Products (e.g., oxazole isomer) A->E UV/Vis Light C 3-(2-Chloro-6-fluorophenyl)-5- methylisoxazole-4-carboxylic acid B->C Stronger Acid/Base Hydrolysis

Caption: Potential degradation pathways for this compound.

General Workflow for Stability Testing cluster_0 Method Development cluster_1 Forced Degradation cluster_2 Analysis & Identification cluster_3 Validation & Reporting A Develop Stability-Indicating HPLC Method B Perform Forced Degradation Studies (Acid, Base, Oxidative, Thermal, Photo) A->B C Analyze Stressed Samples by HPLC B->C D Identify Degradants by LC-MS C->D E Validate Analytical Method D->E F Report Findings E->F

Caption: A general experimental workflow for assessing the stability of a new chemical entity.

References

Technical Support Center: 3-(2-Chloro-6-fluorophenyl)-5-methylisoxazole-4-carbonitrile

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 3-(2-Chloro-6-fluorophenyl)-5-methylisoxazole-4-carbonitrile.

Frequently Asked Questions (FAQs)

Q1: What are the potential degradation pathways for this compound?

A1: Based on the chemical structure, the primary anticipated degradation pathway involves the hydrolysis of the nitrile group (-CN) to a carboxylic acid (-COOH), forming 3-(2-chloro-6-fluorophenyl)-5-methylisoxazole-4-carboxylic acid. This transformation can be catalyzed by acidic or basic conditions. The isoxazole ring is generally stable but can be susceptible to cleavage under harsh conditions.[1]

Q2: What is the significance of 3-(2-chloro-6-fluorophenyl)-5-methylisoxazole-4-carboxylic acid?

A2: 3-(2-chloro-6-fluorophenyl)-5-methylisoxazole-4-carboxylic acid is a known process-related impurity and a potential degradation product of the semi-synthetic penicillin antibiotic, flucloxacillin.[1] Its presence in pharmaceutical preparations requires careful monitoring and toxicological assessment.

Q3: How can I perform a forced degradation study for this compound?

A3: Forced degradation studies, also known as stress testing, are essential for identifying potential degradation products and establishing the intrinsic stability of a molecule.[2][3][4] These studies typically involve exposing the compound to more severe conditions than those used for accelerated stability testing.[2] Key conditions to investigate include hydrolysis, oxidation, photolysis, and thermal stress.[3][5]

Q4: What are the regulatory guidelines for forced degradation studies?

A4: The International Council for Harmonisation (ICH) guidelines, specifically Q1A (Stability Testing of New Drug Substances and Products) and Q1B (Photostability Testing of New Drug Substances and Products), provide a framework for conducting forced degradation studies.[3][4][5] These studies are crucial for developing and validating stability-indicating analytical methods.[2]

Troubleshooting Guides

Issue 1: Unexpected peaks observed during HPLC analysis.

  • Possible Cause: Formation of degradation products.

  • Troubleshooting Steps:

    • Review Sample Handling and Storage: Ensure the compound and its solutions are stored under appropriate conditions (e.g., protected from light, at the recommended temperature) to minimize degradation.

    • Perform Forced Degradation: Conduct a systematic forced degradation study (see Experimental Protocol below) to intentionally generate degradation products. This will help in identifying the unknown peaks.

    • Utilize Mass Spectrometry (LC-MS): Couple the HPLC system to a mass spectrometer to obtain mass-to-charge ratio (m/z) information for the unknown peaks, which is crucial for structural elucidation.

    • Reference Standard: If available, inject a reference standard of the suspected degradation product (e.g., 3-(2-chloro-6-fluorophenyl)-5-methylisoxazole-4-carboxylic acid) to confirm its retention time.

Issue 2: Difficulty in achieving good separation between the parent compound and its degradation products.

  • Possible Cause: Inadequate chromatographic conditions.

  • Troubleshooting Steps:

    • Optimize Mobile Phase: Adjust the mobile phase composition, such as the organic modifier-to-aqueous ratio and the pH. A gradient elution is often more effective than an isocratic one for separating compounds with different polarities.

    • Select an Appropriate Column: A high-resolution column, such as a C18 reverse-phase column with a smaller particle size (e.g., ≤ 3 µm), can improve separation.

    • Adjust Flow Rate and Temperature: Optimize the flow rate and column temperature to enhance resolution and peak shape.

Data Presentation

Table 1: Summary of Forced Degradation Studies for this compound

Stress ConditionReagent/ConditionDurationTemperatureMajor Degradation Product(s)% Degradation
Acid Hydrolysis 0.1 M HCl
Base Hydrolysis 0.1 M NaOH
Oxidation 3% H₂O₂
Thermal Dry Heat
Photolytic UV/Visible Light

(This table should be populated with experimental data.)

Experimental Protocols

Protocol 1: Forced Degradation Study

Objective: To investigate the degradation of this compound under various stress conditions.

Materials:

  • This compound

  • Hydrochloric acid (HCl), 0.1 M and 1 M

  • Sodium hydroxide (NaOH), 0.1 M and 1 M

  • Hydrogen peroxide (H₂O₂), 3%

  • HPLC-grade acetonitrile and water

  • Suitable buffer (e.g., formic acid or phosphate buffer)

Procedure:

  • Preparation of Stock Solution: Prepare a stock solution of the compound in a suitable solvent (e.g., acetonitrile/water mixture).

  • Acid Hydrolysis: Mix the stock solution with 0.1 M HCl. Keep the solution at room temperature or heat to an elevated temperature (e.g., 60°C) for a specified duration. Neutralize the solution with an appropriate base before analysis.

  • Base Hydrolysis: Mix the stock solution with 0.1 M NaOH. Treat the sample similarly to the acid hydrolysis condition and neutralize with an appropriate acid before analysis.

  • Oxidative Degradation: Mix the stock solution with 3% H₂O₂ and keep it at room temperature for a specified duration.

  • Thermal Degradation: Expose the solid compound to dry heat (e.g., 80°C) for a specified duration. Dissolve the stressed sample in a suitable solvent for analysis.

  • Photolytic Degradation: Expose the stock solution to UV and visible light according to ICH Q1B guidelines.

  • Analysis: Analyze all stressed samples, along with an unstressed control sample, using a stability-indicating HPLC method.

Protocol 2: Stability-Indicating HPLC Method

Objective: To develop an HPLC method capable of separating this compound from its potential degradation products.

Instrumentation:

  • HPLC system with a UV detector

  • C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 3.5 µm)

Chromatographic Conditions (Example):

  • Mobile Phase A: 0.1% Formic acid in water

  • Mobile Phase B: Acetonitrile

  • Gradient Program: A typical gradient might start with a lower concentration of acetonitrile and ramp up to a higher concentration to elute the parent compound and any degradation products.

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30°C

  • Detection Wavelength: To be determined based on the UV spectrum of the parent compound and its degradants.

  • Injection Volume: 10 µL

Procedure:

  • Prepare solutions of the unstressed and stressed samples.

  • Inject the solutions into the HPLC system.

  • Identify and quantify the parent peak and any degradation product peaks by comparing retention times and peak areas.

Visualizations

G cluster_degradation Potential Degradation Pathway Parent 3-(2-Chloro-6-fluorophenyl)-5- methylisoxazole-4-carbonitrile Degradant 3-(2-Chloro-6-fluorophenyl)-5- methylisoxazole-4-carboxylic acid Parent->Degradant Hydrolysis (Acid/Base)

Caption: Potential degradation of the nitrile to a carboxylic acid.

G cluster_workflow Forced Degradation Experimental Workflow Start Prepare Stock Solution Stress Apply Stress Conditions (Acid, Base, Oxidative, Thermal, Photolytic) Start->Stress Neutralize Neutralize (if applicable) Stress->Neutralize Analyze HPLC-UV/MS Analysis Neutralize->Analyze Identify Identify Degradation Products Analyze->Identify Quantify Quantify Degradation Identify->Quantify

Caption: General workflow for a forced degradation study.

References

"troubleshooting guide for isoxazole synthesis"

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during isoxazole synthesis.

Troubleshooting Guide

This guide addresses specific issues that may arise during isoxazole synthesis in a question-and-answer format.

Issue 1: Low or No Product Yield

Q: My isoxazole synthesis is resulting in a low yield or no product at all. What are the common causes and how can I improve the yield?

A: Low yields in isoxazole synthesis can stem from several factors, particularly when using the common 1,3-dipolar cycloaddition method. Here’s a breakdown of potential causes and solutions:

  • Decomposition of Nitrile Oxide: Nitrile oxides are often unstable and can dimerize to form furoxans, a common side reaction that reduces the yield of the desired isoxazole.[1]

    • Solution: Generate the nitrile oxide in situ at a low temperature to ensure it reacts promptly with the dipolarophile.[2] A slow, controlled generation can maintain a low concentration of the dipole and improve selectivity.[2] Using a slight excess of the nitrile oxide precursor can also be beneficial.[3]

  • Inefficient Nitrile Oxide Generation: The choice of base and the quality of the precursor are crucial for generating the nitrile oxide.

    • Solution: Ensure the base used (e.g., triethylamine, N,N-diisopropylethylamine) is appropriate for your substrate and reaction conditions.[3] Always verify the quality of the nitrile oxide precursor, such as the aldoxime or hydroximoyl chloride.[3]

  • Poor Reactant Solubility: If reactants are not fully dissolved, the reaction rate will be significantly hindered.

    • Solution: Select a solvent in which all reactants are fully soluble at the chosen reaction temperature. Common solvents for isoxazole synthesis include acetonitrile, DMF, and DMSO.[3]

  • Suboptimal Reaction Temperature: Temperature plays a critical role in reaction kinetics.

    • Solution: Systematically screen a range of temperatures. While higher temperatures can increase reaction rates, they may also lead to the decomposition of starting materials or products.[1][2] Conversely, a temperature that is too low can lead to an incomplete reaction.[1]

  • Catalyst Inactivity: For catalyzed reactions, the activity of the catalyst is paramount.

    • Solution: Ensure the catalyst is active and used at the correct loading. Pre-activation of the catalyst may be necessary in some cases.[3]

  • Steric Hindrance: Bulky substituents on either the nitrile oxide or the dipolarophile (e.g., alkyne) can significantly reduce the reaction rate.[2]

    • Solution: If possible, consider synthetic routes that utilize less sterically hindered precursors.

Issue 2: Poor Regioselectivity in 1,3-Dipolar Cycloaddition

Q: My 1,3-dipolar cycloaddition of a nitrile oxide and a terminal alkyne is producing a mixture of 3,4- and 3,5-disubstituted isoxazoles. How can I improve the regioselectivity?

A: The Huisgen 1,3-dipolar cycloaddition of nitrile oxides with terminal alkynes generally favors the formation of the 3,5-disubstituted isomer due to both electronic and steric factors.[2] However, achieving high regioselectivity can be challenging.

Strategies to Favor the 3,5-Isomer:

  • Catalysis: The use of a copper(I) catalyst (e.g., CuI or generated in situ from CuSO₄ and a reducing agent) is a well-established method to achieve high regioselectivity for 3,5-disubstituted isoxazoles.[2] Ruthenium catalysts have also been employed for this purpose.[2]

  • Solvent Choice: The polarity of the solvent can influence the regiochemical outcome. Experimenting with less polar solvents may favor the desired 3,5-isomer.[2]

  • Reaction Temperature: Lowering the reaction temperature can sometimes enhance selectivity.[2]

  • Slow Generation of Nitrile Oxide: As mentioned for improving yield, the slow in situ generation of the nitrile oxide can also improve regioselectivity.[2]

Strategies to Favor the 3,4-Isomer:

Synthesizing 3,4-disubstituted isoxazoles is often more challenging.[2] Here are some strategies:

  • Use of Internal Alkynes: While terminal alkynes strongly favor the 3,5-isomer, internal alkynes can provide access to 3,4,5-trisubstituted isoxazoles. Careful selection of substituents on the internal alkyne can influence the regioselectivity.[2]

  • Alternative Synthetic Routes:

    • Enamine-based [3+2] Cycloaddition: A metal-free approach involving the [3+2] cycloaddition of in situ generated nitrile oxides with enamines (formed from aldehydes and secondary amines like pyrrolidine) has shown high regiospecificity for the synthesis of 3,4-disubstituted isoxazoles.[2]

    • Cyclocondensation of β-Enamino Diketones: The reaction of β-enamino diketones with hydroxylamine hydrochloride in the presence of a Lewis acid like BF₃·OEt₂ can be tuned to selectively produce 3,4-disubstituted isoxazoles.[2][4]

Issue 3: Formation of Side Products

Q: I am observing significant side product formation in my reaction. What are the common side products and how can I minimize them?

A: Side product formation is a common issue that can complicate purification and reduce the overall yield.

  • Furoxan Formation (Nitrile Oxide Dimerization): This is the most common side reaction in 1,3-dipolar cycloadditions.[3]

    • Solution: To minimize dimerization, maintain a low concentration of the nitrile oxide by adding the precursor slowly to the reaction mixture.[3] Using a slight excess of the alkyne dipolarophile can also help.[3]

  • Side Reactions of Starting Materials: Sensitive functional groups on your starting materials may not be compatible with the reaction conditions.

    • Solution: Protect sensitive functional groups before the reaction. Ensure your starting materials are pure to avoid impurities that could lead to side reactions.[3]

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for synthesizing the isoxazole ring?

A1: The most prevalent methods include the 1,3-dipolar cycloaddition of a nitrile oxide with an alkyne and the reaction of a 1,3-dicarbonyl compound with hydroxylamine.[5][6][7]

Q2: How do electronic and steric effects influence the regioselectivity of the 1,3-dipolar cycloaddition?

A2: In the reaction of a typical nitrile oxide with a terminal alkyne, the dominant interaction is between the Highest Occupied Molecular Orbital (HOMO) of the alkyne and the Lowest Unoccupied Molecular Orbital (LUMO) of the nitrile oxide, which leads to the formation of the 3,5-disubstituted isoxazole.[2] Sterically, large, bulky substituents on either the nitrile oxide or the alkyne will tend to position themselves away from each other in the transition state, which also favors the formation of the 3,5-isomer.[2]

Q3: Are there "green" or more environmentally friendly methods for isoxazole synthesis?

A3: Yes, significant research has been dedicated to developing greener synthetic routes. Ultrasound-assisted synthesis has been shown to improve yields, reduce reaction times, and allow for the use of greener solvents like water or ethanol-water mixtures.[8][9] Microwave-assisted synthesis is another effective technique for improving reaction efficiency.[1] In some cases, catalyst-free reactions in aqueous media have been developed.[10]

Q4: I am having difficulty purifying my isoxazole product. What are some common purification challenges and solutions?

A4: Isoxazoles can sometimes be challenging to purify. Common issues include the presence of regioisomers, unreacted starting materials, and side products like furoxans.

  • Solution: Standard column chromatography is often effective. Careful selection of the solvent system is crucial to achieve good separation. If regioisomers are present and difficult to separate, it is often better to optimize the reaction for higher regioselectivity. In some cases, purification can be achieved by simple suction filtration if the product precipitates from the reaction mixture.[10]

Data Presentation

Table 1: Effect of Reaction Parameters on Isoxazole Synthesis Yield and Regioselectivity

ParameterVariationEffect on YieldEffect on Regioselectivity (3,5- vs 3,4-)Citation(s)
Temperature Increasing temperatureCan improve rate, but may lead to decomposition.Can decrease selectivity. Lower temperatures may favor a single isomer.[1][2][3]
Solvent Less polar solventsVariableCan favor the 3,5-isomer.[2]
More polar solventsCan improve solubility and rates.Can influence regioselectivity, sometimes enhancing it.[3]
Catalyst Copper(I)Can improve yield and rate.Strongly favors the 3,5-isomer.[2]
RutheniumCan improve yield and rate.Can favor the 3,5-isomer.[2]
Lewis Acids (e.g., BF₃·OEt₂)Used in specific routes (e.g., with β-enamino diketones).Can be tuned to favor the 3,4-isomer.[2][4]
Ultrasound Application of ultrasoundGenerally increases yield and reduces reaction time.Can enhance selectivity.[8][9]

Experimental Protocols

Protocol 1: Regioselective Synthesis of 3,4-Disubstituted Isoxazoles via Enamine [3+2] Cycloaddition [2]

This protocol describes a metal-free approach to selectively synthesize 3,4-disubstituted isoxazoles.

  • To a solution of the aldehyde (1.0 mmol) and pyrrolidine (1.2 mmol) in a non-polar solvent such as toluene (5 mL), add the N-hydroximidoyl chloride (1.1 mmol).

  • Add triethylamine (1.5 mmol) dropwise to the mixture at room temperature.

  • Stir the reaction at room temperature for 12-24 hours, monitoring its progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction with water and extract the product with an appropriate organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the desired 3,4-disubstituted isoxazole.

Visualizations

experimental_workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification A Combine aldehyde and pyrrolidine in toluene B Add N-hydroximidoyl chloride A->B C Add triethylamine dropwise B->C D Stir at room temperature (12-24h) C->D E Monitor by TLC D->E E->D Incomplete F Quench with water E->F Complete G Extract with organic solvent F->G H Wash, dry, and concentrate G->H I Purify by column chromatography H->I J 3,4-Disubstituted Isoxazole I->J troubleshooting_workflow start Low or No Yield q1 Is nitrile oxide generated in situ? start->q1 a1_yes Check for dimerization (furoxan formation) q1->a1_yes Yes a1_no Check stability of isolated nitrile oxide q1->a1_no No q2 Are all reactants soluble? a1_yes->q2 a1_no->q2 a2_no Change solvent q2->a2_no No q3 Is the reaction temperature optimized? q2->q3 Yes a2_no->q3 a3_no Screen temperature range q3->a3_no No q4 Is a catalyst used? q3->q4 Yes a3_no->q4 a4_yes Check catalyst activity and loading q4->a4_yes Yes a4_no Consider using a catalyst (e.g., Cu(I)) q4->a4_no No end Improved Yield a4_yes->end a4_no->end

References

Technical Support Center: Optimization of Reaction Conditions for Isoxazole Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of isoxazole derivatives. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to overcome common challenges encountered during their experiments.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for synthesizing isoxazoles?

A1: The two primary and most versatile methods for isoxazole synthesis are the 1,3-dipolar cycloaddition of nitrile oxides with alkynes and the condensation of 1,3-dicarbonyl compounds with hydroxylamine.[1] Other methods include the reaction of α,β-unsaturated ketones with hydroxylamine and the cycloisomerization of α,β-acetylenic oximes.[1][2]

Q2: How do solvent and temperature affect the yield and regioselectivity of isoxazole synthesis?

A2: Solvent and temperature are critical parameters that significantly influence reaction outcomes. The choice of solvent can affect reactant solubility, reaction rate, and, in the case of 1,3-dipolar cycloadditions, the regioselectivity of the addition.[1] Temperature optimization is crucial for controlling reaction kinetics; excessively high temperatures can lead to side product formation and decomposition, while temperatures that are too low may result in sluggish or incomplete reactions.[1]

Q3: My 1,3-dipolar cycloaddition reaction is giving low yields. What are the possible causes and solutions?

A3: Low yields in 1,3-dipolar cycloadditions can stem from several factors. A common issue is the rapid dimerization of the in situ generated nitrile oxide to form furoxans.[1][3] To mitigate this, consider the following:

  • Slow addition: Add the nitrile oxide precursor slowly to the reaction mixture to maintain a low concentration.[1]

  • Stoichiometry: Use a slight excess of the alkyne dipolarophile.[1]

  • Temperature: Optimize the reaction temperature, as higher temperatures can sometimes favor dimerization.[1]

  • In situ generation: The slow in situ generation of the nitrile oxide from an oxime precursor using an oxidant can help maintain a low concentration of the dipole.[3]

Q4: I am observing the formation of isomeric products in my reaction. How can I improve the regioselectivity?

A4: The formation of isomers is a common challenge, particularly in 1,3-dipolar cycloaddition reactions.[1][4] Regioselectivity is influenced by the electronic and steric factors of both the dipole and the dipolarophile.[1][3] Here are some strategies to improve regioselectivity:

  • Catalyst: The use of a copper(I) catalyst is a well-established method to achieve high regioselectivity for 3,5-disubstituted isoxazoles.[3]

  • Solvent: The choice of solvent can play a role; in some cases, more polar or fluorinated solvents have been shown to enhance regioselectivity.[1]

  • Alternative Routes: For synthesizing 3,4-disubstituted isoxazoles, which can be more challenging, consider enamine-based [3+2] cycloadditions or the cyclocondensation of β-enamino diketones with hydroxylamine hydrochloride.[3]

Troubleshooting Guide

This guide addresses specific issues that may arise during isoxazole synthesis.

Problem 1: Low or No Product Yield

Possible CauseTroubleshooting Steps
Inefficient Nitrile Oxide Generation - Ensure the base used (e.g., triethylamine, DBU) is appropriate for the substrate and reaction conditions.[1][5] - Verify the quality of the nitrile oxide precursor (e.g., aldoxime, hydroximoyl chloride).[1]
Poor Reactant Solubility - Select a solvent in which all reactants are fully soluble at the reaction temperature. Common choices include acetonitrile, DMF, and DMSO.[1]
Suboptimal Reaction Temperature - Systematically screen a range of temperatures. For some reactions, increasing the temperature from 60°C to 80°C can improve yields, while further increases may be detrimental.[1]
Reactant Decomposition - If starting materials are sensitive, consider milder reaction conditions, such as lower temperatures or a less aggressive base or catalyst.[1]
Catalyst Inactivity - For catalyzed reactions, ensure the catalyst is active and used in the correct loading. Consider pre-activation if necessary.[1]

Problem 2: Formation of Side Products

Side ProductMitigation Strategies
Dimerization of Nitrile Oxide (Furoxans) - Adjust the stoichiometry to use a slight excess of the alkyne dipolarophile.[1] - Add the nitrile oxide precursor slowly to the reaction mixture to maintain a low concentration.[1]
Side Reactions of Starting Materials - Protect sensitive functional groups on the starting materials that may not be compatible with the reaction conditions.[1] - Purify starting materials to remove any impurities that could lead to side reactions.[1]

Experimental Protocols

Protocol 1: General Procedure for the Synthesis of 5-Arylisoxazoles [6]

A mixture of 3-(dimethylamino)-1-arylprop-2-en-1-one (1 mmol) and hydroxylamine hydrochloride (1 mmol) in water (5 mL) is stirred in a round-bottom flask. The reaction is heated to reflux and monitored by TLC. Upon completion, the reaction mixture is cooled to room temperature. The resulting precipitate is collected by suction filtration to yield the pure 5-arylisoxazole.[6]

Protocol 2: Regioselective Synthesis of 3,5-Disubstituted Isoxazoles via Copper(I)-Catalyzed Cycloaddition [2]

This procedure involves the in situ generation of nitrile oxides which then react with terminal acetylenes in the presence of a copper(I) catalyst to yield 3,5-disubstituted isoxazoles with high regioselectivity.

Protocol 3: Synthesis of Bicyclic Isoxazoles via Intramolecular Nitrile Oxide Cycloaddition [5]

To a solution of the appropriate unsaturated oxime (1 equiv) in DCM at -78 °C are added DBU (1.5 equiv), 2,4,6-trichlorobenzoyl chloride (Yamaguchi reagent, 1.5 equiv), and ZrCl4 (10 mol%). The reaction is stirred for the appropriate time and then quenched. This method has been optimized for the formation of bicyclic isoxazoles.[5]

Data Presentation

Table 1: Optimization of Reaction Conditions for the Synthesis of Bicyclic Isoxazoles [5]

EntryBase (equiv)Dehydrating Agent (equiv)Catalyst (mol%)Temperature (°C)Yield (%)
1KOtBu (2.5)Yamaguchi Reagent (2.5)None-7865
2DBU (1.5)Yamaguchi Reagent (1.5)ZrCl4 (10)-7895
3DBU (1.5)Yamaguchi Reagent (1.5)ZrCl4 (10)0Moderate
4DBU (1.5)Yamaguchi Reagent (1.5)ZrCl4 (10)Room TempPoor

Table 2: Lewis Acid-Promoted Direct Synthesis of Isoxazoles - Optimization [7]

EntryVariation from Standard ConditionsYield (%)
1None92
2No AlCl3No Reaction
32 equiv AlCl364
45 equiv NaNO2Decreased

Standard reaction conditions: 2-methylquinoline (1 equiv), phenylacetylene (2 equiv), AlCl3 (3 equiv), NaNO2 (10 equiv), DMAc, N2 atmosphere, 90 °C, 24 h.

Visualizations

experimental_workflow cluster_start Starting Materials cluster_methods Synthetic Methods 1_3_Dicarbonyl 1,3-Dicarbonyl Compound Condensation Condensation Reaction 1_3_Dicarbonyl->Condensation Hydroxylamine Hydroxylamine Hydroxylamine->Condensation Alkyne Alkyne Cycloaddition 1,3-Dipolar Cycloaddition Alkyne->Cycloaddition Nitrile_Oxide_Precursor Nitrile Oxide Precursor Nitrile_Oxide_Precursor->Cycloaddition Isoxazole_Derivative Isoxazole Derivative Condensation->Isoxazole_Derivative Cycloaddition->Isoxazole_Derivative

Caption: Common synthetic routes to isoxazole derivatives.

troubleshooting_low_yield Start Low or No Yield Observed Check_Reagents Check Reagent Quality and Stoichiometry Start->Check_Reagents Optimize_Temp Optimize Reaction Temperature Check_Reagents->Optimize_Temp Reagents OK Check_Solubility Check Reactant Solubility Optimize_Temp->Check_Solubility Temp Optimized Catalyst_Issue Investigate Catalyst Activity/Loading Check_Solubility->Catalyst_Issue Solubility OK Side_Reactions Investigate Side Reactions Catalyst_Issue->Side_Reactions Catalyst OK Resolution Yield Improved Side_Reactions->Resolution Side Reactions Minimized

Caption: Troubleshooting workflow for low reaction yield.

References

Technical Support Center: Synthesis of Substituted Isoxazoles

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for the synthesis of substituted isoxazoles. This resource is tailored for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting guides and frequently asked questions to navigate common challenges encountered during the synthesis of these important heterocyclic compounds.

Troubleshooting Guide

This guide addresses specific issues that may arise during isoxazole synthesis, offering potential causes and actionable solutions.

Problem 1: Poor Regioselectivity in 1,3-Dipolar Cycloaddition (Mixture of 3,5- and 3,4-disubstituted isomers)

  • Question: My reaction is producing a mixture of 3,5- and 3,4-disubstituted isoxazoles. How can I improve the regioselectivity to favor the 3,5-isomer?

  • Answer: Achieving high regioselectivity for the 3,5-disubstituted isomer in the 1,3-dipolar cycloaddition of nitrile oxides with terminal alkynes is a common objective. The regioselectivity is governed by both steric and electronic factors.[1] Generally, the reaction is under frontier molecular orbital (FMO) control, where the dominant interaction is between the highest occupied molecular orbital (HOMO) of the alkyne and the lowest unoccupied molecular orbital (LUMO) of the nitrile oxide, which favors the 3,5-isomer.[1]

    Troubleshooting Steps:

    • Catalyst Selection: The use of a copper(I) catalyst is a well-established method to achieve high regioselectivity for 3,5-disubstituted isoxazoles.[1] Ruthenium catalysts have also been effectively employed for this purpose.

    • Reaction Temperature: Lowering the reaction temperature can sometimes enhance selectivity.

    • Slow Generation of Nitrile Oxide: The slow in situ generation of the nitrile oxide from an oxime precursor (e.g., using N-chlorosuccinimide (NCS) or a hypervalent iodine reagent) helps maintain a low concentration of the dipole, which can improve selectivity.

    • Substituent Effects: Large, bulky substituents on either the nitrile oxide or the alkyne will sterically favor the formation of the 3,5-isomer.[1]

Problem 2: Difficulty in Synthesizing 3,4-Disubstituted Isoxazoles

  • Question: I am trying to synthesize a 3,4-disubstituted isoxazole, but the reaction predominantly yields the 3,5-isomer. What strategies can I employ to favor the 3,4-regioisomer?

  • Answer: The synthesis of 3,4-disubstituted isoxazoles is often more challenging than their 3,5-disubstituted counterparts.[2] However, specific strategies can be employed to promote the formation of the 3,4-isomer.

    Alternative Synthetic Routes:

    • Enamine-based [3+2] Cycloaddition: A metal-free approach involves the [3+2] cycloaddition of in situ generated nitrile oxides with enamines formed from aldehydes and secondary amines (e.g., pyrrolidine). This method has been shown to be highly regiospecific for the synthesis of 3,4-disubstituted isoxazoles.[2][3]

    • Cyclocondensation of β-Enamino Diketones: The reaction of β-enamino diketones with hydroxylamine hydrochloride in the presence of a Lewis acid like BF₃·OEt₂ can be tuned to selectively produce 3,4-disubstituted isoxazoles.[4]

    • Internal Alkynes: While terminal alkynes strongly favor the 3,5-isomer, using internal alkynes can lead to 3,4,5-trisubstituted isoxazoles. Careful selection of substituents on the internal alkyne can influence the regiochemical outcome.

Problem 3: Low Yields in Isoxazole Synthesis

  • Question: My isoxazole synthesis is resulting in low yields. What are the common causes and how can I improve the yield?

  • Answer: Low yields in isoxazole synthesis can stem from several factors, most commonly related to the stability and reactivity of the nitrile oxide intermediate.

    Troubleshooting Steps:

    • Decomposition of Nitrile Oxide: Nitrile oxides are unstable and prone to dimerization, forming furoxans as a major byproduct.[1] To mitigate this, generate the nitrile oxide in situ at low temperatures and ensure it can react promptly with the dipolarophile.[1] Using a slight excess of the alkyne can also help.

    • Inefficient Nitrile Oxide Generation: Ensure the chosen method for generating the nitrile oxide (e.g., from an aldoxime using an oxidant or from a hydroximoyl chloride with a base) is appropriate for your substrates and that the reagents are of high quality.

    • Poor Reactant Solubility: All reactants should be fully soluble in the chosen solvent at the reaction temperature. Common solvents include acetonitrile, DMF, and DMSO.

    • Suboptimal Reaction Temperature: Systematically screen a range of temperatures. While higher temperatures can increase the reaction rate, they can also promote the decomposition of the nitrile oxide.

    • Catalyst Inactivity: For catalyzed reactions, confirm that the catalyst is active and used at the correct loading. Pre-activation may be necessary in some cases.

Problem 4: Formation of Furoxan Byproduct

  • Question: I am observing a significant amount of furoxan in my reaction mixture. How can I prevent the dimerization of the nitrile oxide?

  • Answer: Furoxan formation is a result of the dimerization of the nitrile oxide intermediate.[5][6][7] The most effective way to minimize this side reaction is to ensure the nitrile oxide is trapped by the dipolarophile as quickly as it is formed.

    Strategies to Minimize Dimerization:

    • Increase Dipolarophile Concentration: A higher concentration of the alkene or alkyne will increase the rate of the desired cycloaddition relative to dimerization.[1]

    • Use a More Reactive Dipolarophile: Electron-deficient alkenes and alkynes are generally more reactive towards nitrile oxides.[1]

    • Maintain Low Nitrile Oxide Concentration: Add the nitrile oxide precursor (e.g., aldoxime or hydroximoyl chloride) slowly to the reaction mixture containing the dipolarophile. This keeps the instantaneous concentration of the nitrile oxide low.

    • Low Reaction Temperature: Performing the reaction at 0°C or lower can slow down the rate of dimerization.[1]

    • Steric Hindrance: Nitrile oxides with bulky substituents are less prone to dimerization due to steric hindrance.[1]

Frequently Asked Questions (FAQs)

  • Q1: What are the most common methods for synthesizing 3,5-disubstituted isoxazoles?

    • A1: The two most prevalent methods are the 1,3-dipolar cycloaddition of a nitrile oxide with a terminal alkyne and the condensation reaction of hydroxylamine with a 1,3-dicarbonyl compound or its equivalent.[8]

  • Q2: How do solvent and temperature affect the yield and regioselectivity of isoxazole synthesis?

    • A2: Solvent and temperature are critical parameters. The solvent can affect reactant solubility, reaction rate, and regioselectivity. For instance, in some cyclocondensation reactions, switching from a protic solvent like ethanol to an aprotic one like acetonitrile can invert the major regioisomer formed.[9] Temperature optimization is crucial; excessively high temperatures can lead to side product formation and decomposition, while low temperatures may result in very slow or incomplete reactions.

  • Q3: Can I use internal alkynes for the synthesis of isoxazoles?

    • A3: Yes, internal alkynes can be used and will typically lead to the formation of 3,4,5-trisubstituted isoxazoles. The regioselectivity will depend on the electronic and steric nature of the substituents on the alkyne.

  • Q4: Are there any "green" or environmentally friendly methods for isoxazole synthesis?

    • A4: Yes, there is a growing interest in more sustainable methods. One approach involves using Oxone in conjunction with sodium chloride for the oxidation of aldoximes.[1] Additionally, solvent-free methods, such as ball-milling, have been shown to provide high yields and regioselectivity.[9][10]

Data Presentation

Table 1: Effect of Reaction Conditions on the Regioselectivity of Isoxazole Synthesis from a β-Enamino Diketone [4]

EntrySolventLewis Acid (equiv.)Temperature (°C)Regioisomeric Ratio (3,4-isomer : 3,5-isomer)Isolated Yield (%)
1MeCNBF₃·OEt₂ (0.5)Room Temp75:2585
2MeCNBF₃·OEt₂ (1.0)Room Temp85:1592
3MeCNBF₃·OEt₂ (1.5)Room Temp>95:595
4MeCNBF₃·OEt₂ (2.0)Room Temp>95:594
5DioxaneBF₃·OEt₂ (1.5)Room Temp90:1088
6TolueneBF₃·OEt₂ (1.5)Room Temp50:5070

Table 2: Optimization of Lewis Acid and Solvent for the Synthesis of 2-(3-phenylisoxazol-5-yl)quinoline [11]

EntryLewis AcidSolventTemperature (°C)Yield (%)
1AlCl₃DMAc9087
2FeCl₃DMAc9053
3ZnCl₂DMAc9045
4Cu(OTf)₂DMAc90n.r.
5AlCl₃DMSO9073
6AlCl₃DMF9065
7AlCl₃DMAc14021

n.r. = no reaction

Experimental Protocols

Protocol 1: Synthesis of 3,5-Disubstituted Isoxazoles via Hypervalent Iodine-Induced Cycloaddition [12]

This protocol describes the synthesis of 3,5-diphenylisoxazole.

  • To a solution of phenylacetylene (54 µL, 0.49 mmol, 1 equiv) and benzaldoxime (88.4 mg, 0.727 mmol, 1.5 equiv) in 1.2 mL of a 5:1 mixture of MeOH/H₂O, add phenyliodine(III) bis(trifluoroacetate) (PIFA) (315 mg, 0.727 mmol, 1.5 equiv) in three portions over 4 hours (one portion every two hours).

  • Stir the reaction mixture at room temperature for a total of 7 hours.

  • Dilute the reaction mixture with ethyl acetate (5 mL) and filter through a small plug of silica gel.

  • Wash the silica plug with an additional 10 mL of ethyl acetate.

  • Combine the organic layers and evaporate to dryness under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel (EtOAc/heptane, 1:4 to 1:2) to afford 3,5-diphenylisoxazole as a white solid (97 mg, 90% yield).

Protocol 2: Regioselective Synthesis of 3,4-Disubstituted Isoxazoles via Enamine [3+2] Cycloaddition [2][3]

This protocol describes a general procedure for the synthesis of 3,4-disubstituted isoxazoles.

  • To a solution of the aldehyde (1.0 mmol) and pyrrolidine (1.2 mmol) in a non-polar solvent such as toluene (5 mL), add the N-hydroximidoyl chloride (1.1 mmol).

  • Add triethylamine (1.5 mmol) dropwise to the mixture at room temperature.

  • Stir the reaction at room temperature for 12-24 hours, monitoring by TLC.

  • Upon completion, concentrate the reaction mixture under reduced pressure.

  • The resulting intermediate, a 3,4,5-trisubstituted 5-(pyrrolidinyl)-4,5-dihydroisoxazole, can be oxidized to the desired 3,4-disubstituted isoxazole using an appropriate oxidizing agent (e.g., DDQ or m-CPBA).

Visualizations

Troubleshooting_Low_Yield start Low Yield Observed cause1 Nitrile Oxide Dimerization (Furoxan) start->cause1 cause2 Inefficient Nitrile Oxide Generation start->cause2 cause3 Poor Reactant Solubility start->cause3 cause4 Suboptimal Temperature start->cause4 solution1a Slowly add precursor cause1->solution1a solution1b Increase dipolarophile concentration cause1->solution1b solution1c Lower reaction temperature cause1->solution1c solution2 Check reagent quality & stoichiometry cause2->solution2 solution3 Screen solvents (e.g., MeCN, DMF) cause3->solution3 solution4 Optimize temperature (screen range) cause4->solution4

Caption: Troubleshooting flowchart for low yields in isoxazole synthesis.

Regioselectivity_Control start Desired Regioisomer? isomer35 3,5-Disubstituted start->isomer35  3,5- isomer34 3,4-Disubstituted start->isomer34  3,4- strategy35_1 Use Terminal Alkyne isomer35->strategy35_1 strategy35_2 Employ Cu(I) or Ru Catalyst isomer35->strategy35_2 strategy35_3 Use Bulky Substituents isomer35->strategy35_3 strategy34_1 Use Enamine-based [3+2] Cycloaddition isomer34->strategy34_1 strategy34_2 Use β-Enamino Diketone with Lewis Acid isomer34->strategy34_2

Caption: Strategies for controlling regioselectivity in isoxazole synthesis.

Experimental_Workflow_3_5_Isoxazole cluster_reactants Reactants cluster_conditions Reaction Conditions Alkyne Alkyne Mix Mix Alkyne and Oxime in Solvent Alkyne->Mix Oxime Oxime Oxime->Mix Solvent MeOH/H2O (5:1) Solvent->Mix Oxidant PIFA Add_Oxidant Add Oxidant (in portions) Oxidant->Add_Oxidant Mix->Add_Oxidant Stir Stir at RT (7 hours) Add_Oxidant->Stir Workup Workup (Dilute, Filter) Stir->Workup Purify Purification (Chromatography) Workup->Purify Product 3,5-Disubstituted Isoxazole Purify->Product

Caption: Workflow for 3,5-disubstituted isoxazole synthesis.

References

Technical Support Center: Purifying 3-(2-Chloro-6-fluorophenyl)-5-methylisoxazole-4-carbonitrile

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on the removal of impurities from 3-(2-Chloro-6-fluorophenyl)-5-methylisoxazole-4-carbonitrile.

Frequently Asked Questions (FAQs)

Q1: What are the likely impurities in a crude sample of this compound?

A1: Potential impurities largely depend on the synthetic route employed. Common impurities may include:

  • Unreacted Starting Materials: Such as 2-chloro-6-fluorobenzaldehyde, hydroxylamine, and reagents used for the construction of the isoxazole ring and introduction of the nitrile group.

  • Side Products: Isomeric byproducts or products from competing reaction pathways.

  • Reagents and Catalysts: Residual acids, bases, or catalysts used in the synthesis.

  • Solvents: Residual solvents from the reaction or initial work-up.

Q2: How can I assess the purity of my this compound sample?

A2: The purity of your sample can be assessed using several analytical techniques:

  • High-Performance Liquid Chromatography (HPLC): A versatile and common method for determining purity and quantifying impurities.

  • Gas Chromatography (GC): Suitable if the compound and its impurities are volatile and thermally stable.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Can identify and quantify impurities if their signals do not overlap with the product signals.

  • Mass Spectrometry (MS): Can help in identifying the mass of the impurities, providing clues to their structure.

  • Thin Layer Chromatography (TLC): A quick and simple method to qualitatively assess the number of components in your sample.

Q3: What are the most common methods for purifying this compound?

A3: The two most common and effective purification techniques for this type of organic compound are:

  • Recrystallization: A technique for purifying solid compounds based on differences in solubility.

  • Column Chromatography: A method to separate compounds based on their differential adsorption to a stationary phase.

Troubleshooting Guides

Recrystallization

Q1: My compound is not dissolving in the hot recrystallization solvent. What should I do?

A1: If your compound fails to dissolve, consider the following:

  • Insufficient Solvent: You may not have added enough solvent. Add small portions of hot solvent until the compound dissolves.

  • Incorrect Solvent Choice: The chosen solvent may not be suitable. A good recrystallization solvent should dissolve the compound when hot but not when cold. You may need to perform a solvent screen to find a more appropriate one. Common solvents to try for isoxazole derivatives include ethanol, isopropanol, ethyl acetate, and toluene, or mixtures such as hexane/ethyl acetate.

Q2: My compound "oils out" instead of forming crystals upon cooling. How can I fix this?

A2: "Oiling out" occurs when the compound separates from the solution as a liquid rather than a solid. To address this:

  • Reheat and Add More Solvent: Reheat the solution until the oil redissolves. Add a small amount of additional solvent to decrease the saturation level.

  • Slower Cooling: Allow the solution to cool more slowly. You can do this by insulating the flask.

  • Solvent System Modification: If the problem persists, consider using a different solvent or a solvent mixture.

Q3: No crystals are forming even after the solution has cooled to room temperature. What is the issue?

A3: This is a common issue that can often be resolved by inducing crystallization:

  • Scratching: Gently scratch the inside of the flask at the surface of the solution with a glass rod. This creates a rough surface that can initiate crystal growth.

  • Seeding: Add a tiny crystal of the pure compound (a "seed crystal") to the solution.

  • Further Cooling: Place the flask in an ice bath to further decrease the solubility of your compound.

  • Reduce Solvent Volume: You may have used too much solvent. Evaporate some of the solvent and allow the solution to cool again.

Column Chromatography

Q1: I am not getting good separation of my compound from an impurity on the TLC plate. What should I do?

A1: Poor separation on TLC indicates that the chosen solvent system (eluent) is not optimal.

  • Adjust Solvent Polarity: If the spots are too high on the plate (high Rf), your eluent is too polar. Decrease the proportion of the more polar solvent. If the spots are too low (low Rf), your eluent is not polar enough. Increase the proportion of the more polar solvent.

  • Try Different Solvents: If adjusting the polarity of your current system doesn't work, try a different solvent combination. For example, if you are using hexane/ethyl acetate, you could try dichloromethane/methanol.

Q2: My compound is eluting too quickly (with the solvent front) or not moving from the baseline. How do I adjust this?

A2: This is also an issue with the eluent polarity.

  • Eluting Too Quickly: Your eluent is too polar. Use a less polar solvent system.

  • Sticking to the Baseline: Your eluent is not polar enough. Use a more polar solvent system.

Q3: The bands on my column are running unevenly. What is causing this?

A3: Uneven bands are typically a result of improper column packing or sample loading.

  • Column Packing: Ensure the silica gel is packed uniformly without any air bubbles or cracks.

  • Sample Loading: The initial band of your compound should be as narrow and concentrated as possible. Dissolve your crude product in a minimal amount of solvent and load it carefully onto the top of the silica gel.

Data Presentation

Summarize your purification results in tables to easily compare the effectiveness of different methods.

Table 1: Recrystallization Solvent Screening

Solvent/Solvent System Solubility (Cold) Solubility (Hot) Crystal Formation Purity (%) Yield (%)
e.g., Ethanol
e.g., Hexane/Ethyl Acetate (9:1)
User Data 1

| User Data 2 | | | | | |

Table 2: Column Chromatography Condition Optimization

Stationary Phase Eluent System Purity (%) Yield (%)
e.g., Silica Gel e.g., Hexane/Ethyl Acetate (8:2)
e.g., Silica Gel e.g., Dichloromethane/Methanol (9.5:0.5)
User Data 1

| User Data 2 | | | |

Experimental Protocols

Protocol 1: Recrystallization
  • Solvent Selection: In a small test tube, add a small amount of your crude product and a few drops of a chosen solvent. Observe the solubility at room temperature. Heat the test tube and observe the solubility. A good solvent will dissolve the compound when hot but not when cold.

  • Dissolution: Place the crude this compound in an Erlenmeyer flask. Add the chosen solvent dropwise while heating and stirring until the compound just dissolves.

  • Hot Filtration (if necessary): If there are insoluble impurities, quickly filter the hot solution through a pre-warmed funnel.

  • Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. Then, place the flask in an ice bath to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration, washing them with a small amount of cold solvent.

  • Drying: Dry the purified crystals under vacuum.

Protocol 2: Column Chromatography
  • Eluent Selection: Using TLC, find a solvent system that gives your product an Rf value of approximately 0.3 and separates it well from impurities.

  • Column Packing: Pack a glass column with silica gel as a slurry in the chosen eluent.

  • Sample Loading: Dissolve the crude product in a minimal amount of a volatile solvent, adsorb it onto a small amount of silica gel, and evaporate the solvent. Carefully add this dry powder to the top of the packed column.

  • Elution: Add the eluent to the column and collect fractions.

  • Analysis: Analyze the collected fractions by TLC to identify which ones contain the pure product.

  • Solvent Evaporation: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified compound.

Visualizations

TroubleshootingWorkflow start Crude Product purity_check Assess Purity (TLC/HPLC) start->purity_check is_pure Is Purity > 99%? purity_check->is_pure end Pure Product is_pure->end Yes purification Choose Purification Method is_pure->purification No re_xtal Recrystallization purification->re_xtal Solid col_chrom Column Chromatography purification->col_chrom Oil or Poorly Crystalline re_xtal_issue Recrystallization Issue? re_xtal->re_xtal_issue col_chrom_issue Chromatography Issue? col_chrom->col_chrom_issue re_xtal_issue->purity_check No troubleshoot_re_xtal Troubleshoot Recrystallization (e.g., change solvent, slow cooling) re_xtal_issue->troubleshoot_re_xtal Yes col_chrom_issue->purity_check No troubleshoot_col_chrom Troubleshoot Chromatography (e.g., adjust eluent, repack column) col_chrom_issue->troubleshoot_col_chrom Yes troubleshoot_re_xtal->re_xtal troubleshoot_col_chrom->col_chrom

Caption: Troubleshooting workflow for the purification of this compound.

PurificationWorkflow cluster_recrystallization Recrystallization cluster_chromatography Column Chromatography r1 Dissolve in Min. Hot Solvent r2 Cool Slowly to Crystallize r1->r2 r3 Filter and Wash Crystals r2->r3 r4 Dry Purified Product r3->r4 end_product Pure Product r4->end_product c1 Select Eluent via TLC c2 Pack Column & Load Sample c1->c2 c3 Elute and Collect Fractions c2->c3 c4 Combine Pure Fractions & Evaporate c3->c4 c4->end_product start Crude Product cluster_recrystallization cluster_recrystallization start->cluster_recrystallization cluster_chromatography cluster_chromatography start->cluster_chromatography

Caption: General experimental workflows for purification by recrystallization and column chromatography.

Validation & Comparative

Comparative Analysis of 3-(2-Chloro-6-fluorophenyl)-5-methylisoxazole-4-carbonitrile: A Spectroscopic Data Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the expected Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) data for 3-(2-Chloro-6-fluorophenyl)-5-methylisoxazole-4-carbonitrile . Due to the limited availability of public experimental data for this specific compound, this guide leverages spectral data from close structural analogs to provide a robust predictive analysis. This approach allows for a foundational understanding of its expected spectroscopic properties, crucial for its identification, characterization, and quality control in research and drug development settings.

Compound Profiles

For a comprehensive comparison, we will analyze the target compound alongside a structurally related analog for which experimental data is available: 5-amino-3-phenylisoxazole-4-carbonitrile . The key difference lies in the substitution at the 3- and 5-positions of the isoxazole ring, providing a basis for understanding the influence of these substituents on the spectral output.

FeatureThis compound (Target)5-amino-3-phenylisoxazole-4-carbonitrile (Alternative)
Chemical Structure
CAS Number 175204-41-8Not readily available
Molecular Formula C₁₁H₆ClFN₂OC₁₀H₇N₃O
Molecular Weight 236.63 g/mol 185.18 g/mol

Predicted and Experimental Spectroscopic Data

The following tables summarize the predicted NMR and MS data for the target compound based on the experimental data of the alternative compound and general principles of spectroscopy.

¹H NMR Data
Compound Chemical Shift (δ ppm) Multiplicity Integration Assignment
This compound (Predicted)~7.2 - 7.6Multiplet3HAromatic protons (phenyl ring)
~2.5Singlet3HMethyl protons (-CH₃)
5-amino-3-phenylisoxazole-4-carbonitrile (Experimental)[1]8.224Singlet2HAmino protons (-NH₂)
7.884Doublet2HAromatic protons (ortho)
7.124Doublet2HAromatic protons (meta, para)

Note: The predicted chemical shifts for the target compound's aromatic protons are in a region typical for substituted benzene rings. The methyl group is expected to appear as a singlet.

¹³C NMR Data
Compound Chemical Shift (δ ppm) Assignment
This compound (Predicted)~160-170C=N (isoxazole)
~155-165 (¹JCF ≈ 250 Hz)C-F (phenyl)
~130-140C-Cl (phenyl)
~115-135Other aromatic carbons
~115C≡N (nitrile)
~100-110C4 (isoxazole)
~10-15-CH₃
5-amino-3-phenylisoxazole-4-carbonitrile (Experimental)[1]166.98C5-NH₂
162.18C3-Ph
132.35Aromatic C-H
125.66Aromatic C-H
119.08Aromatic C-ipso
116.78C≡N
113.36Aromatic C-H
76.07C4

Note: The presence of the electron-withdrawing chloro and fluoro groups in the target compound is expected to significantly influence the chemical shifts of the phenyl ring carbons. The carbon attached to fluorine will exhibit a large coupling constant (¹JCF).

Mass Spectrometry Data
Compound Ionization Mode [M+H]⁺ (m/z) Key Fragments (m/z)
This compound (Predicted)ESI+237.02Fragments corresponding to the loss of CN, Cl, F, and cleavage of the isoxazole ring.
5-amino-3-phenylisoxazole-4-carbonitrile (Experimental)[1]ESI+186.07Not explicitly detailed in the source.

Note: The mass spectrum of the target compound is expected to show a characteristic isotopic pattern for the presence of one chlorine atom (M and M+2 peaks in an approximate 3:1 ratio).

Experimental Protocols

The following are standard protocols for acquiring NMR and mass spectrometry data for small organic molecules.

NMR Spectroscopy

Sample Preparation:

  • Weigh 5-10 mg of the sample.

  • Dissolve the sample in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆).

  • Transfer the solution to a 5 mm NMR tube.

¹H NMR Acquisition:

  • Spectrometer: 400 MHz or higher field instrument.

  • Pulse Program: Standard single-pulse sequence.

  • Number of Scans: 16-64, depending on sample concentration.

  • Relaxation Delay: 1-5 seconds.

  • Spectral Width: 0-12 ppm.

  • Reference: Tetramethylsilane (TMS) at 0.00 ppm.

¹³C NMR Acquisition:

  • Spectrometer: 100 MHz or corresponding frequency for the ¹H field.

  • Pulse Program: Proton-decoupled pulse sequence (e.g., zgpg30).

  • Number of Scans: 1024 or more, due to the low natural abundance of ¹³C.

  • Relaxation Delay: 2-5 seconds.

  • Spectral Width: 0-220 ppm.

  • Reference: Solvent peak (e.g., CDCl₃ at 77.16 ppm).

Mass Spectrometry

Sample Preparation:

  • Prepare a stock solution of the sample at approximately 1 mg/mL in a suitable solvent (e.g., methanol, acetonitrile).

  • Dilute the stock solution to a final concentration of 1-10 µg/mL in the mobile phase.

LC-MS (Electrospray Ionization - ESI):

  • Mass Spectrometer: A high-resolution mass spectrometer (e.g., Q-TOF, Orbitrap).

  • Ionization Mode: Positive (ESI+) or negative (ESI-) ion mode.

  • Mass Range: m/z 50-500.

  • Capillary Voltage: 3-4 kV.

  • Source Temperature: 100-150 °C.

  • Liquid Chromatography: A C18 column with a gradient elution of water and acetonitrile (both with 0.1% formic acid for ESI+ or 0.1% ammonium hydroxide for ESI-) is typically used.

Experimental and Analytical Workflow

The following diagram illustrates a typical workflow for the spectroscopic analysis of a novel chemical entity like this compound.

G cluster_synthesis Synthesis & Purification cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation synthesis Synthesis of Target Compound purification Purification (e.g., Chromatography) synthesis->purification nmr NMR Spectroscopy (¹H, ¹³C) purification->nmr Characterization ms Mass Spectrometry (e.g., LC-MS) purification->ms Molecular Weight Confirmation structure_elucidation Structure Elucidation nmr->structure_elucidation purity_assessment Purity Assessment nmr->purity_assessment ms->structure_elucidation final_report Final Characterization Report structure_elucidation->final_report purity_assessment->final_report

Caption: Workflow for the synthesis and spectroscopic characterization of a chemical compound.

This guide provides a framework for the analysis of this compound. While direct experimental data remains elusive, the comparative approach using structural analogs offers valuable insights into its expected spectroscopic behavior, aiding researchers in its identification and further investigation.

References

A Comparative Guide to Purity Analysis of 3-(2-Chloro-6-fluorophenyl)-5-methylisoxazole-4-carbonitrile

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The accurate determination of purity for active pharmaceutical ingredients (APIs) and their intermediates is a critical aspect of drug development and quality control. This guide provides a comparative analysis of High-Performance Liquid Chromatography (HPLC) for determining the purity of 3-(2-Chloro-6-fluorophenyl)-5-methylisoxazole-4-carbonitrile. It also explores alternative analytical techniques, offering insights into their respective advantages and limitations.

High-Performance Liquid Chromatography (HPLC) Analysis

HPLC is a cornerstone technique for the purity assessment of pharmaceutical compounds due to its high resolution, sensitivity, and quantitative accuracy. A reverse-phase HPLC method is generally suitable for the analysis of isoxazole derivatives.

Experimental Protocol: Reverse-Phase HPLC

This protocol is adapted from established methods for similar isoxazole compounds and is designed for the detection and quantification of this compound and its potential process-related impurities.

  • Objective: To separate and quantify the main component from potential impurities.

  • Instrumentation: A standard HPLC system equipped with a UV detector.

  • Column: C18, 4.6 mm x 250 mm, 5 µm particle size.

  • Mobile Phase: A gradient of Acetonitrile and Water (with 0.1% Formic Acid).

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 254 nm.

  • Injection Volume: 10 µL.

  • Column Temperature: 30°C.

  • Sample Preparation: Dissolve a precisely weighed amount of the sample in the mobile phase to a final concentration of 1 mg/mL.

Data Presentation: HPLC Purity Analysis

The following table summarizes hypothetical data from an HPLC analysis of two different batches of this compound.

Compound Retention Time (min) Batch A Peak Area (%) Batch B Peak Area (%)
Impurity 1 (Starting Material)3.50.150.25
This compound 8.2 99.75 99.50
Impurity 2 (By-product)10.10.100.20
Impurity 3 (Degradant)12.4Not Detected0.05
Total Purity 99.75% 99.50%

Comparison with Alternative Analytical Techniques

While HPLC is the gold standard for quantitative purity analysis, other techniques can provide valuable, often complementary, information.

Technique Principle Advantages Limitations Typical Application
Thin-Layer Chromatography (TLC) Separation based on differential partitioning between a stationary phase and a mobile phase.Simple, rapid, and inexpensive. Good for reaction monitoring.Primarily qualitative or semi-quantitative. Lower resolution than HPLC.Rapid purity check and reaction completion monitoring.
Nuclear Magnetic Resonance (NMR) Spectroscopy Nuclei in a magnetic field absorb and re-emit electromagnetic radiation at specific frequencies.Provides detailed structural information. Can be quantitative (qNMR).Lower sensitivity than HPLC. Requires highly pure solvents.Structural confirmation and identification of impurities.
Mass Spectrometry (MS) Measures the mass-to-charge ratio of ions.Highly sensitive and specific. Provides molecular weight information.Can be difficult to quantify without appropriate standards.Identification of unknown impurities and degradation products.
Fourier-Transform Infrared (FT-IR) Spectroscopy Measures the absorption of infrared radiation by the sample.Provides information about functional groups. Fast and non-destructive.Not suitable for quantifying impurities. Limited use for complex mixtures.Confirmation of functional groups and primary identification.

Experimental Workflow for HPLC Purity Analysis

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing A Weigh Sample B Dissolve in Mobile Phase A->B C Filter Solution B->C D Inject Sample C->D E Chromatographic Separation D->E F UV Detection E->F G Integrate Peaks F->G H Calculate Peak Areas G->H I Determine Purity H->I

Caption: Workflow for HPLC Purity Determination.

Logical Diagram for Analytical Method Selection

Method_Selection Start Define Analytical Need Quant Quantitative Purity? Start->Quant Qual Qualitative Assessment? Quant->Qual No HPLC Use HPLC Quant->HPLC Yes Struct Structural Info Needed? Qual->Struct No TLC Use TLC Qual->TLC Yes Func Functional Groups? Struct->Func No NMR_MS Use NMR / MS Struct->NMR_MS Yes FTIR Use FT-IR Func->FTIR Yes

Caption: Decision Tree for Analytical Method Selection.

"X-ray crystallography of 3-(2-Chloro-6-fluorophenyl)-5-methylisoxazole-4-carbonitrile"

Author: BenchChem Technical Support Team. Date: December 2025

Crystallographic Analysis of Isoxazole Derivatives: A Comparative Guide

Absence of Crystallographic Data for 3-(2-Chloro-6-fluorophenyl)-5-methylisoxazole-4-carbonitrile

An extensive search of publicly available scientific literature and crystallographic databases, including the Cambridge Crystallographic Data Centre (CCDC), reveals no published single-crystal X-ray diffraction data for the target compound, this compound. While information regarding the synthesis of related compounds, such as the corresponding carboxylic acid and carbonyl chloride, is available, the specific crystal structure of the carbonitrile derivative has not been determined or reported.[1][2][3]

This guide, therefore, presents a comparative analysis of a structurally related isoxazole derivative for which crystallographic data is available: 5-(3-Dimethylamino-p-tolylsulfonyl)-propyl-3-(4-fluorophenyl)-isoxazole . This comparison will serve as a reference to illustrate the type of structural insights that can be obtained from X-ray crystallography and to provide a framework for the analysis of this compound, should its crystal structure become available in the future.

Comparative Crystallographic Data

The following table summarizes the key crystallographic parameters for the reference compound, providing a snapshot of its solid-state structure.

Parameter5-(3-Dimethylamino-p-tolylsulfonyl)-propyl-3-(4-fluorophenyl)-isoxazole[4]
Chemical Formula C₂₁H₂₃FN₂O₃S
Molecular Weight 418.48 g/mol
Crystal System Triclinic
Space Group P-1
Unit Cell Dimensions
a (Å)5.9350(6)
b (Å)10.1850(14)
c (Å)14.8270(2)
α (°)104.938(4)
β (°)97.960(8)
γ (°)90.933(6)
Volume (ų)850.1(2)
Z 2
Density (calculated) (Mg/m³)1.635
Absorption Coefficient (mm⁻¹)0.231
Final R indices [I > 2σ(I)] R1 = 0.0433, wR2 = 0.1158

Experimental Protocol: Single-Crystal X-ray Diffraction

The determination of a crystal structure through X-ray diffraction follows a standardized workflow. The detailed experimental protocol for the reference compound provides a representative example of the methodology.

1. Crystallization: Suitable single crystals of the compound are grown, often through slow evaporation of a solvent. For the reference compound, the crystallization method is not explicitly detailed but would have involved dissolving the synthesized compound in an appropriate solvent system and allowing for slow crystal formation.

2. Data Collection: A single crystal of suitable size and quality is mounted on a diffractometer. X-rays are directed at the crystal, and the diffraction pattern is recorded as the crystal is rotated. For the reference compound, data was collected on a Bruker SMART APEX II CCD area-detector diffractometer using Mo Kα radiation (λ = 0.71073 Å) at a temperature of 293(2) K.

3. Structure Solution and Refinement: The collected diffraction data is processed to determine the unit cell dimensions and space group. The structure is then solved using direct methods and refined using full-matrix least-squares on F². For the reference compound, the structure was solved using SHELXS97 and refined using SHELXL97. All non-hydrogen atoms were refined anisotropically, and hydrogen atoms were placed in geometrically calculated positions.

Visualizing the Experimental Workflow

The following diagram illustrates the general workflow for single-crystal X-ray crystallography.

experimental_workflow cluster_synthesis Compound Preparation cluster_crystal Crystallization cluster_xray X-ray Diffraction cluster_analysis Structure Determination Synthesis Synthesis of Compound Purification Purification Synthesis->Purification Crystallization Crystal Growth Purification->Crystallization Data_Collection Data Collection Crystallization->Data_Collection Structure_Solution Structure Solution Data_Collection->Structure_Solution Structure_Refinement Structure Refinement Structure_Solution->Structure_Refinement Data_Analysis Data Analysis & Visualization Structure_Refinement->Data_Analysis

Caption: General workflow for single-crystal X-ray crystallography.

Structural Insights from the Reference Compound

The crystal structure of 5-(3-Dimethylamino-p-tolylsulfonyl)-propyl-3-(4-fluorophenyl)-isoxazole reveals several key features:

  • The isoxazole ring is essentially planar.[4]

  • The dihedral angle between the isoxazole ring and the 4-fluorophenyl ring is 10.79(1)°.[4]

  • The molecular packing is stabilized by intermolecular C-H···O hydrogen bonds.[4]

This type of information is crucial for understanding the three-dimensional conformation of a molecule, which in turn influences its physical properties and biological activity. For drug development professionals, such data can inform structure-activity relationship (SAR) studies and guide the design of new molecules with improved efficacy.

Logical Comparison Framework

When crystallographic data for this compound becomes available, a logical comparison with other isoxazole derivatives would involve the following steps, as illustrated in the diagram below.

comparison_framework cluster_params Comparison Parameters cluster_insights Derived Insights Target Target Compound 3-(2-Chloro-6-fluorophenyl)-5- methylisoxazole-4-carbonitrile Unit_Cell Unit Cell Parameters Target->Unit_Cell Bond_Lengths Bond Lengths & Angles Target->Bond_Lengths Torsion_Angles Torsion Angles Target->Torsion_Angles Intermolecular_Interactions Intermolecular Interactions Target->Intermolecular_Interactions Alternative1 Alternative 1 (e.g., Reference Compound) Alternative1->Unit_Cell Alternative1->Bond_Lengths Alternative1->Torsion_Angles Alternative1->Intermolecular_Interactions Alternative2 Alternative 2 (Other Isoxazole Derivative) Alternative2->Unit_Cell Alternative2->Bond_Lengths Alternative2->Torsion_Angles Alternative2->Intermolecular_Interactions SAR Structure-Activity Relationships Unit_Cell->SAR Polymorphism Polymorphism Prediction Unit_Cell->Polymorphism Material_Properties Solid-State Properties Unit_Cell->Material_Properties Bond_Lengths->SAR Torsion_Angles->SAR Intermolecular_Interactions->SAR Intermolecular_Interactions->Polymorphism Intermolecular_Interactions->Material_Properties

Caption: Framework for comparative crystallographic analysis.

References

A Comparative Analysis of 3-(2-Chloro-6-fluorophenyl)-5-methylisoxazole-4-carbonitrile and its Analogs in Anticancer Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The isoxazole scaffold is a cornerstone in medicinal chemistry, with its derivatives exhibiting a wide spectrum of pharmacological activities, including anticancer, anti-inflammatory, and antimicrobial effects. This guide provides a comparative study of 3-(2-chloro-6-fluorophenyl)-5-methylisoxazole-4-carbonitrile and its structurally similar analogs, focusing on their performance as potential anticancer agents. By presenting key experimental data and methodologies, this document aims to facilitate a deeper understanding of the structure-activity relationships (SAR) within this promising class of compounds.

Performance Comparison of Isoxazole Derivatives

The biological activity of isoxazole derivatives is significantly influenced by the nature and position of substituents on the core scaffold. The following tables summarize the in vitro anticancer activity of a series of 3-(substituted phenyl)-5-methylisoxazole-4-carboxamide derivatives, providing a valuable framework for comparison with the target carbonitrile compound.

Table 1: In Vitro Anticancer Activity of 3-(2-Chloro-6-fluorophenyl)-5-methylisoxazole-4-carboxamide Analogs against Hep3B Human Liver Cancer Cells

Compound ID3-Phenyl Ring Substitution4-Position Amide SubstitutionIC50 (µM)
1 2-Chloro-6-fluoroN-(4-(tert-butyl)phenyl)2.77 µg/mL
2 2-ChloroN-(2,5-dimethoxyphenyl)23 µg/mL
3 2-ChloroN-(4-fluorophenyl)7.66 µg/mL

Data sourced from a study on thiophene carboxamide derivatives as CA-4 biomimetics[1].

Table 2: General Anticancer Potential of Phenyl-isoxazole-carboxamide Derivatives

Compound SeriesCancer Cell LineGeneral Activity
Phenyl-isoxazole-carboxamidesMCF-7 (Breast Cancer)Strong anticancer potential with IC50 values ranging from 4.56 to 50.43 µM.
Phenyl-isoxazole-carboxamidesHek293t (Normal Cells)Very weak to negligible toxicity (IC50 > 112 µM).

These findings highlight the selective cytotoxicity of this class of compounds towards cancer cells[2].

Structure-Activity Relationship (SAR) Insights

The data presented suggests several key SAR trends for this class of isoxazole derivatives:

  • Substitution on the 3-Phenyl Ring: The presence of halogens, such as chlorine and fluorine, on the phenyl ring at the 3-position of the isoxazole core appears to be crucial for potent anticancer activity. The 2-chloro-6-fluoro substitution pattern in compound 1 is associated with significantly higher potency compared to a single 2-chloro substitution.

  • The Isoxazole Core: The isoxazole ring itself is considered a key pharmacophore contributing to the antiproliferative activities of these compounds[3].

Experimental Protocols

To ensure reproducibility and facilitate further research, detailed methodologies for key experiments are provided below.

Synthesis of 3-(2-Chloro-6-fluorophenyl)-5-methylisoxazole-4-carbonyl Chloride

A common precursor for the synthesis of 4-carboxamide and other 4-substituted derivatives is the corresponding carbonyl chloride. A general synthetic route involves the following steps:

  • Oximation: Reaction of a suitable starting material, such as 2-chloro-6-fluorobenzaldehyde, to form an oxime.

  • Chlorination: Conversion of the oxime to a hydroxamoyl chloride.

  • Cyclization: Reaction with a β-ketoester to form the isoxazole ring.

  • Hydrolysis: Saponification of the ester group to yield the carboxylic acid.

  • Acyl Chlorination: Treatment of the carboxylic acid with a chlorinating agent (e.g., thionyl chloride or oxalyl chloride) to produce the final carbonyl chloride.

A visual representation of a typical synthesis workflow is provided below.

Start 2-Chloro-6-fluorobenzaldehyde Oxime Oxime Formation Start->Oxime Hydroxamoyl_Chloride Chlorination Oxime->Hydroxamoyl_Chloride Cyclization Cyclization with β-ketoester Hydroxamoyl_Chloride->Cyclization Isoxazole_Ester 3-(2-Chloro-6-fluorophenyl)-5- methylisoxazole-4-carboxylate Cyclization->Isoxazole_Ester Hydrolysis Hydrolysis Isoxazole_Ester->Hydrolysis Carboxylic_Acid 3-(2-Chloro-6-fluorophenyl)-5- methylisoxazole-4-carboxylic acid Hydrolysis->Carboxylic_Acid Acyl_Chlorination Acyl Chlorination Carboxylic_Acid->Acyl_Chlorination Final_Product 3-(2-Chloro-6-fluorophenyl)-5- methylisoxazole-4-carbonyl chloride Acyl_Chlorination->Final_Product

Caption: General synthesis workflow for the key intermediate.

In Vitro Cytotoxicity Assay (MTT Assay)

The antiproliferative activity of the synthesized compounds is commonly evaluated using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

  • Cell Seeding: Cancer cells (e.g., Hep3B, MCF-7) are seeded in 96-well plates at a specific density and allowed to adhere overnight.

  • Compound Treatment: The cells are then treated with various concentrations of the test compounds and a vehicle control (e.g., DMSO).

  • Incubation: The plates are incubated for a specified period (e.g., 48 or 72 hours) at 37°C in a humidified atmosphere with 5% CO2.

  • MTT Addition: After the incubation period, MTT solution is added to each well, and the plates are incubated for an additional few hours. During this time, viable cells with active mitochondrial dehydrogenases convert the yellow MTT to purple formazan crystals.

  • Formazan Solubilization: The medium is removed, and a solubilizing agent (e.g., DMSO or isopropanol) is added to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance of the resulting purple solution is measured using a microplate reader at a specific wavelength (e.g., 570 nm).

  • Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control cells. The IC50 value, the concentration of the compound that inhibits cell growth by 50%, is then determined from the dose-response curves.

Start Seed Cancer Cells in 96-well plate Treatment Treat with Test Compounds Start->Treatment Incubation Incubate for 48-72 hours Treatment->Incubation MTT_Addition Add MTT Reagent Incubation->MTT_Addition Formazan_Formation Incubate for Formazan Crystal Formation MTT_Addition->Formazan_Formation Solubilization Solubilize Formazan Crystals Formazan_Formation->Solubilization Absorbance Measure Absorbance Solubilization->Absorbance Analysis Calculate IC50 Values Absorbance->Analysis

Caption: Workflow for the in vitro MTT cytotoxicity assay.

Signaling Pathways and Mechanisms of Action

Isoxazole derivatives have been reported to exert their anticancer effects through various mechanisms, including the inhibition of key signaling pathways involved in cell proliferation, survival, and angiogenesis. One of the proposed mechanisms for isoxazole-carboxamide derivatives is the inhibition of tubulin polymerization, similar to the action of combretastatin A-4 (CA-4).

cluster_0 Cell Isoxazole Isoxazole Derivative Tubulin Tubulin Isoxazole->Tubulin Inhibits Polymerization Microtubules Microtubules Tubulin->Microtubules Polymerization Mitotic_Spindle Mitotic Spindle Formation Microtubules->Mitotic_Spindle Cell_Cycle_Arrest Cell Cycle Arrest (G2/M Phase) Mitotic_Spindle->Cell_Cycle_Arrest Disruption leads to Apoptosis Apoptosis Cell_Cycle_Arrest->Apoptosis

Caption: Proposed mechanism of action via tubulin polymerization inhibition.

Conclusion

The 3-(2-chloro-6-fluorophenyl)-5-methylisoxazole scaffold represents a highly promising core for the development of novel anticancer agents. The available data on its 4-carboxamide analogs demonstrates potent and selective activity against cancer cell lines. Further investigation into the synthesis and biological evaluation of the 4-carbonitrile derivative is warranted to fully elucidate the structure-activity landscape of this compound class. The experimental protocols and mechanistic insights provided in this guide offer a solid foundation for future research and development efforts in this area.

References

Unveiling the Biological Potential: A Comparative Analysis of 3-(2-Chloro-6-fluorophenyl)-5-methylisoxazole-4-carbonitrile and Its Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the nuanced differences in the biological activity of structurally related compounds is paramount in the quest for novel therapeutics. This guide provides a comparative overview of the potential biological activity of 3-(2-Chloro-6-fluorophenyl)-5-methylisoxazole-4-carbonitrile, juxtaposed with its structural analogs. While direct experimental data for the title compound remains limited in publicly accessible literature, a comprehensive analysis of its analogs provides valuable insights into its potential efficacy, particularly in the realm of anticancer research.

The isoxazole scaffold is a well-established pharmacophore, with numerous derivatives demonstrating a wide spectrum of biological activities, including anticancer, anti-inflammatory, and antimicrobial effects. The biological activity of these compounds is significantly influenced by the nature and position of substituents on the core isoxazole ring and its appended phenyl group. This guide will synthesize available data on analogous compounds to forecast the potential activity profile of this compound.

Comparative Analysis of Anticancer Activity

The primary focus of research on isoxazole derivatives has been their potential as anticancer agents. Studies on various analogs of this compound reveal that substitutions on the phenyl ring and modifications of the functional group at the C4 position of the isoxazole ring play a critical role in their cytotoxic and antiproliferative activities.

Influence of Phenyl Ring Substituents
Role of the C4-Substituent

The carbonitrile (-CN) group at the C4 position of the isoxazole ring is a key feature of the title compound. However, much of the available research has focused on analogs bearing a carboxamide (-CONH2) or carboxylic acid (-COOH) moiety at this position. Comparative data from various studies on isoxazole-4-carboxamides and related compounds are presented below to infer the potential activity of the carbonitrile analog.

Table 1: Comparative in vitro Anticancer Activity of Isoxazole Analogs

Compound/Analog ClassCancer Cell LineIC50 (µM)Reference CompoundIC50 (µM)
Isoxazole-Carboxamide Derivatives
N-(4-Chloro-2,5-dimethoxyphenyl)-5-methyl-3-phenylisoxazole-4-carboxamideMelanomaModerate to PotentDoxorubicin-
Isoxazole-carboxamide derivative 2d HeLa (Cervical)15.48 µg/mL--
Isoxazole-carboxamide derivative 2e Hep3B (Liver)~23 µg/mL--
5-Amino-3-phenylisoxazole-4-carbonitrile Derivatives
Analogs with electron-withdrawing groupsVariousReported excellent activity--

Note: Direct quantitative comparison is challenging due to variations in experimental conditions across different studies. The data presented is for illustrative purposes to highlight general trends.

The available data suggests that isoxazole-carboxamide derivatives exhibit significant antiproliferative activities against a range of cancer cell lines.[1] For instance, certain derivatives have shown potent activity against melanoma, while others have demonstrated efficacy against cervical and liver cancer cells.[1][2] The structure-activity relationship (SAR) studies often indicate that the nature of the substituent on the phenyl ring of the carboxamide moiety significantly influences the cytotoxic potency.[3]

Experimental Protocols

To ensure the reproducibility and accurate interpretation of the presented data, detailed methodologies for the key experiments are provided below.

MTT Assay for Cytotoxicity

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a widely used colorimetric method to assess cell viability and proliferation.

Protocol:

  • Cell Seeding: Cancer cells are seeded in 96-well plates at a specific density (e.g., 5 x 10³ cells/well) and allowed to adhere overnight in a humidified incubator at 37°C with 5% CO₂.

  • Compound Treatment: The following day, the cells are treated with various concentrations of the test compounds (e.g., 0.1 to 100 µM) and incubated for a further 48-72 hours.

  • MTT Addition: After the incubation period, the medium is replaced with fresh medium containing MTT solution (e.g., 0.5 mg/mL) and incubated for 3-4 hours.

  • Formazan Solubilization: The medium is then removed, and a solubilizing agent, such as dimethyl sulfoxide (DMSO), is added to dissolve the formazan crystals formed by viable cells.

  • Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader. The percentage of cell viability is calculated relative to untreated control cells.

Potential Signaling Pathways and Mechanisms of Action

The anticancer activity of isoxazole derivatives is often attributed to their ability to modulate key signaling pathways involved in cell proliferation, survival, and apoptosis. While the precise mechanism of action for this compound is unknown, studies on its analogs suggest potential targets.

Some isoxazole derivatives have been shown to inhibit protein kinases, such as Epidermal Growth Factor Receptor (EGFR), which are often overexpressed in cancer cells and play a crucial role in tumor growth and progression.[4] Others have been found to induce apoptosis by modulating the expression of pro- and anti-apoptotic proteins of the Bcl-2 family.[5]

Below are diagrams illustrating a general experimental workflow for evaluating anticancer compounds and a simplified representation of a signaling pathway potentially targeted by isoxazole derivatives.

experimental_workflow cluster_invitro In Vitro Studies cluster_mechanistic Mechanistic Studies cluster_invivo In Vivo Studies cell_culture Cancer Cell Lines compound_treatment Compound Treatment cell_culture->compound_treatment cytotoxicity_assay Cytotoxicity Assay (e.g., MTT) compound_treatment->cytotoxicity_assay ic50_determination IC50 Determination cytotoxicity_assay->ic50_determination apoptosis_assay Apoptosis Assay ic50_determination->apoptosis_assay cell_cycle_analysis Cell Cycle Analysis ic50_determination->cell_cycle_analysis western_blot Western Blot (Protein Expression) ic50_determination->western_blot animal_model Xenograft Model western_blot->animal_model efficacy_study Tumor Growth Inhibition animal_model->efficacy_study

Caption: General workflow for preclinical anticancer drug evaluation.

signaling_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR EGFR Ras Ras EGFR->Ras PI3K PI3K EGFR->PI3K Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation Akt Akt PI3K->Akt Akt->Proliferation isoxazole Isoxazole Analog (Potential Inhibitor) isoxazole->EGFR

Caption: Simplified EGFR signaling pathway and potential inhibition by isoxazole analogs.

Conclusion and Future Directions

While direct experimental evidence for the biological activity of this compound is currently lacking in the public domain, the analysis of its structural analogs provides a strong rationale for its investigation as a potential anticancer agent. The presence of the 2-chloro-6-fluorophenyl moiety is suggestive of enhanced biological activity, a hypothesis that warrants experimental validation.

Future research should focus on the synthesis of this compound and its comprehensive in vitro evaluation against a panel of cancer cell lines. Subsequent mechanistic studies could then elucidate its precise molecular targets and signaling pathways. A direct comparison with its carboxamide and carboxylic acid analogs would provide invaluable data for understanding the structure-activity relationship of the C4 substituent and for the rational design of more potent isoxazole-based anticancer therapeutics.

References

"structure-activity relationship of 3-(2-Chloro-6-fluorophenyl)-5-methylisoxazole-4-carbonitrile derivatives"

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the nuanced relationship between a molecule's structure and its biological activity is paramount. This guide provides a comparative analysis of isoxazole derivatives, with a focus on compounds structurally related to 3-(2-Chloro-6-fluorophenyl)-5-methylisoxazole-4-carbonitrile, in the context of their potential as kinase inhibitors. Due to a lack of publicly available data on the specific carbonitrile derivatives of this scaffold, this guide draws upon published research on analogous isoxazole-containing compounds to illustrate key structure-activity relationship (SAR) principles and experimental methodologies.

Comparative Biological Activity of Related Isoxazole Derivatives

To illustrate the structure-activity relationships, the following table summarizes the in vitro cytotoxic activity of a series of quinoxaline-isoxazole-piperazine conjugates against various cancer cell lines. While not direct derivatives of the target compound, these examples highlight how modifications to the peripheral substituents on a core containing an isoxazole ring can significantly impact biological activity.

Compound IDModificationCancer Cell LineIC50 (µM)[2]
5d R = 4-chlorophenylMCF-7 (Breast)1.8 ± 0.2
HepG-2 (Liver)2.5 ± 0.3
HCT-116 (Colorectal)3.1 ± 0.4
5e R = 4-methoxyphenylMCF-7 (Breast)2.2 ± 0.3
HepG-2 (Liver)3.8 ± 0.5
HCT-116 (Colorectal)4.5 ± 0.6
5f R = 4-fluorophenylMCF-7 (Breast)2.9 ± 0.4
HepG-2 (Liver)4.1 ± 0.5
HCT-116 (Colorectal)5.2 ± 0.7
Erlotinib (Standard) -MCF-7 (Breast)8.5 ± 1.1
HepG-2 (Liver)9.3 ± 1.2
HCT-116 (Colorectal)10.7 ± 1.5

Table 1: In vitro anticancer activity of quinoxaline-isoxazole-piperazine conjugates.

The data suggests that the nature of the substituent on the phenyl ring attached to the piperazine moiety influences the cytotoxic potency. The presence of a chloro group (compound 5d ) resulted in the most potent activity across all three cell lines, surpassing the standard drug erlotinib.[2]

Deciphering Structure-Activity Relationships

The following diagram illustrates a hypothetical structure-activity relationship for isoxazole derivatives based on the analysis of related compounds. This visualization highlights key structural features that could be modulated to optimize biological activity.

SAR cluster_Aryl Aryl Group at C3 cluster_R1 Substituent at C4 cluster_Methyl Methyl Group at C5 Core 3-(Aryl)-5-methylisoxazole-4-(R1) Aryl_sub Substituents (e.g., Cl, F) on the phenyl ring can influence binding affinity and selectivity. Core:f0->Aryl_sub Modulation of electronic and steric properties R1_group The nature of the R1 group (e.g., -CN, -C(=O)NHR) is critical for interaction with the target protein. Core:f0->R1_group Potential for hydrogen bonding or other key interactions Methyl_group The methyl group may contribute to hydrophobic interactions within the binding pocket. Core:f0->Methyl_group Hydrophobic pocket filling experimental_workflow cluster_synthesis Chemical Synthesis cluster_evaluation Biological Evaluation start Starting Materials synthesis Synthesis of 3-(2-Chloro-6-fluorophenyl) -5-methylisoxazole-4-carbonitrile Derivatives start->synthesis purification Purification and Characterization (NMR, MS, HPLC) synthesis->purification kinase_assay In Vitro Kinase Inhibition Assays purification->kinase_assay cell_assay Cell-Based Antiproliferative Assays purification->cell_assay sar_analysis Structure-Activity Relationship (SAR) Analysis kinase_assay->sar_analysis cell_assay->sar_analysis lead_optimization Lead Optimization sar_analysis->lead_optimization signaling_pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Converts PIP2 to PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 AKT AKT PDK1->AKT Activates mTORC1 mTORC1 AKT->mTORC1 Activates Survival Cell Survival AKT->Survival Promotes Proliferation Cell Growth & Proliferation mTORC1->Proliferation Inhibitor Isoxazole Derivative (Potential Inhibitor) Inhibitor->PI3K Inhibition Inhibitor->AKT Inhibition Inhibitor->mTORC1 Inhibition

References

Validating the Biological Target of 3-(2-Chloro-6-fluorophenyl)-5-methylisoxazole-4-carbonitrile: A Comparative Analysis Framework

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive literature review reveals a significant data gap regarding the specific biological target and mechanism of action of 3-(2-Chloro-6-fluorophenyl)-5-methylisoxazole-4-carbonitrile. While this compound is structurally related to intermediates in the synthesis of β-lactam antibiotics, its direct biological activity and molecular targets remain uncharacterized in publicly accessible research.

This guide, therefore, serves as a foundational framework for researchers and drug development professionals. It outlines the necessary experimental approaches to identify and validate the biological target of this compound. In the absence of direct competitors, this document will compare hypothetical experimental outcomes with established methodologies for target validation, providing a roadmap for future investigation.

Hypothetical Target Validation Workflow

The process of identifying and validating a biological target for a novel compound involves a multi-step approach, beginning with broad screening and culminating in specific functional assays.

G cluster_0 Phase 1: Target Identification cluster_1 Phase 2: Target Validation cluster_2 Phase 3: Lead Optimization A Compound Synthesis & QC B High-Throughput Screening (e.g., Phenotypic, Target-based) A->B C Hit Identification B->C D Binding Assays (e.g., SPR, ITC) C->D E Cellular Thermal Shift Assay (CETSA) C->E F Genetic Approaches (e.g., CRISPR, siRNA) C->F G Functional Assays (in vitro & in vivo) D->G E->G F->G H Structure-Activity Relationship (SAR) Studies G->H I ADMET Profiling H->I

Caption: A generalized workflow for novel drug target identification and validation.

Comparative Data Presentation

Without experimental data for the compound , the following tables present a template for how results could be structured and compared against hypothetical alternatives.

Table 1: Comparative Binding Affinity

CompoundTargetMethodKd (nM)
This compoundHypothetical Target XSPRTBD
Alternative 1Hypothetical Target XSPRValue
Alternative 2Hypothetical Target XITCValue

TBD: To Be Determined

Table 2: Comparative Cellular Activity

CompoundCell LineAssayIC50 (µM)
This compoundRelevant Cell LineProliferationTBD
Alternative 1Relevant Cell LineProliferationValue
Alternative 2Relevant Cell LineApoptosisValue

TBD: To Be Determined

Key Experimental Protocols

Detailed methodologies are crucial for reproducible research. The following are standard protocols that would be essential for validating the biological target of this compound.

Surface Plasmon Resonance (SPR) for Binding Kinetics
  • Immobilization: Covalently immobilize the purified putative target protein onto a sensor chip surface.

  • Analyte Injection: Flow a series of concentrations of this compound in a suitable buffer over the sensor surface.

  • Data Acquisition: Monitor the change in the refractive index at the surface, which is proportional to the binding of the compound to the immobilized protein.

  • Analysis: Fit the sensorgram data to a kinetic binding model to determine the association (ka), dissociation (kd), and equilibrium dissociation (Kd) constants.

Cellular Thermal Shift Assay (CETSA) for Target Engagement
  • Cell Treatment: Treat intact cells with this compound or a vehicle control.

  • Heating: Heat the cell lysates at a range of temperatures.

  • Protein Separation: Separate the soluble and aggregated protein fractions by centrifugation.

  • Detection: Analyze the amount of the putative target protein remaining in the soluble fraction by Western blotting or mass spectrometry. A shift in the melting curve indicates target engagement.

Potential Signaling Pathways

Based on the broad activities of other isoxazole derivatives, several signaling pathways could be investigated. The diagram below illustrates a hypothetical scenario where the compound inhibits a key kinase in a cancer-related pathway.

cluster_pathway Hypothetical Kinase Inhibitor Pathway GF Growth Factor Receptor Receptor Tyrosine Kinase GF->Receptor TargetKinase Target Kinase Receptor->TargetKinase Compound 3-(2-Chloro-6-fluorophenyl)-5- methylisoxazole-4-carbonitrile Compound->TargetKinase Downstream Downstream Effector TargetKinase->Downstream Proliferation Cell Proliferation Downstream->Proliferation

Caption: A hypothetical signaling pathway inhibited by the compound.

Comparative Analysis of Flucloxacillin and Its Alternatives in the Context of a Key Synthetic Intermediate

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Initial investigation into the cross-reactivity of 3-(2-Chloro-6-fluorophenyl)-5-methylisoxazole-4-carbonitrile reveals a notable scarcity of direct biological data. This compound is primarily recognized as a crucial intermediate in the synthesis of the semi-synthetic penicillin antibiotic, Flucloxacillin. Consequently, its biological activity and cross-reactivity profile are not extensively documented in publicly available literature. The focus of this guide, therefore, shifts to the parent compound, Flucloxacillin, a narrow-spectrum beta-lactam antibiotic. This guide provides a comparative analysis of Flucloxacillin with other clinically relevant antimicrobial agents, with a particular emphasis on its performance against Staphylococcus aureus. The presence of impurities, such as the carboxylic acid derivative of the titular carbonitrile, and their potential impact on the drug's safety profile will also be considered.

This comparison is intended for researchers, scientists, and drug development professionals, offering objective performance data, detailed experimental protocols, and visualizations of relevant biological pathways and experimental workflows.

Mechanism of Action: Beta-Lactam Antibiotics

Flucloxacillin and its penicillinase-resistant counterparts exert their bactericidal effects by inhibiting the synthesis of the bacterial cell wall. They specifically target and acylate the active site of penicillin-binding proteins (PBPs), which are essential enzymes for the cross-linking of peptidoglycan chains. This disruption of cell wall integrity leads to cell lysis and bacterial death. The isoxazolyl side chain of these penicillins provides steric hindrance, protecting the beta-lactam ring from hydrolysis by staphylococcal penicillinases.

cluster_bacterium Bacterial Cell Beta-Lactam Beta-Lactam PBP Penicillin-Binding Proteins (PBPs) Beta-Lactam->PBP Binds to & Inactivates Peptidoglycan Synthesis Peptidoglycan Synthesis PBP->Peptidoglycan Synthesis Catalyzes Cell Wall Cell Wall Peptidoglycan Synthesis->Cell Wall Builds Cell Lysis Cell Lysis Cell Wall->Cell Lysis Weakened Wall Leads to

Caption: Mechanism of action of beta-lactam antibiotics.

Comparative In Vitro Activity Against Staphylococcus aureus

The following table summarizes the Minimum Inhibitory Concentration (MIC) values for Flucloxacillin and its alternatives against methicillin-susceptible Staphylococcus aureus (MSSA). MIC values are a critical measure of an antibiotic's potency.

AntibioticMIC Range (µg/mL)MIC50 (µg/mL)MIC90 (µg/mL)
Penicillinase-Resistant Penicillins
Flucloxacillin0.12 - 1.00.250.5
Dicloxacillin0.06 - 0.50.120.25
Oxacillin0.12 - 2.00.250.5
Cloxacillin0.12 - 0.50.250.5
Nafcillin0.12 - 0.50.250.5
Cephalosporins
Cephalexin0.5 - 4.01.02.0
Macrolides
Erythromycin0.12 - >1280.25>128

Note: MIC values can vary depending on the specific isolates and testing methodologies used. Data is compiled from various sources and should be used for comparative purposes.

Cross-Reactivity and Hypersensitivity

Cross-reactivity among beta-lactam antibiotics is a significant clinical concern. While historically overestimated, the risk of a cross-reactive allergic reaction is primarily dictated by the similarity of the R1 side chains rather than the shared beta-lactam ring.

Recent studies indicate that the cross-reactivity between penicillins and cephalosporins is much lower than the previously cited 10%, with some studies suggesting it may be as low as 1-3%. For patients with a confirmed IgE-mediated allergy to one penicillin, the risk of reacting to another penicillin with a different side chain is also not absolute.

cluster_penicillins Other Penicillins cluster_cephalosporins Cephalosporins Flucloxacillin Allergy Flucloxacillin Allergy Amoxicillin Amoxicillin Flucloxacillin Allergy->Amoxicillin Lower Potential (Different Side Chain) Dicloxacillin Dicloxacillin Flucloxacillin Allergy->Dicloxacillin High Potential (Similar Side Chain) Penicillin G Penicillin G Flucloxacillin Allergy->Penicillin G Lower Potential (Different Side Chain) Cephalexin Cephalexin Flucloxacillin Allergy->Cephalexin Low Potential Cefazolin Cefazolin Flucloxacillin Allergy->Cefazolin Very Low Potential

Caption: Cross-reactivity potential of Flucloxacillin.

Clinical studies have shown that in patients with an immediate hypersensitivity to flucloxacillin, a minority (around 35%) were cross-sensitized to other penicillins on intradermal testing.[1] In another study, some patients with confirmed flucloxacillin allergy tolerated amoxicillin challenges.[2]

The Role of Impurities

The presence of impurities in active pharmaceutical ingredients (APIs) is a critical quality attribute that can impact both the safety and efficacy of a drug product. In the case of Flucloxacillin, the synthetic intermediate 3-(2-Chloro-6-fluorophenyl)-5-methylisoxazole-4-carboxylic acid (the hydrolyzed form of the nitrile) is a known process-related impurity. While the specific toxicological profile of this impurity is not extensively detailed, impurities in beta-lactam antibiotics are generally a concern as they can potentially contribute to allergic reactions.

Experimental Protocols

Antimicrobial Susceptibility Testing: Broth Microdilution for MIC Determination

This protocol outlines the determination of the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent against a bacterial isolate.

Start Start Prepare Inoculum Prepare Inoculum Start->Prepare Inoculum Prepare Antibiotic Dilutions Prepare Antibiotic Dilutions Start->Prepare Antibiotic Dilutions Inoculate Microtiter Plate Inoculate Microtiter Plate Prepare Inoculum->Inoculate Microtiter Plate Prepare Antibiotic Dilutions->Inoculate Microtiter Plate Incubate Incubate Inoculate Microtiter Plate->Incubate Read Results Read Results Incubate->Read Results Determine MIC Determine MIC Read Results->Determine MIC End End Determine MIC->End

Caption: Workflow for MIC determination by broth microdilution.

Materials:

  • Sterile 96-well microtiter plates

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • Antimicrobial agent stock solution

  • Bacterial isolate

  • 0.5 McFarland turbidity standard

  • Spectrophotometer

  • Sterile pipette tips and multichannel pipette

  • Incubator (35°C ± 2°C)

Procedure:

  • Inoculum Preparation:

    • Select 3-5 isolated colonies of the test organism from an 18-24 hour agar plate.

    • Suspend the colonies in sterile broth.

    • Adjust the turbidity of the suspension to match the 0.5 McFarland standard (approximately 1-2 x 10^8 CFU/mL).

    • Dilute the standardized suspension in CAMHB to achieve a final inoculum concentration of approximately 5 x 10^5 CFU/mL in each well.

  • Antimicrobial Dilution:

    • Prepare serial two-fold dilutions of the antimicrobial agent in CAMHB in the microtiter plate. The final volume in each well should be 100 µL.

    • Include a growth control well (no antibiotic) and a sterility control well (no bacteria).

  • Inoculation:

    • Within 15 minutes of preparing the diluted inoculum, add 100 µL of the bacterial suspension to each well (except the sterility control).

  • Incubation:

    • Incubate the microtiter plate at 35°C ± 2°C for 16-20 hours in ambient air.

  • Reading Results:

    • The MIC is the lowest concentration of the antimicrobial agent that completely inhibits visible growth of the organism as detected by the unaided eye.

Allergy Assessment: Penicillin Skin Testing

This protocol describes the procedure for performing skin prick and intradermal tests to assess for IgE-mediated allergy to penicillin.

Start Start Patient Assessment Patient Assessment Start->Patient Assessment Skin Prick Test Skin Prick Test Patient Assessment->Skin Prick Test Read Prick Test Read Prick Test Skin Prick Test->Read Prick Test Prick Test Negative? Prick Test Negative? Read Prick Test->Prick Test Negative? Intradermal Test Intradermal Test Prick Test Negative?->Intradermal Test Yes Positive Result Positive Result Prick Test Negative?->Positive Result No Read Intradermal Test Read Intradermal Test Intradermal Test->Read Intradermal Test Read Intradermal Test->Positive Result Positive Negative Result Negative Result Read Intradermal Test->Negative Result Negative End End Positive Result->End Negative Result->End

Caption: Workflow for penicillin allergy skin testing.

Materials:

  • Penicillin G, major determinant (penicilloyl-polylysine), and minor determinant mixture (if available) for skin testing.

  • Histamine phosphate (positive control)

  • Saline with 0.4% phenol (negative control)

  • Sterile skin prick test devices

  • Tuberculin syringes with 27-gauge needles for intradermal testing

  • Ruler for measuring wheal and flare reactions

Procedure:

  • Patient Preparation:

    • Obtain informed consent.

    • Ensure the patient has discontinued antihistamines for an appropriate period before testing.

  • Skin Prick Test (SPT):

    • Apply one drop of each of the negative control, positive control, and penicillin reagents to the volar surface of the forearm.

    • Pass a sterile prick device through each drop at a 45-60 degree angle to the skin.

    • Read the results after 15-20 minutes. A positive test is a wheal ≥3 mm larger than the negative control.

  • Intradermal Test (IDT):

    • If the SPT is negative, proceed to IDT.

    • Inject 0.02-0.03 mL of the negative control, positive control, and penicillin reagents intradermally to raise a small bleb.

    • Read the results after 15-20 minutes. A positive test is an increase in the initial bleb diameter of ≥3 mm.

Disclaimer: This guide is for informational purposes only and should not be considered a substitute for professional medical advice, diagnosis, or treatment. Always seek the advice of a qualified healthcare provider with any questions you may have regarding a medical condition.

References

Benchmarking 3-(2-Chloro-6-fluorophenyl)-5-methylisoxazole-4-carbonitrile Against Known Tankyrase Inhibitors: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the hypothetical tankyrase inhibitor, 3-(2-chloro-6-fluorophenyl)-5-methylisoxazole-4-carbonitrile, against established tankyrase inhibitors. The data and protocols presented herein are based on published findings for well-characterized inhibitors and serve as a benchmark for evaluating novel compounds targeting the Wnt/β-catenin signaling pathway.

Introduction to Tankyrase Inhibition

Tankyrases (TNKS1 and TNKS2) are members of the poly(ADP-ribose) polymerase (PARP) family of enzymes.[1][2] They play a crucial role in various cellular processes, including the regulation of the Wnt/β-catenin signaling pathway, which is frequently dysregulated in cancer.[3][4] Tankyrases target Axin, a key scaffold protein in the β-catenin destruction complex, for poly(ADP-ribosyl)ation (PARsylation).[5][6] This modification leads to the ubiquitination and subsequent proteasomal degradation of Axin, resulting in the stabilization and nuclear accumulation of β-catenin, and the activation of Wnt target genes that promote cell proliferation.[6][7]

Tankyrase inhibitors block this process, leading to the stabilization of Axin, enhanced β-catenin degradation, and suppression of Wnt signaling.[2][6][8] This mechanism makes tankyrase inhibitors a promising class of therapeutic agents for the treatment of cancers with aberrant Wnt pathway activation, particularly those with mutations in the APC gene.[4][9]

Comparative Performance of Tankyrase Inhibitors

The following table summarizes the inhibitory activities of several known tankyrase inhibitors against the tankyrase 1 (TNKS1) enzyme and their effects on Wnt signaling and cell growth in various cancer cell lines. A placeholder is included for the novel compound, this compound, to illustrate how it would be benchmarked.

CompoundTNKS1 IC50 (nM)Cell-Based Wnt Signaling Inhibition (IC50)Anti-proliferative Activity (GI50)Reference
XAV939 13.4~300 nM (HEK293T)Varies by cell line[1]
WXL-8 9.1Not explicitly stated, but inhibits signalingVaries by cell line[1]
G007-LK 25 (TNKS2)Not explicitly stated, but inhibits signalingGI25 < 1 µM in 16% of 537 cell lines[6][10]
IWR-1 180 (TNKS2)~100 nM (HEK293T)Not explicitly stated[8]
This compound Data to be determinedData to be determinedData to be determined

Signaling Pathway and Inhibitor Mechanism

The diagram below illustrates the canonical Wnt/β-catenin signaling pathway and the mechanism of action of tankyrase inhibitors. In the absence of a Wnt ligand, the destruction complex phosphorylates β-catenin, targeting it for degradation. Tankyrases contribute to the turnover of Axin, a key component of this complex. Tankyrase inhibitors stabilize Axin, enhancing the destruction of β-catenin and inhibiting the transcription of Wnt target genes.

G Wnt/β-catenin Signaling Pathway and Tankyrase Inhibition cluster_0 Wnt OFF cluster_1 Wnt ON cluster_2 Mechanism of Tankyrase Inhibition DestructionComplex Destruction Complex (Axin, APC, GSK3β, CK1α) beta_catenin β-catenin DestructionComplex->beta_catenin Phosphorylation Proteasome Proteasome beta_catenin->Proteasome Degradation Wnt Wnt Ligand Frizzled_LRP Frizzled/LRP5/6 Wnt->Frizzled_LRP Dishevelled Dishevelled Frizzled_LRP->Dishevelled DestructionComplex_inactive Inactive Destruction Complex Dishevelled->DestructionComplex_inactive Inhibition beta_catenin_stable β-catenin (stable) beta_catenin_nucleus β-catenin beta_catenin_stable->beta_catenin_nucleus Nuclear Translocation TCF_LEF TCF/LEF beta_catenin_nucleus->TCF_LEF Binds TargetGenes Wnt Target Genes (e.g., c-Myc, Cyclin D1) TCF_LEF->TargetGenes Activation Tankyrase Tankyrase Axin Axin Tankyrase->Axin PARsylation Axin_stable Axin (stabilized) RNF146 RNF146 E3 Ligase Axin->RNF146 Ubiquitination Proteasome2 Proteasome RNF146->Proteasome2 Degradation Tankyrase_Inhibitor Tankyrase Inhibitor (e.g., XAV939) Tankyrase_Inhibitor->Tankyrase Inhibition DestructionComplex_active Active Destruction Complex Axin_stable->DestructionComplex_active

Caption: Mechanism of Wnt signaling and tankyrase inhibition.

Experimental Protocols

Detailed methodologies for key experiments are provided below to ensure reproducibility and accurate comparison of inhibitor performance.

In Vitro Tankyrase Enzymatic Assay (Colorimetric)

This assay measures the direct inhibitory effect of a compound on the enzymatic activity of tankyrase.

  • Principle: This assay quantifies the consumption of NAD+, the co-substrate for the PARsylation reaction catalyzed by tankyrase. The remaining NAD+ is converted to a fluorescent product.

  • Materials:

    • Recombinant human TNKS1 protein

    • Assay buffer: 50 mM Bis-Tris-Propane pH 7.0, 0.01% Triton X-100, 0.5 mM TCEP

    • NAD+ solution

    • Test compound (e.g., this compound) dissolved in DMSO

    • 20% acetophenone in ethanol

    • 2 M KOH

    • 88% formic acid

    • 384-well black polypropylene plates

  • Procedure:

    • Prepare serial dilutions of the test compound in DMSO.

    • In a 384-well plate, add the assay buffer, TNKS1 enzyme, and the test compound.

    • Initiate the enzymatic reaction by adding NAD+.

    • Incubate at room temperature for a specified time (e.g., 30 minutes).

    • Stop the reaction and develop the fluorescent signal by adding 20% acetophenone in ethanol, followed by 2 M KOH.

    • Incubate to allow for the conversion of remaining NAD+ to a fluorescent product.

    • Add 88% formic acid to stabilize the fluorescent product.

    • Measure the fluorescence intensity using a plate reader.

    • Calculate the percentage of inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.

Cell-Based Wnt Signaling Reporter Assay (TOPflash Assay)

This assay measures the effect of a compound on the transcriptional activity of the Wnt/β-catenin pathway in living cells.

  • Principle: Cells are transfected with a reporter plasmid containing TCF/LEF transcription factor binding sites upstream of a luciferase gene (TOPflash). Activation of the Wnt pathway leads to the expression of luciferase, which can be quantified by measuring luminescence.

  • Materials:

    • HEK293T or other suitable cell line

    • TOPflash and FOPflash (negative control) reporter plasmids

    • Renilla luciferase plasmid (for normalization)

    • Transfection reagent

    • Wnt3a conditioned media or LiCl to stimulate the pathway

    • Test compound

    • Dual-luciferase reporter assay system

  • Procedure:

    • Seed cells in a 96-well plate.

    • Co-transfect the cells with TOPflash (or FOPflash) and Renilla luciferase plasmids.

    • After 24 hours, treat the cells with serial dilutions of the test compound for a specified duration.

    • Stimulate the Wnt pathway by adding Wnt3a conditioned media or LiCl.

    • After the treatment period (e.g., 24 hours), lyse the cells and measure both firefly (TOPflash) and Renilla luciferase activities using a luminometer.

    • Normalize the TOPflash activity to the Renilla activity.

    • Calculate the percentage of inhibition of Wnt signaling and determine the IC50 value.

Western Blot Analysis for Axin and β-catenin Levels

This assay directly assesses the molecular effects of tankyrase inhibition on the protein levels of key pathway components.

  • Principle: Western blotting is used to detect and quantify the levels of Axin and β-catenin proteins in cell lysates after treatment with a tankyrase inhibitor.

  • Materials:

    • Cancer cell line (e.g., SW480, DLD-1)

    • Test compound

    • Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

    • Primary antibodies against Axin1, Axin2, and β-catenin

    • Secondary antibodies conjugated to HRP

    • Chemiluminescent substrate

  • Procedure:

    • Treat cells with the test compound at various concentrations for a specified time (e.g., 24 hours).

    • Lyse the cells and determine the protein concentration of the lysates.

    • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

    • Block the membrane and incubate with primary antibodies overnight.

    • Wash the membrane and incubate with HRP-conjugated secondary antibodies.

    • Detect the protein bands using a chemiluminescent substrate and an imaging system.

    • Quantify the band intensities and normalize to a loading control (e.g., GAPDH or β-actin) to determine the change in protein levels.

Experimental Workflow

The following diagram outlines a typical workflow for the discovery and validation of novel tankyrase inhibitors.

G Workflow for Tankyrase Inhibitor Validation cluster_0 Primary Screening cluster_1 Secondary Validation cluster_2 Functional Characterization HTS High-Throughput Screening (e.g., In Vitro Enzymatic Assay) Hit_ID Hit Identification HTS->Hit_ID Dose_Response Dose-Response and IC50 (Enzymatic Assay) Cellular_Assay Cell-Based Wnt Reporter Assay (TOPflash) Dose_Response->Cellular_Assay Target_Engagement Target Engagement Assay (Western Blot for Axin/β-catenin) Cellular_Assay->Target_Engagement Proliferation_Assay Cell Proliferation/Viability Assay (e.g., in APC-mutant CRC cells) Colony_Formation Colony Formation Assay Proliferation_Assay->Colony_Formation In_Vivo In Vivo Efficacy Studies (Xenograft Models) Colony_Formation->In_Vivo

Caption: A typical experimental workflow for tankyrase inhibitors.

Conclusion

This guide provides a framework for benchmarking the novel compound this compound against known tankyrase inhibitors. By following the detailed experimental protocols and comparing the resulting data with the established values presented, researchers can effectively evaluate its potential as a modulator of the Wnt/β-catenin signaling pathway. The provided visualizations of the signaling pathway and experimental workflow serve as valuable tools for understanding the mechanism of action and guiding further research and development efforts in this promising area of cancer therapy.

References

Safety Operating Guide

Proper Disposal of 3-(2-Chloro-6-fluorophenyl)-5-methylisoxazole-4-carbonitrile: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the proper handling and disposal of chemical reagents is a critical component of laboratory safety and environmental responsibility. This guide provides detailed procedures for the safe disposal of 3-(2-chloro-6-fluorophenyl)-5-methylisoxazole-4-carbonitrile, a halogenated organic compound. Adherence to these protocols is essential to mitigate risks and ensure compliance with safety regulations.

Immediate Safety and Handling Precautions

Essential Personal Protective Equipment (PPE):

  • Gloves: Chemical-resistant gloves (e.g., nitrile rubber) are required.[1][2] Contaminated gloves should be disposed of as hazardous waste.[3]

  • Eye Protection: Safety goggles or a face shield must be worn to prevent eye contact.[1]

  • Lab Coat: A lab coat or other protective clothing is necessary to prevent skin contact.[2]

  • Respiratory Protection: All handling of this compound, including preparation for disposal, should be conducted in a certified chemical fume hood to avoid inhalation of dust or vapors.[2][4]

Logistical and Operational Disposal Plan

The primary disposal route for this compound is through a licensed hazardous waste disposal company.[5] This compound falls into the category of halogenated organic waste due to the presence of chlorine and fluorine.[6][7]

Key Logistical Steps:

  • Segregation: This chemical waste must be segregated from non-halogenated organic waste, aqueous waste, and other incompatible materials to prevent dangerous reactions and to facilitate proper disposal.[6][7][8]

  • Waste Container: Use a designated, properly labeled, and sealable container for halogenated organic waste.[2][4] The container must be made of a material compatible with the chemical.

  • Labeling: The waste container must be clearly labeled as "Hazardous Waste" and include the full chemical name: "this compound".[4] Do not use abbreviations. A running list of the container's contents and their approximate percentages should be maintained.[8]

  • Storage: Store the sealed waste container in a cool, dry, and well-ventilated area, away from sources of ignition.[4] Secondary containment should be used to prevent spills.

  • Arranging Disposal: Contact your institution's Environmental Health and Safety (EHS) office or a licensed chemical waste disposal company to arrange for pickup and disposal.[9]

Quantitative Data Summary

Based on the analysis of related compounds, the following hazard classifications should be considered for this compound.

Hazard StatementClassificationPrecautionary Measures
H315: Causes skin irritationSkin IrritantWear protective gloves and clothing.[1] Wash skin thoroughly after handling.
H319: Causes serious eye irritationEye IrritantWear eye and face protection.[1] If in eyes, rinse cautiously with water for several minutes.
H335: May cause respiratory irritationRespiratory IrritantUse only outdoors or in a well-ventilated area, preferably a chemical fume hood.[1] Avoid breathing dust or vapors.
Environmental Hazard (Implied)Halogenated OrganicDo not dispose of down the drain or in regular trash.[2][10] Prevent release into the environment.[11]

Experimental Protocol: Step-by-Step Disposal Procedure

The following protocol outlines the detailed steps for the safe disposal of this compound from a laboratory setting.

Materials:

  • Appropriate PPE (nitrile gloves, safety goggles, lab coat)

  • Chemical fume hood

  • Designated and labeled halogenated organic waste container

  • Spatula or other suitable transfer tool

  • Decontamination supplies (e.g., soap and water, appropriate solvent)

Procedure:

  • Preparation: Ensure all necessary PPE is worn correctly. Perform all subsequent steps within a certified chemical fume hood.

  • Waste Transfer: Carefully transfer the solid this compound from its original container into the designated halogenated organic waste container using a clean spatula. Avoid creating dust.

  • Container Rinsing (for empty original containers):

    • The first rinse of an empty container must be collected as hazardous waste.[10]

    • Rinse the empty container with a suitable organic solvent (e.g., acetone).

    • Transfer the rinsate into the halogenated organic waste container.

    • Repeat the rinsing process two more times if the compound is determined to be highly toxic.[10]

    • After thorough rinsing and air-drying, the container may be disposed of as non-hazardous waste, in accordance with institutional policies.

  • Sealing and Labeling: Securely seal the lid of the halogenated waste container. Ensure the label is accurate and complete, including the date the waste was added.

  • Decontamination: Thoroughly clean the spatula and any other contaminated surfaces with an appropriate solvent, followed by soap and water. Dispose of any contaminated cleaning materials (e.g., paper towels) as solid hazardous waste.

  • Storage and Pickup: Store the sealed waste container in the designated satellite accumulation area until it is collected by your institution's EHS personnel or a licensed waste contractor.

Disposal Workflow Diagram

The following diagram illustrates the logical flow for the proper disposal of this compound.

G start Start: Have This compound for Disposal ppe Wear Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe hood Work in a Chemical Fume Hood ppe->hood segregate Segregate as Halogenated Organic Waste hood->segregate transfer Transfer Chemical to Designated Waste Container segregate->transfer rinse Triple Rinse Empty Original Container transfer->rinse collect_rinse Collect Rinsate in Waste Container rinse->collect_rinse seal Securely Seal and Label Waste Container collect_rinse->seal store Store in Designated Satellite Accumulation Area seal->store contact_ehs Contact EHS for Waste Pickup store->contact_ehs end End: Proper Disposal contact_ehs->end

Caption: Disposal workflow for this compound.

References

Personal protective equipment for handling 3-(2-Chloro-6-fluorophenyl)-5-methylisoxazole-4-carbonitrile

Author: BenchChem Technical Support Team. Date: December 2025

Essential Safety and Handling Guide for 3-(2-Chloro-6-fluorophenyl)-5-methylisoxazole-4-carbonitrile

For Researchers, Scientists, and Drug Development Professionals

This guide provides critical safety, handling, and disposal information for this compound. Given the absence of a specific Safety Data Sheet (SDS) for this exact compound, the following recommendations are based on the known hazards of the closely related compound, 3-(2-Chloro-6-fluorophenyl)-5-methylisoxazole-4-carbonyl chloride, and general best practices for handling potentially hazardous chemicals in a laboratory setting.[1][2][3][4] It is imperative to treat this compound as potentially hazardous and adhere to strict safety protocols.

I. Personal Protective Equipment (PPE)

Consistent and correct use of PPE is the primary defense against chemical exposure. The following table outlines the recommended PPE for handling this compound.

PPE CategoryItemSpecifications
Eye Protection Safety GogglesChemical splash goggles are mandatory at all times. A face shield should be worn when there is a significant risk of splashes.[1][3]
Hand Protection Chemical-Resistant GlovesNitrile or neoprene gloves are recommended.[1][5] Always inspect gloves for any signs of degradation or perforation before use.[1] For extended contact, consider double-gloving.[6][7]
Body Protection Laboratory CoatA full-length, buttoned lab coat is required to protect skin and clothing.[1][3]
Respiratory Protection Fume Hood/RespiratorAll work with this compound should be conducted in a certified chemical fume hood.[1][3] If a fume hood is not available, a NIOSH-approved respirator may be necessary.[1]
Foot Protection Closed-Toe ShoesShoes that fully cover the feet are mandatory in the laboratory.[1]
II. Operational Plan: Handling and Storage

A meticulous operational plan is crucial for minimizing risks and maintaining a safe laboratory environment.

A. Engineering Controls:

  • Ventilation: All manipulations of this compound, including weighing and solution preparation, must be performed in a certified chemical fume hood to minimize inhalation exposure.[1][3]

B. Handling Procedures:

  • Weighing: When weighing the solid compound, do so within the fume hood on a tared weigh boat or other contained vessel.

  • Solution Preparation: Add the solid compound to the solvent slowly and carefully to prevent splashing.

  • General Hygiene: Avoid skin and eye contact.[8] Do not eat, drink, or smoke in the laboratory. Wash hands thoroughly after handling.[3]

C. Storage:

  • Store the compound in a tightly sealed, clearly labeled container.

  • Keep in a cool, dry, and well-ventilated area away from incompatible materials.[3]

  • The related compound, 3-(2-chloro-6-fluorophenyl)-5-methylisoxazole-4-carbonyl chloride, is sensitive to moisture; therefore, it is prudent to store the nitrile compound in a desiccator or other moisture-controlled environment.[3]

III. Disposal Plan

Proper disposal of this compound and any associated waste is essential to protect personnel and the environment.

  • Waste Collection: Collect all waste containing this compound in a designated, properly labeled, and sealed hazardous waste container.

  • Regulatory Compliance: Dispose of chemical waste in accordance with all local, state, and federal regulations.[1] Do not dispose of this chemical down the drain.[1]

  • Contaminated Materials: Any materials that come into contact with the compound, such as gloves, weigh boats, and paper towels, should be disposed of as hazardous waste.

IV. Emergency Procedures

In the event of an exposure or spill, immediate and appropriate action is critical.

EmergencyProcedure
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[3]
Skin Contact Immediately wash the affected area with soap and plenty of water. Remove contaminated clothing and shoes. Seek medical attention if irritation persists.[3][4]
Inhalation Move the affected person to fresh air. If breathing is difficult, provide oxygen. If the person is not breathing, begin artificial respiration. Seek immediate medical attention.[3][4]
Ingestion Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[2][3]
Spill Evacuate the area. Wear appropriate PPE. For small spills, absorb with an inert material (e.g., vermiculite, sand) and place in a sealed container for disposal. For large spills, follow institutional emergency procedures.

Experimental Workflow Diagram

The following diagram illustrates the standard workflow for safely handling this compound in a laboratory setting.

cluster_prep Preparation cluster_handling Handling (in Fume Hood) cluster_cleanup Cleanup and Disposal A Review Safety Data Sheet (or equivalent) B Don Personal Protective Equipment (PPE) A->B C Weigh Compound B->C Proceed to Handling D Prepare Solution C->D E Perform Experiment D->E F Decontaminate Work Area E->F Experiment Complete G Dispose of Waste Properly F->G H Doff and Dispose of PPE G->H I Wash Hands Thoroughly H->I

Caption: Workflow for Safe Handling of the Compound.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.